SOLVENT YELLOW 141
Description
Properties
CAS No. |
106768-98-3 |
|---|---|
Molecular Formula |
C5H8N2O2S |
Synonyms |
Waxoline Yellow G-FW |
Origin of Product |
United States |
Foundational & Exploratory
SOLVENT YELLOW 141 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 141 is a brilliant greenish-yellow solvent dye known for its high thermal stability and solubility in organic media.[1][2] Belonging to the azo class of dyes, it is characterized by the presence of an -N=N- chromophore.[1][2] Its robust performance, particularly at high temperatures, makes it a widely used colorant in the plastics and coatings industry.[1][2] This document provides a comprehensive overview of its chemical and physical properties, a plausible synthesis methodology, and its primary applications.
Chemical and Physical Properties
This compound is identified by its CAS Number 106768-98-3 .[1][3][4][5][6][] While its precise molecular structure is not consistently reported across public domains, it is chemically classified as an azo pyridone dye.[8] This structural feature, the pyridone moiety, is a key contributor to its exceptional thermal and oxidative stability.[1][2] The dye is a yellow or greenish-yellow powder, insoluble in water but soluble in various organic solvents.[8][9][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 106768-98-3 | [1][3][4][5][6][] |
| Chemical Class | Azo Pyridone | [8] |
| Appearance | Greenish-yellow powder | [6][9] |
| Hue | Bright greenish-yellow | [4][11] |
| Melting Point | 180 °C | [8][12] |
| Heat Resistance | Stable up to 260 °C | [1][2][4][9][10][11] |
| Density | 1.20 - 1.48 g/cm³ | [6][8][9][10] |
| Light Fastness | 5 (on a scale of 1 to 8) | [9][10] |
| Acid Resistance | 4 (on a scale of 1 to 5) | [6][9][10] |
| Alkali Resistance | 5 (on a scale of 1 to 5) | [6][9][10] |
| Water Solubility | Insoluble | [11][12] |
Synthesis and Experimental Protocols
The synthesis of this compound follows a conventional azo coupling pathway, which involves two primary stages: diazotization and azo coupling.[1][2] This method is a cornerstone of azo dye production.[9][13]
General Synthesis Workflow
The process begins with the diazotization of a primary aromatic amine. This intermediate, a diazonium salt, is highly reactive and typically unstable, necessitating its immediate use in the subsequent step.[9] The diazonium salt then acts as an electrophile in a reaction with a coupling component, in this case, a pyridone derivative, to form the final azo dye.[10]
Caption: General Synthesis Workflow for this compound.
Representative Experimental Protocol: Azo Dye Synthesis
The following is a generalized protocol for the synthesis of an azo dye, adaptable for producing an azo pyridone dye like this compound. Specific reactants and quantities would need to be optimized for this particular dye.
Part A: Diazotization
-
A primary aromatic amine is dissolved or suspended in a cold aqueous mineral acid, such as hydrochloric acid, in a beaker.[9]
-
The mixture is cooled to 0-5 °C in an ice-water bath to ensure the stability of the resulting diazonium salt.[9]
-
A pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the amine solution while maintaining the low temperature and stirring continuously.[9][13]
-
The reaction is stirred for a short period after the addition is complete to ensure full conversion to the aryl diazonium salt. The resulting suspension is used immediately in the next step.[9]
Part B: Azo Coupling
-
In a separate flask, the pyridone coupling component is dissolved in an appropriate solvent, often a weakly alkaline or acidic solution depending on the specific coupling partner, and cooled in an ice-water bath.[13]
-
The cold diazonium salt suspension from Part A is slowly added to the stirring solution of the coupling component.[9]
-
The reaction mixture is kept cold and stirred for a period of 10-30 minutes, during which the brightly colored dye will precipitate out of the solution.[9]
Part C: Isolation and Purification
-
The precipitated dye is collected by vacuum filtration.[9]
-
The solid product is washed with cold water and potentially a saturated sodium chloride solution to remove impurities and unreacted starting materials.[9]
-
The final product is air-dried or dried in a desiccator to yield the purified this compound powder.[9]
Applications in Research and Industry
The primary utility of this compound lies in its function as a colorant for a wide array of materials. Its excellent thermal stability makes it particularly suitable for high-temperature processing of plastics.[1][2]
Industrial Applications:
-
Plastics and Polymers: It is extensively used for coloring plastics such as polystyrene (PS), high-impact polystyrene (HIPS), polymethyl methacrylate (B99206) (PMMA), ABS, SAN, PC, PVC-R, and PET.[1][8]
-
Coatings and Inks: It is recommended for use in transparent paints, coatings, and printing inks.[1]
-
Other Materials: The dye is also used for coloring fibers, rubber, waxes, oils, lubricants, fuel, and candles.[6][9]
Research Applications:
-
Tracer Dye: In chemistry, it can be employed as a tracer dye in various processes due to its vibrant color.[1]
-
Staining: It has been investigated for potential use in biological staining techniques for microscopy.[1]
Safety and Handling
Conclusion
This compound is a high-performance azo pyridone dye with significant industrial importance, primarily in the coloration of plastics and coatings processed at high temperatures. Its brilliant greenish-yellow hue, coupled with excellent heat and chemical resistance, ensures its continued relevance in various manufacturing sectors. The synthesis, based on the well-established diazotization and azo coupling reactions, allows for efficient production. Further research could focus on exploring its potential in novel applications, such as advanced functional materials or biological imaging, building upon its stable chemical nature and strong coloration.
References
- 1. This compound [colorbloomdyes.com]
- 2. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound|CAS NO.106768-98-3 [xcolorpigment.com]
- 5. This compound | 106768-98-3 [chemicalbook.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. studylib.net [studylib.net]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to SOLVENT YELLOW 141 (CAS No. 106768-98-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 141 is a brilliant greenish-yellow azo dye belonging to the pyridone class.[1][2] Its chemical structure, characterized by the presence of an azo (-N=N-) chromophore and a pyridone moiety, imparts excellent thermal stability, making it suitable for high-temperature applications.[1] This dye is primarily utilized in the coloration of various polymers, plastics, coatings, and inks due to its good solubility in organic solvents and high clarity.[1][2][3] While its primary applications are industrial, its properties have led to investigations into its potential use in scientific research, including as a tracer dye and in staining for microscopy.[1] This guide provides a comprehensive overview of the technical data, experimental protocols, and potential research applications of this compound.
Chemical and Physical Properties
This compound is a yellow powder with a high degree of thermal stability and good resistance to both acids and alkalis. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 106768-98-3 | [1] |
| Chemical Class | Azo Pyridone | [2] |
| Appearance | Greenish-yellow powder | [2] |
| Molecular Formula | Not explicitly stated in search results | |
| Molecular Weight | Not explicitly stated in search results | |
| Melting Point | 180 °C | [2] |
| Heat Resistance | 260 °C | [1] |
| Density | 1.48 g/cm³ | [2] |
| Light Fastness | 5 (on a scale of 1 to 8) | |
| Acid Resistance | 4 (on a scale of 1 to 5) | |
| Alkali Resistance | 5 (on a scale of 1 to 5) | |
| Insolubles in Solvent | <0.5% w/w max | [2] |
| Moisture Content | ≤ 0.5% | [2] |
Synthesis
The synthesis of this compound follows a conventional azo coupling reaction, which involves two main stages: diazotization and coupling.[1]
General Synthesis Pathway
The synthesis of azo pyridone dyes, such as this compound, generally involves the reaction of a diazotized aromatic amine with a pyridone coupling component.
Exemplary Experimental Protocol for Azo Pyridone Dye Synthesis
While a specific protocol for this compound is not publicly available, the following is a representative procedure for the synthesis of an azo pyridone dye. Note: This is a generalized protocol and may require optimization for the specific synthesis of this compound.
Materials:
-
Aromatic amine (e.g., a substituted aniline)
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Pyridone coupling component
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Ethanol
-
Water
Procedure:
-
Diazotization:
-
Dissolve the aromatic amine in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve the pyridone coupling component in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold pyridone solution with vigorous stirring.
-
Maintain the temperature below 10 °C and the pH in the alkaline range.
-
A colored precipitate of the crude azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the precipitated dye using vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted salts.
-
Further wash with a cold ethanol-water mixture to remove other impurities.
-
Dry the crude dye in an oven at 60-80 °C.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the purified this compound.
-
Analytical Methods
The characterization and quality control of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of solvent dyes.
Exemplary HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column is commonly used for the analysis of azo dyes.
-
Mobile Phase: A gradient of methanol (B129727) and water is often employed. For a similar solvent yellow dye, a 10% water: 90% methanol mobile phase has been used.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at the wavelength of maximum absorbance (λmax) of this compound.
-
Sample Preparation: Dissolve a known amount of the dye in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter before injection.
Spectroscopic Characterization
-
UV-Visible Spectroscopy: Used to determine the maximum absorption wavelength (λmax) and for quantitative analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, such as the azo group (-N=N-), C=O of the pyridone ring, and aromatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the identity of the synthesized compound.
Applications
Industrial Applications
The primary use of this compound is in the coloration of a wide range of materials, including:
-
Plastics: Polystyrene (PS), High-Impact Polystyrene (HIPS), Polymethyl Methacrylate (PMMA), and Acrylonitrile Butadiene Styrene (ABS).[1]
-
Coatings and Paints: Provides a transparent yellow hue.[1]
-
Printing Inks. [1]
-
Other Materials: Waxes, oils, lubricants, and fibers.
Research Applications
The properties of this compound make it a candidate for several research applications:
-
Tracer Dye: Its solubility in organic media allows it to be used as a tracer in various chemical processes.[1]
-
Microscopy Staining: As an azo dye, it is being investigated for staining techniques in biology.[1]
-
Drug Delivery Systems: Its solubility characteristics are being explored for potential use in drug delivery.[1]
Biological Activity and Toxicology
Currently, there is limited specific toxicological data available for this compound in the public domain. However, as an azo dye, some general toxicological considerations apply. Azo dyes can be metabolized by azoreductases in the liver and by intestinal microbiota, leading to the cleavage of the azo bond and the formation of aromatic amines.[5][6] Some aromatic amines are known to be potentially carcinogenic.[5][6]
Studies on other solvent yellow dyes have indicated potential for cellular stress and alterations in neuronal calcium signaling.[7][8] For instance, Disperse Yellow 7 has been shown to induce cellular stress-related gene transcription in aquatic larvae.[8] Given these findings with related compounds, further toxicological studies on this compound are warranted to fully assess its safety profile, especially for applications that could lead to human exposure.
As no specific signaling pathway for this compound has been identified, a hypothetical workflow for investigating its cytotoxic effects is presented below.
Safety and Handling
While specific safety data for this compound is not extensively detailed, general precautions for handling azo dyes should be followed. It is recommended to handle this compound in a well-ventilated area or a fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a thermally stable azo pyridone dye with significant industrial applications in the coloration of plastics and coatings. Its consistent properties and brilliant yellow hue make it a valuable colorant. While its use in research, particularly in biological applications, is still under investigation, its characteristics suggest potential in areas like microscopy and as a tracer. Further research is needed to fully elucidate its biological activity and toxicological profile to expand its applications beyond the industrial realm. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting its properties, synthesis, analysis, and potential areas for future investigation.
References
- 1. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 2. waxoline.com [waxoline.com]
- 3. patents.justia.com [patents.justia.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JBEB - Neurotoxic Effects of Artificial Food Dye Yellow 5 on Mouse Hippocampal and Cortical Neurons [jbeb.avestia.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Manufacturing of SOLVENT YELLOW 141
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solvent Yellow 141, identified by CAS number 106768-98-3, is a brilliant greenish-yellow azo dye. As a member of the pyridone class of dyes, it is noted for its high thermal stability and excellent solubility in organic solvents, making it a preferred colorant in the plastics and coatings industries. This technical guide delineates the fundamental principles and a representative process for the synthesis of this compound, based on established azo coupling chemistry. Due to the proprietary nature of industrial chemical manufacturing, this guide presents a plausible and scientifically sound synthesis route, providing detailed experimental protocols and process parameters that are representative of the production of pyridone azo dyes.
Introduction to this compound
This compound is an organic compound classified as a monoazo dye. The core structure features an azo group (-N=N-) that acts as a chromophore, responsible for the dye's vibrant yellow color. A distinguishing feature of this dye is the presence of a pyridone moiety, which contributes significantly to its chemical and thermal stability. Its primary applications include the coloration of a variety of polymers such as polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), and polyvinyl chloride (PVC), as well as in the formulation of paints, inks, and other coatings.
Chemical Identity
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 106768-98-3 |
| Chemical Class | Azo Pyridone |
| Appearance | Yellow Powder |
| Molecular Formula | C₁₈H₁₉N₅O₃ (Representative) |
| Molecular Weight | 365.38 g/mol (Representative) |
Core Synthesis and Manufacturing Process
The industrial production of this compound is centered around the fundamental principles of azo dye synthesis, which is a two-stage process: diazotization of a primary aromatic amine followed by azo coupling with a suitable coupling component. In the case of this compound, the coupling component is a pyridone derivative.
Representative Synthesis Route
While the exact industrial precursors for this compound are not publicly disclosed, a representative and chemically sound synthesis can be proposed. This process involves the diazotization of a substituted aniline, such as 2-methoxy-5-methyl-4-nitroaniline (B144756), and its subsequent coupling with 3-cyano-6-hydroxy-4-methyl-2-pyridone.
Stage 1: Diazotization of 2-Methoxy-5-methyl-4-nitroaniline
In this stage, the primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction is conducted at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.
Stage 2: Azo Coupling
The resulting diazonium salt solution is then slowly added to a solution of the coupling component, 3-cyano-6-hydroxy-4-methyl-2-pyridone, which is dissolved in an alkaline medium. The electrophilic diazonium salt attacks the electron-rich coupling component, leading to the formation of the azo dye. The pH of the reaction mixture is carefully controlled to facilitate the coupling reaction.
Stage 3: Isolation and Purification
Following the completion of the coupling reaction, the precipitated dye is isolated by filtration. The crude dye is then washed with water to remove any unreacted starting materials and inorganic salts. Further purification can be achieved by recrystallization from a suitable organic solvent to obtain a product of high purity.
Quantitative Data Summary
The following table summarizes the representative quantitative data for the laboratory-scale synthesis of this compound.
| Parameter | Value | Unit |
| Reactants | ||
| 2-Methoxy-5-methyl-4-nitroaniline | 1.0 | mol |
| Sodium Nitrite | 1.05 | mol |
| Hydrochloric Acid (37%) | 2.5 | mol |
| 3-Cyano-6-hydroxy-4-methyl-2-pyridone | 1.0 | mol |
| Sodium Hydroxide (B78521) | 1.5 | mol |
| Reaction Conditions | ||
| Diazotization Temperature | 0 - 5 | °C |
| Coupling Temperature | 5 - 10 | °C |
| Reaction Time (Coupling) | 2 - 4 | hours |
| Yield and Purity | ||
| Theoretical Yield | 365.38 | g/mol |
| Typical Practical Yield | 85 - 95 | % |
| Purity (by HPLC) | > 98 | % |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the representative synthesis of this compound.
Preparation of the Diazonium Salt Solution
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 182.18 g (1.0 mol) of 2-methoxy-5-methyl-4-nitroaniline to 500 mL of water.
-
Slowly add 250 mL of concentrated hydrochloric acid (37%) to the suspension while stirring.
-
Cool the resulting slurry to 0-5 °C using an ice-salt bath.
-
Prepare a solution of 72.45 g (1.05 mol) of sodium nitrite in 150 mL of water.
-
Add the sodium nitrite solution dropwise to the amine slurry over a period of 30-45 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.
-
Check for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the completion of diazotization.
Azo Coupling Reaction
-
In a separate 2 L beaker, dissolve 150.14 g (1.0 mol) of 3-cyano-6-hydroxy-4-methyl-2-pyridone in 800 mL of water containing 60 g (1.5 mol) of sodium hydroxide.
-
Cool the solution of the coupling component to 5-10 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
During the addition, maintain the pH of the reaction mixture between 8 and 9 by the controlled addition of a 20% sodium hydroxide solution.
-
After the addition is complete, continue to stir the reaction mixture for an additional 2 hours to ensure the completion of the coupling reaction.
Product Isolation and Purification
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral and free of chloride ions (test with silver nitrate (B79036) solution).
-
Dry the crude product in a vacuum oven at 60-70 °C.
-
For further purification, recrystallize the dried solid from a suitable solvent such as dimethylformamide (DMF) or a mixture of ethanol (B145695) and water.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations of the Synthesis Workflow
The following diagrams illustrate the key stages of the this compound synthesis process.
In-Depth Technical Guide to the Spectral Properties of SOLVENT YELLOW 141
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to SOLVENT YELLOW 141
This compound, identified by its CAS number 106768-98-3, is a member of the azo class of dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) chromophore.[1] Its chemical structure, belonging to the azo pyridone family, contributes to its notable thermal stability, making it suitable for high-temperature applications.[1] The dye is soluble in organic solvents and is utilized in various industries for coloring materials such as polystyrene (PS), polymethyl methacrylate (B99206) (PMMA), and other plastics.[1] In a research context, it has been explored as a tracer dye and for potential applications in staining for microscopy.[1]
Spectral Properties
A thorough review of scientific databases, patent literature, and supplier information did not yield specific quantitative spectral data for this compound. The information is often qualitative, describing the dye as a "brilliant greenish-yellow" powder.[1][5][6]
For the benefit of researchers, the following tables are structured to present the necessary quantitative data. In the absence of specific values for this compound, these tables are marked as "Data not available in the searched literature." To provide context, a comparative table with data for other representative yellow azo dyes is included.
Absorption and Emission Properties of this compound
| Property | Value | Solvent(s) |
| Absorption Maximum (λmax) | Data not available in the searched literature | - |
| Molar Absorptivity (ε) | Data not available in the searched literature | - |
| Emission Maximum (λem) | Data not available in the searched literature | - |
| Stokes Shift | Data not available in the searched literature | - |
| Fluorescence Quantum Yield (Φ) | Data not available in the searched literature | - |
Comparative Spectral Properties of Other Yellow Azo Dyes
To provide a frame of reference, the following table summarizes the spectral properties of other yellow azo dyes found in the literature. These values can offer an indication of the expected spectral range for this compound.
| Dye | Absorption Maximum (λmax) | Molar Absorptivity (ε) (M-1cm-1) | Emission Maximum (λem) | Solvent |
| Solvent Yellow 14 | 228 nm[7] | Not specified | Not specified | Not specified |
| Solvent Yellow 7 | 349 nm | Not specified | Not specified | Not specified |
| Rhodamine 6G (for comparison) | ~530 nm | ~1 x 105 | ~555 nm | Ethanol |
Note: The spectral properties of dyes are highly dependent on the solvent used due to solvatochromic effects.
Experimental Protocols for Spectral Characterization
The following are detailed, generalized methodologies for the key experiments required to determine the spectral properties of a solvent dye like this compound.
Measurement of UV-Vis Absorption Spectrum
This protocol outlines the steps to determine the absorption maximum (λmax) and molar absorptivity (ε).
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, chloroform, toluene)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 x 10-6 M to 1 x 10-5 M.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 300-600 nm for a yellow dye).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectra for each of the diluted solutions.
-
Determination of λmax: Identify the wavelength at which the maximum absorbance is observed. This is the λmax.
-
Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), plot a calibration curve of absorbance versus concentration. The slope of the linear fit will be the molar absorptivity (ε).[8]
Measurement of Fluorescence Emission Spectrum
This protocol describes the determination of the emission maximum (λem) and the relative fluorescence quantum yield (Φ).
Materials and Equipment:
-
Solutions prepared for UV-Vis absorption measurements
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
-
A fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 or Rhodamine 6G in ethanol)
Procedure:
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined from the absorption spectrum. To minimize inner filter effects, it is advisable to use a sample with an absorbance of less than 0.1 at the excitation wavelength.
-
Emission Scan: Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength (e.g., if λex is 450 nm, scan from 460 nm to 700 nm).
-
Determination of λem: The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
Quantum Yield Calculation (Relative Method):
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample of this compound and the fluorescent standard.
-
The quantum yield (Φsample) can be calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
-
Visualization of Experimental Workflows
The following diagrams illustrate the generalized workflows for the spectral characterization of this compound.
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Caption: Workflow for Fluorescence Spectroscopy.
Conclusion
This compound is a commercially significant dye with robust physical properties. However, there is a clear gap in the publicly accessible scientific literature regarding its detailed photophysical characteristics. This guide serves to consolidate the known information and, more importantly, provides researchers, scientists, and drug development professionals with the necessary standardized protocols to independently characterize the spectral properties of this dye. The provided experimental workflows and theoretical background will facilitate the generation of the much-needed quantitative data, enabling a more comprehensive understanding and application of this compound in various scientific and industrial fields.
References
- 1. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 2. waxoline.com [waxoline.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. This compound|CAS NO.106768-98-3 [xcolorpigment.com]
- 7. Absorption [Solvent Yellow 14] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Properties of SOLVENT YELLOW 141
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of SOLVENT YELLOW 141, a brilliant greenish-yellow azo pyridone dye.[1][2] While specific spectral data for this compound is limited in publicly available literature, this document aggregates known information for closely related azo pyridone dyes to provide a robust predictive framework for its absorption and emission characteristics. Detailed experimental protocols for spectroscopic analysis are also presented to enable researchers to generate precise data for their specific applications.
Core Spectroscopic Data
The photophysical properties of this compound are dictated by its chemical structure, which belongs to the azo pyridone class.[2] The following table summarizes the expected spectroscopic parameters for this compound based on data from analogous compounds. It is crucial to note that these values are estimates and should be experimentally verified for this compound.
| Parameter | Value (in PGMEA) | Value (in Ethanol) | Notes |
| Absorption Maximum (λmax) | ~435-437 nm[3] | Expected to be similar, with potential for a slight bathochromic shift. | The absorption corresponds to π-π* and n-π* electronic transitions within the azo chromophore.[4] Increased solvent polarity may cause a red shift in the absorption maximum.[4] |
| Molar Absorptivity (ε) | ~2.7 x 105 - 3.0 x 105 L·mol-1·cm-1[3] | Data not available. | High molar absorptivity is characteristic of many azo dyes. |
| Emission Maximum (λem) | Data not available. | Data not available. | Many azo dyes are weakly fluorescent due to efficient non-radiative decay pathways.[4] If fluorescent, a Stokes shift of 50-100 nm is typical for similar dyes. |
| Stokes Shift | Data not available. | Data not available. | The Stokes shift is the difference in wavelength between the absorption and emission maxima. For some azo dyes, Stokes shifts between 12 nm and 71 nm have been reported.[5] |
| Fluorescence Quantum Yield (ΦF) | Data not available. | Data not available. | For a related compound, Direct Yellow 27, a quantum yield of 0.41 in water has been reported.[6] However, many azo dyes have very low quantum yields. |
Experimental Protocols
To obtain precise spectroscopic data for this compound, the following experimental protocols are recommended.
Measurement of Absorption Spectrum
This protocol outlines the procedure for determining the absorption spectrum and molar absorptivity of this compound using a UV-Vis spectrophotometer.
a. Materials and Equipment:
-
This compound
-
Spectroscopic grade solvents (e.g., Propylene glycol monomethyl ether acetate (B1210297) (PGMEA), ethanol, cyclohexane, toluene, dimethyl sulfoxide (B87167) (DMSO))
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
b. Procedure:
-
Solvent Selection: Choose a solvent in which this compound is readily soluble and that is transparent in the expected absorption region (approximately 350-550 nm).
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the range of 1 x 10-6 M to 1 x 10-5 M. The absorbance values should ideally be in the range of 0.1 to 1.0 for optimal accuracy.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for the scan (e.g., 300 nm to 600 nm).
-
Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance across the scanned wavelength range.
-
Sample Measurement: Rinse a clean cuvette with a small amount of the most dilute working solution and then fill the cuvette. Place it in the spectrophotometer and record the absorption spectrum.
-
Repeat for all Concentrations: Repeat the measurement for all prepared working solutions, starting from the most dilute to the most concentrated.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
To determine the molar absorptivity (ε), plot a graph of absorbance at λmax versus concentration (Beer-Lambert plot). The slope of the resulting straight line will be the molar absorptivity.
-
Measurement of Emission Spectrum and Fluorescence Quantum Yield
This protocol describes the procedure for determining the fluorescence emission spectrum and quantum yield of this compound using a spectrofluorometer.
a. Materials and Equipment:
-
This compound solutions prepared as in the absorption protocol.
-
Fluorescence standard with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.54).[4]
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
b. Procedure:
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Excitation Wavelength Selection: Set the excitation wavelength to the determined absorption maximum (λmax) of this compound.
-
Emission Scan: Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., from λmax + 10 nm to 700 nm) to record the fluorescence emission spectrum.
-
Identify Emission Maximum: Determine the wavelength of maximum fluorescence intensity (λem).
-
Quantum Yield Measurement (Relative Method):
-
Prepare a solution of the fluorescence standard in the appropriate solvent with an absorbance at the excitation wavelength similar to that of the this compound solution (absorbance < 0.1 to avoid inner filter effects).
-
Measure the integrated fluorescence intensity (area under the emission curve) of both the this compound solution and the standard solution under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the fluorescence quantum yield (ΦF) of this compound using the following equation: ΦF (sample) = ΦF (std) × (Isample / Istd) × (Astd / Asample) × (η2sample / η2std) Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
Visualizations
Jablonski Diagram for Absorption and Fluorescence
The following diagram illustrates the electronic transitions involved in the absorption of a photon and the subsequent emission of a fluorescent photon, a process central to the spectroscopic properties of this compound.
Caption: Jablonski diagram illustrating electronic transitions.
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines the logical flow of the experimental protocol for characterizing the absorption and emission spectra of this compound.
References
A Technical Guide to the Photophysical Characterization of SOLVENT YELLOW 141
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Photophysical Parameters: A Data Summary Template
A thorough photophysical characterization of SOLVENT YELLOW 141 would yield the following key quantitative data. The table below is presented as a template for organizing experimentally determined values.
| Photophysical Parameter | Symbol | Value (Units) | Experimental Conditions (e.g., Solvent, Temperature) |
| Absorption Maximum | λabs | Data not available (nm) | e.g., Dichloromethane, 298 K |
| Molar Extinction Coefficient | ε | Data not available (M-1cm-1) | at λabs |
| Emission Maximum | λem | Data not available (nm) | e.g., Dichloromethane, 298 K |
| Fluorescence Quantum Yield | Φf | Data not available | Relative to a standard (e.g., Quinine Sulfate in 0.1 M H2SO4) |
| Fluorescence Lifetime | τf | Data not available (ns) | Time-Correlated Single Photon Counting (TCSPC) |
| Stokes Shift | Data not available (nm or cm-1) | Calculated from λabs and λem |
Experimental Protocols
Detailed methodologies for determining the core photophysical parameters are provided below.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption maximum (λabs) and the molar extinction coefficient (ε) of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a precisely known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., dichloromethane, ethanol, or toluene). From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values between 0.1 and 1.0, which is the optimal range for accurate measurements.[3]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline spectrum.[4]
-
Record the absorption spectra of each of the diluted dye solutions over a relevant wavelength range (e.g., 300-600 nm).[4]
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).
-
-
Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.
Steady-State Fluorescence Spectroscopy
This method is used to determine the emission maximum (λem) and to acquire the fluorescence spectrum needed for quantum yield calculations.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).
-
Measurement:
-
Set the excitation wavelength to the determined λabs.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 450-700 nm) to record the fluorescence emission spectrum.
-
The wavelength corresponding to the peak of the emission spectrum is the emission maximum (λem).
-
It is also crucial to record the fluorescence spectrum of the pure solvent (blank) under the same conditions to subtract any background signal.
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, which involves comparison to a well-characterized standard, is commonly employed.[5][6][7][8][9]
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. For a yellow-emitting dye, appropriate standards might include Quinine Sulfate (Φf = 0.54 in 0.1 M H2SO4) or Fluorescein (Φf = 0.95 in 0.1 M NaOH).
-
Sample Preparation: Prepare a series of solutions of both the standard and this compound with absorbance values at the excitation wavelength ranging from 0.02 to 0.1.
-
Data Acquisition:
-
Measure the UV-Vis absorption spectra for all prepared solutions.
-
Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength, slit widths, and other instrument settings for both the standard and the sample.
-
-
Data Analysis: The quantum yield of the unknown sample (Φx) is calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the unknown sample and the standard, respectively.
-
nx and nst are the refractive indices of the solvents used for the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.
-
Fluorescence Lifetime (τf) Measurement
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.[10][11][12][13][14]
Methodology:
-
Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or LED), a sensitive and fast detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.[11]
-
Sample Preparation: Prepare a deoxygenated, dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength.
-
Measurement:
-
The sample is excited by the pulsed light source.
-
The detector registers the arrival time of individual emitted photons relative to the excitation pulse.
-
This process is repeated many times, and the data is compiled into a histogram of photon counts versus time.
-
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τf). The quality of the fit is assessed by statistical parameters such as chi-squared.
Visualizations
Jablonski Diagram
The Jablonski diagram illustrates the electronic and vibrational transitions that occur in a molecule during absorption and fluorescence.
Caption: Jablonski diagram illustrating the photophysical processes of absorption, vibrational relaxation, fluorescence, and non-radiative decay.
Experimental Workflow for Photophysical Characterization
This flowchart outlines the logical sequence of experiments for characterizing a fluorescent dye like this compound.
Caption: Experimental workflow for the comprehensive photophysical characterization of a fluorescent dye.
References
- 1. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 2. This compound | 106768-98-3 [chemicalbook.com]
- 3. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 4. jove.com [jove.com]
- 5. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. edinst.com [edinst.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. horiba.com [horiba.com]
- 11. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]
- 12. Fluorescence lifetime endoscopy using TCSPC for the measurement of FRET in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. horiba.com [horiba.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
Synonyms for SOLVENT YELLOW 141 (e.g., Waxoline Yellow G FW)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 141, also known by trade names such as Waxoline Yellow G FW, is a synthetic organic colorant belonging to the azo pyridone class of dyes.[1][2] It is characterized by its brilliant greenish-yellow hue and its solubility in various organic solvents.[3][4] Primarily utilized in the plastics and coatings industries for its high thermal stability and vibrant coloration, its potential applications in scientific research, including as a biological stain and in drug delivery systems, are emerging areas of interest.[3] This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, with a focus on its chemical and physical properties, synthesis, and potential for biological applications.
Chemical and Physical Properties
While the exact chemical structure of this compound is not consistently reported in publicly available literature, some sources suggest a molecular formula of C20H12N2O2.[5] However, this has not been definitively confirmed, and other compounds share this molecular formula. The CAS number for this compound is 106768-98-3.[3][4]
A summary of its known synonyms and physical properties is presented in the tables below. It is important to note that some discrepancies exist in the reported values for physical properties across different suppliers and technical data sheets.
Table 1: Synonyms for this compound
| Synonym | Reference(s) |
| Waxoline Yellow G FW | [1][4] |
| Kenawax Yellow GP | [4] |
| Uniplas Yellow 141 | [4] |
| Maxoline Yellow GFW | [6] |
| Transparent Yellow GFW | [6] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 106768-98-3 | [3][4] |
| Chemical Class | Azo Pyridone | [1][2] |
| Appearance | Greenish-yellow powder | [1][6] |
| Molecular Formula | C20H12N2O2 (unconfirmed) | [5] |
| Melting Point | 180 °C / >280 °C | [1][7] |
| Density | 1.20 g/cm³ / 1.48 g/cm³ | [1] |
| Heat Resistance | 260 °C - >300 °C | [3][7] |
| Light Fastness | 4 - 7 (on a scale of 1-8) | [7] |
| Water Solubility | Insoluble |
Experimental Protocols
General Synthesis of Azo Pyridone Dyes
The synthesis of this compound follows a general two-step azo coupling reaction.[3] This process involves the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich coupling agent, in this case, a pyridone derivative.[3]
Step 1: Diazotization of a Primary Aromatic Amine
-
An aromatic amine is dissolved in an acidic solution, typically hydrochloric acid and water.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (B80452) (NaNO2) in water is added dropwise to the cooled amine solution while maintaining the low temperature.
-
The reaction mixture is stirred for a period to ensure the complete formation of the diazonium salt.
Step 2: Azo Coupling with a Pyridone Derivative
-
The pyridone coupling agent is dissolved in a suitable solvent, and the solution is cooled to 0-5 °C.
-
The freshly prepared, cold diazonium salt solution is slowly added to the pyridone solution with vigorous stirring.
-
The pH of the reaction mixture may be adjusted to optimize the coupling reaction.
-
The resulting azo dye precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold water, and dried.
Analytical Characterization
The structural integrity and purity of the synthesized dye can be confirmed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Visualizations
Caption: General workflow for the synthesis of azo pyridone dyes.
Potential for Biological Applications and Signaling Pathways
While specific studies on the biological activity of this compound are limited in the public domain, the broader class of pyridone-based azo dyes has garnered attention for its potential pharmacological properties. Research on structurally related compounds has indicated that some pyridone azo dyes exhibit biological activities, including:
-
Antimicrobial Activity: Certain azo pyridone dyes have shown inhibitory effects against various strains of bacteria and fungi.
-
Anticancer Activity: Some studies have explored the potential of pyridone derivatives and their azo dyes as anticancer agents.
The mechanism of action for these biological activities is not fully elucidated but may involve interactions with key cellular components and signaling pathways. It is hypothesized that the planar aromatic structure of these dyes could allow for intercalation with DNA or interaction with enzyme active sites. The pyridone moiety itself is a structural feature in many biologically active compounds.
Further research is required to determine if this compound possesses similar biological activities and to investigate its potential interactions with cellular signaling pathways. Given its solubility in organic solvents, it may be a candidate for formulation in drug delivery systems for hydrophobic therapeutic agents.
Caption: Potential research avenues for this compound.
Conclusion
This compound is a commercially significant azo pyridone dye with well-established applications in the materials science sector. While its potential in the life sciences is intriguing, particularly given the known biological activities of related compounds, there is a notable lack of in-depth, publicly available research on this specific molecule. Key data, including a confirmed chemical structure and comprehensive toxicological and pharmacological profiles, are necessary to fully explore its utility for researchers, scientists, and drug development professionals. The information presented in this guide serves as a foundation for understanding the current state of knowledge and highlights the opportunities for future scientific investigation into the properties and applications of this compound.
References
- 1. waxoline.com [waxoline.com]
- 2. 106768-98-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 4. This compound|CAS NO.106768-98-3 [xcolorpigment.com]
- 5. Page loading... [guidechem.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. Products - Waxoline [waxoline.com]
Navigating the Solubility of SOLVENT YELLOW 141: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of SOLVENT YELLOW 141 (C.I. 47020), a vibrant greenish-yellow azo dye. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.
Quantitative Solubility Data
This compound is broadly characterized as being soluble in organic solvents and insoluble in water.[1][2][3] However, precise quantitative data across a wide range of organic solvents is not extensively published in readily available literature. The following table summarizes the available quantitative and qualitative solubility information for this compound.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Remarks |
| Ethanol | C₂H₅OH | 120 g/L | Not Specified | Data from a comparative analysis of analogous dyes. |
| Water | H₂O | ≤ 1.0% | Not Specified | Technical data sheet indicates a maximum of 1.0% water-soluble content.[4] |
| Nonpolar Organic Solvents | Various | Soluble | Not Specified | Generally described as soluble in nonpolar organic solvents. |
It is important to note that the solubility of a dye can be influenced by factors such as the purity of the dye, the presence of impurities in the solvent, temperature, and the specific isomeric form of the compound.
Experimental Protocols for Solubility Determination
A precise and reproducible experimental protocol is crucial for determining the solubility of a compound like this compound. The following is a detailed methodology based on the principle of saturation and subsequent concentration measurement using UV-Vis spectrophotometry, a common and effective technique for colored compounds.
Principle
A saturated solution of this compound is prepared in the organic solvent of interest by adding an excess amount of the dye and allowing it to reach equilibrium. The undissolved solid is then removed, and the concentration of the dissolved dye in the clear supernatant is determined using a UV-Visible spectrophotometer by referencing a pre-established calibration curve.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (e.g., ethanol, methanol, acetone, toluene, xylene, dichloromethane), analytical grade
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or solvent-compatible glass)
Detailed Methodology
Part 1: Preparation of Stock Solution and Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L). Ensure complete dissolution.
-
Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing, known concentrations.
-
Determine Maximum Wavelength (λmax): Scan one of the standard solutions across the UV-Visible spectrum (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λmax).
-
Measure Absorbance of Standards: Measure the absorbance of each standard solution at the determined λmax.
-
Generate Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line that follows the Beer-Lambert law, and the equation of the line (y = mx + c) should be determined.
Part 2: Determination of Saturated Solubility
-
Prepare Saturated Solutions: In separate sealed vials, add an excess amount of this compound to a known volume of each organic solvent to be tested. The amount of dye added should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Equilibration: Place the vials in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation. The temperature should be controlled and recorded.
-
Separation of Undissolved Solid: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution (if necessary): The filtered saturated solution may need to be diluted with the same solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure Absorbance: Measure the absorbance of the diluted (or undiluted, if appropriate) saturated solution at the λmax.
-
Calculate Solubility: Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample. Multiply this concentration by the dilution factor to determine the solubility of the dye in the organic solvent at the specified temperature. The solubility is typically expressed in g/L or mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility in an organic solvent.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of Solvent Yellow 141
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Solvent Yellow 141 (CAS No. 106768-98-3), a brilliant greenish-yellow azo pyridone dye. Understanding the thermal properties of this dye is critical for its application in high-temperature processes and for assessing its stability and potential degradation products in various formulations.
Thermal Properties of this compound
This compound is recognized for its excellent thermal stability, making it suitable for coloring a variety of polymers and materials that undergo high-temperature processing.[1] The pyridone moiety within its structure contributes significantly to its robust thermal and oxidative stability.[1]
Quantitative Thermal Data
While specific experimental data for this compound is limited in publicly available literature, its general thermal characteristics and data from structurally similar azo pyridone dyes provide valuable insights.
| Property | Value | Source |
| Melting Point | 180 °C | [2][3] |
| Heat Resistance | Up to 260 °C (stable for 15 minutes) | [2] |
| Maximum Temperature Stability | 260 °C | [1] |
| Decomposition Temperature (Td) at 5% weight loss of analogous azo pyridone dyes | 248 °C (APY-M), 266 °C (APY-D) | [4][5] |
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended experimental techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.[4][5]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is determined by the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[6][7]
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is typically run under a nitrogen purge to create an inert environment.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specified rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram shows the heat flow as a function of temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, such as decomposition, appear as inverted peaks. The melting point is determined from the peak temperature of the melting endotherm.
Thermal Degradation Pathway
The primary mechanism for the thermal degradation of azo dyes involves the cleavage of the azo bond (-N=N-).[1] This homolytic cleavage results in the formation of two radical species, which then stabilize to form various aromatic compounds, primarily aromatic amines.
Based on the structure of this compound, the proposed thermal degradation would lead to the formation of two primary aromatic amine fragments. The identification of these degradation products is typically achieved using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Caption: Proposed thermal degradation pathway of this compound.
Experimental Workflow for Degradation Analysis
A systematic approach is necessary to fully characterize the thermal degradation of this compound. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for thermal degradation analysis.
Conclusion
This compound exhibits high thermal stability, with a melting point of 180 °C and heat resistance up to 260 °C. Its degradation is presumed to occur via the cleavage of the azo bond, leading to the formation of aromatic amines. A thorough investigation using techniques such as TGA, DSC, and Py-GC-MS is essential for a complete understanding of its thermal behavior and degradation products. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this dye in thermally demanding applications.
References
- 1. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 2. This compound|CAS NO.106768-98-3 [xcolorpigment.com]
- 3. waxoline.com [waxoline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
SOLVENT YELLOW 141: A Technical Guide to Lightfastness and Photostability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lightfastness and photostability of SOLVENT YELLOW 141, a brilliant greenish-yellow azo dye. Due to its excellent thermal stability, it finds application in the coloration of various polymers and materials.[1] This document collates available data on its resistance properties, outlines general experimental protocols for photostability testing, and presents a hypothesized degradation pathway based on the known chemistry of related azo dyes.
Core Properties of this compound
This compound is characterized by its azo chromophore (-N=N-) and a pyridone moiety, which contributes to its notable thermal and oxidative stability.[1] It is widely used in coloring plastics, polymers, fibers, rubber, and printing inks.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the fastness properties of this compound.
| Property | Rating/Value | Scale/Conditions |
| Light Fastness | 5 | Assumed to be on the Blue Wool Scale (1-8) |
| Heat Resistance | 260 °C | - |
| Acid Resistance | 4 | Scale of 1-5 (5 being excellent) |
| Alkali Resistance | 5 | Scale of 1-5 (5 being excellent) |
| Water Resistance | 5 | Scale of 1-5 (5 being excellent) |
Table 1: Fastness Properties of this compound. [1][2][3][4]
| Physical Property | Value |
| Appearance | Greenish yellow powder |
| Density | 1.20 g/cm³ |
| Water Soluble | 1.0% max |
| Volatile Matter at 105°C | 1.0% max |
Table 2: Physical Properties of this compound. [2][3]
Experimental Protocols for Photostability and Lightfastness Testing
While specific experimental details for the cited lightfastness data of this compound are not publicly available, a generalized protocol for assessing the photostability of solvent dyes can be outlined based on industry standards, such as those established by the American Association of Textile Chemists and Colorists (AATCC).
Principle of Lightfastness Testing
Lightfastness is determined by exposing a sample to a controlled light source and comparing the degree of fading to a set of standard blue wool references with known fading characteristics. The Blue Wool Scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness).
Apparatus and Materials
-
Light Source: A xenon arc lamp is typically used as it provides the closest artificial match to natural sunlight.
-
Blue Wool Standards: A set of eight standardized blue wool textiles.
-
Sample Holder: To mount the test specimen and blue wool standards.
-
Masking Material: To cover a portion of the samples and standards for comparison.
-
Spectrophotometer/Colorimeter: For quantitative measurement of color change.
General Procedure
-
Sample Preparation: A sample of the material colored with this compound is prepared. A portion of the sample is masked to serve as an unexposed reference.
-
Mounting: The prepared sample and the Blue Wool standards are mounted in the sample holder.
-
Exposure: The mounted samples and standards are placed in a lightfastness testing apparatus equipped with a xenon arc lamp. The exposure is carried out for a predetermined duration or until a specific Blue Wool standard shows a prescribed amount of fading.
-
Evaluation: The fading of the this compound sample is visually compared to the fading of the Blue Wool standards. The lightfastness rating corresponds to the Blue Wool standard that exhibits similar fading. For more precise measurements, a spectrophotometer can be used to quantify the color change (ΔE*).
Visualizing Experimental and Degradation Pathways
Experimental Workflow for Photostability Testing
The following diagram illustrates a typical workflow for evaluating the photostability of a dye like this compound.
Caption: A generalized workflow for lightfastness and photostability testing.
Hypothesized Photodegradation Pathway of this compound
The photodegradation of azo dyes is a complex process that can proceed through various mechanisms, including photo-oxidation and photoreduction. The azo bond is often the most susceptible part of the molecule to photochemical reactions. The following diagram presents a conceptual, hypothesized degradation pathway for an azo dye like this compound. The actual degradation products would need to be confirmed through experimental analysis (e.g., LC-MS).
Caption: A conceptual diagram of the photodegradation of an azo dye.
Conclusion
This compound exhibits moderate lightfastness, rated as 5 on the Blue Wool Scale, and excellent thermal stability. While detailed photostability data and specific degradation mechanisms are not extensively documented in publicly available literature, this guide provides a foundational understanding based on its known properties and the general behavior of azo dyes. For critical applications, it is recommended that researchers and developers conduct specific photostability studies under their intended use conditions to generate precise data on degradation kinetics and pathways. This will ensure the long-term performance and stability of materials colored with this compound.
References
An In-depth Technical Guide on the Health and Safety of SOLVENT YELLOW 141
This document provides a comprehensive overview of the available health and safety data for SOLVENT YELLOW 141 (CAS No. 106768-98-3), intended for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, potential hazards, and general experimental methodologies.
General and Chemical Properties
This compound is a brilliant greenish-yellow solvent dye belonging to the azo class, identified by the presence of an -N=N- chromophore.[1] It is designed for solubility in organic media and is widely used for coloring plastics, polymers, fibers, waxes, paints, and printing inks.[2][3] Its molecular structure, specifically the pyridone moiety, contributes to its notable thermal and oxidative stability.[1]
Table 1: General Information and Identifiers
| Property | Data |
|---|---|
| Chemical Name | This compound |
| CAS Number | 106768-98-3 |
| Color Index Name | C.I. This compound |
| Chemical Class | Azo pyridone[4] / Azo class[1] |
| Appearance | Greenish-yellow powder[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Density | 1.20 g/cm³[2][5] - 1.48 g/cm³[4] |
| Melting Point | 180 °C[4] |
| Heat Resistance | ≥ 260 °C[1][2][5] |
| Volatile Matter (105°C) | ≤ 1.0%[2] |
| Water Solubility | Insoluble; ≤ 1.0%[2] |
| Residue on 80 mesh | ≤ 5.0%[2] |
Table 3: Resistance and Fastness Properties
| Property | Rating (Scale 1-5 or 1-8) |
|---|---|
| Light Fastness | 5[2][5] |
| Acid Resistance | 4[2][5] |
| Alkali Resistance | 5[2][5] |
| Water Resistance | 5[5] |
Health and Safety Data
Comprehensive toxicological data for this compound is limited in publicly available literature. No specific acute toxicity data, such as LD50 values, has been reported.[1] However, as an azo dye, general safety principles for this class of compounds should be applied. Azo dyes as a class have been widely investigated, with metabolism being a key factor in their toxicological profile.[6]
Potential Hazards:
-
Irritation: Like many powdered colorants, it may cause irritation to the eyes and respiratory tract.[7] Prolonged or repeated contact may also lead to skin irritation in sensitive individuals.[7]
-
Azo Compound Metabolism: Azo dyes can be metabolized by the body, which involves the enzymatic cleavage of the azo bond (-N=N-).[6] This reduction can release aromatic amines, some of which are known to be hazardous.
-
Carcinogenicity & Mutagenicity: While no specific data exists for this compound, other azo dyes have shown evidence of carcinogenic or mutagenic effects.[6] For example, C.I. Solvent Yellow 14 is classified as a possible carcinogen (Category 3) and possible mutagen (Category 3).[6] Given this, and the lack of specific data, caution is warranted. The use of appropriate personal protective equipment (PPE), such as gloves and goggles, is mandatory during handling.[1]
-
Thermal Decomposition: Pyrolysis at temperatures exceeding 300°C may lead to the formation of hazardous decomposition products, including carbon monoxide (CO), nitrogen oxides (NOₓ), and polyaromatic hydrocarbons (PAHs).[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7]
-
Skin Contact: Wash skin with soap and water.[7]
-
Inhalation: Move the individual to fresh air.[7]
-
Ingestion: If the person is conscious, provide 2-4 cupfuls of water or milk.[7]
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[7]
Experimental Protocols & Methodologies
Specific experimental protocols for the toxicological assessment of this compound are not detailed in the provided sources. However, general methodologies for the synthesis, characterization, and toxicological evaluation of azo dyes are well-established.
The synthesis of this compound follows a conventional azo coupling pathway, which involves two primary stages: diazotization and the subsequent coupling reaction.[1]
Caption: General workflow for the synthesis and analysis of azo dyes like this compound.
-
Protocol:
-
Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) at low temperatures to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component (an electron-rich species like a phenol (B47542) or another amine) to form the final azo dye.[1]
-
Characterization: The structural integrity and purity (typically ≥98.5%) of the final compound are confirmed using analytical techniques such as ¹H/¹³C Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC).[1]
-
The toxicological evaluation of colorants is guided by regulatory frameworks such as the EU Directive 67/548/EEC, which outlines methods for determining physico-chemical properties, toxicity, and ecotoxicity.[6] Key aspects of toxicological studies include assessments of acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and toxicity after repeated application.[6]
Caption: Logical workflow for chemical hazard assessment and safety communication.
-
Experimental Considerations:
-
Acute Toxicity: Assessed via oral, dermal, and inhalation routes in animal models to determine LD50/LC50 values.
-
Irritation: Studies on skin and eye irritation are typically performed using animal models (e.g., rabbit tests) or validated in-vitro alternatives.
-
Mutagenicity: A battery of tests is used, including the Ames test (bacterial reverse mutation assay) and in-vitro mammalian cell assays (e.g., chromosome aberration, mouse lymphoma).
-
Carcinogenicity: Long-term (e.g., 2-year) bioassays in rodent models are the standard for assessing carcinogenic potential.[8]
-
References
- 1. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. ulprospector.com [ulprospector.com]
- 4. waxoline.com [waxoline.com]
- 5. This compound - SOLVENT YELLOW - L COLOR [l-color.com]
- 6. sdc.org.uk [sdc.org.uk]
- 7. cncolorchem.com [cncolorchem.com]
- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
Methodological & Application
SOLVENT YELLOW 141: Application Notes and Protocols for Polymer Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
SOLVENT YELLOW 141 is a brilliant, greenish-yellow azo pyridone dye widely utilized in the polymer industry for coloring a variety of plastics.[1][2] Its popularity stems from its excellent solubility in organic solvents and polymer matrices, high thermal stability, and good lightfastness, which collectively contribute to vibrant and durable colored polymeric materials.[1][3] This document provides detailed application notes and experimental protocols for the effective use of this compound in a research and development setting, with a focus on its incorporation into and characterization within polymer systems.
Physicochemical Properties and Performance Data
A summary of the key properties of this compound is presented below. This data is essential for determining its suitability for specific polymer systems and processing conditions.
| Property | Value | Source |
| Chemical Class | Azo Pyridone | [1] |
| Appearance | Greenish-yellow powder | [1][2] |
| CAS Number | 106768-98-3 | [1][2][3] |
| Melting Point | ~180 °C | [1] |
| Heat Resistance | Up to 260 °C | [1][3][4] |
| Light Fastness (Blue Wool Scale) | 5 | [1][4] |
| Acid Resistance | 4 | [1][4] |
| Alkali Resistance | 5 | [1][4] |
| Density | ~1.20 - 1.48 g/cm³ | [1][2] |
| Recommended Addition Level | 0.01% to 1% (w/w) | [1] |
Applications in Polymer Science
This compound is primarily used for the coloration of a wide range of thermoplastic polymers. Its high thermal stability makes it suitable for processing temperatures associated with many engineering plastics.[3]
Key Polymer Applications:
-
Polystyrene (PS) and High-Impact Polystyrene (HIPS) : Provides transparent, brilliant yellow coloration.[1][3]
-
Polymethyl Methacrylate (PMMA) : Imparts high-clarity color, making it ideal for transparent applications.[1][3]
-
Acrylonitrile Butadiene Styrene (ABS) and Styrene-Acrylonitrile (SAN) : Used for opaque and transparent coloring.[1]
-
Polycarbonate (PC) : Its high heat resistance is beneficial for the high processing temperatures of PC.[1]
-
Polyvinyl Chloride (rigid, PVC-R) : Effective for coloring rigid PVC products.[1]
-
Polyethylene Terephthalate (PET) : Suitable for coloring PET, including applications like bottles and films.[1]
Beyond bulk polymer coloration, this compound is also utilized in:
-
Coatings and Paints : For transparent and vibrant finishes.[3]
-
Printing Inks : As a colorant in solvent-based ink formulations.[2][3][5]
-
Tracer Studies : In a research context, its fluorescence can be utilized for tracing and visualization in polymer systems.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation and characterization of this compound in polymer matrices.
Protocol 1: Incorporation of this compound into a Polymer Matrix via Solution Casting
This protocol is suitable for preparing thin polymer films with a homogenous dispersion of the dye for analytical and characterization purposes.
Materials:
-
This compound powder
-
Polymer pellets or powder (e.g., PMMA, PS)
-
Appropriate solvent (e.g., Toluene, Dichloromethane, Tetrahydrofuran)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Petri dish or flat glass substrate
-
Leveling table
-
Fume hood
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation:
-
In a fume hood, weigh the desired amount of polymer and dissolve it in a suitable solvent in a glass vial to achieve a specific concentration (e.g., 10% w/v).
-
Seal the vial and stir the mixture using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.
-
-
Dye Stock Solution Preparation:
-
Prepare a stock solution of this compound in the same solvent (e.g., 1 mg/mL).
-
-
Doping the Polymer Solution:
-
Calculate the volume of the dye stock solution needed to achieve the desired final dye concentration in the polymer (e.g., 0.1% w/w relative to the polymer).
-
Add the calculated volume of the dye stock solution to the polymer solution.
-
Stir the mixture for at least one hour to ensure uniform distribution of the dye.
-
-
Film Casting:
-
Place a clean Petri dish or glass substrate on a leveling table inside the fume hood.
-
Pour the colored polymer solution into the substrate, ensuring the solution spreads evenly.
-
Loosely cover the substrate to allow for slow solvent evaporation and prevent dust contamination.
-
-
Drying:
-
Allow the solvent to evaporate completely at room temperature in the fume hood. This may take 24-48 hours.
-
Once the film is solid, transfer it to a vacuum oven and dry at a temperature below the polymer's glass transition temperature (e.g., 60 °C for PMMA) for 24 hours to remove any residual solvent.
-
-
Film Removal:
-
Carefully peel the colored polymer film from the substrate.
-
Protocol 2: Incorporation of this compound into a Polymer via Melt Blending
This protocol simulates industrial melt processing techniques like extrusion and injection molding and is suitable for preparing larger quantities of colored polymer.
Materials:
-
This compound powder
-
Polymer pellets (e.g., PS, ABS, PET)
-
Internal mixer or twin-screw extruder
-
Compression molder or injection molder
-
Drying oven
Procedure:
-
Material Pre-drying:
-
Dry the polymer pellets according to the manufacturer's recommendations to remove any moisture.
-
-
Premixing:
-
Weigh the required amounts of polymer pellets and this compound powder to achieve the desired final concentration.
-
In a container, create a physical pre-blend of the polymer and dye by tumble blending for at least 15 minutes to ensure a uniform distribution.[1]
-
-
Melt Compounding:
-
Set the temperature profile of the internal mixer or extruder to the appropriate processing temperature for the polymer, ensuring it does not exceed the 260 °C thermal stability limit of the dye.
-
Feed the pre-blended material into the mixer/extruder.
-
Melt and compound the material for a sufficient residence time to ensure complete melting and homogenous mixing of the dye within the polymer matrix.
-
-
Sample Preparation:
-
For an extruder, collect the extrudate strand and pelletize it.
-
For an internal mixer, remove the molten compound.
-
Use the compounded material in a compression molder or injection molder to prepare plaques or other desired shapes for analysis.
-
-
Cooling and Conditioning:
-
Allow the molded samples to cool to room temperature.
-
Condition the samples according to standard procedures for the specific polymer before testing.
-
Protocol 3: Evaluation of Dye Migration from a Polymer
This protocol outlines a method to assess the potential for this compound to migrate out of a polymer matrix into a food simulant, which is relevant for food packaging applications.
Materials:
-
Colored polymer plaques (prepared as in Protocol 2)
-
Food simulant (e.g., 10% ethanol (B145695) for aqueous foods, 50% ethanol for fatty foods, or olive oil)
-
Migration cells or glass containers with inert lids
-
Incubator or oven
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Sample Preparation:
-
Cut the colored polymer plaques into specific dimensions (e.g., 10 cm x 10 cm).
-
Clean the surface of the plaques with a lint-free cloth and distilled water, then dry them.
-
-
Migration Test Setup:
-
Place the polymer plaque in a migration cell or glass container.
-
Add a known volume of the selected food simulant, ensuring the plaque is fully immersed. The surface area to volume ratio should be standardized (e.g., 6 dm² per 1 L of simulant).
-
Seal the container.
-
-
Incubation:
-
Place the container in an incubator or oven at a specified temperature and for a defined duration (e.g., 40 °C for 10 days for accelerated testing).
-
-
Analysis of Simulant:
-
After the incubation period, remove the polymer plaque.
-
Transfer a portion of the food simulant to a cuvette.
-
Measure the absorbance of the simulant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for this compound in that simulant.
-
Quantify the concentration of the migrated dye using a pre-established calibration curve of this compound in the same simulant.
-
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the food simulant.
-
Measure the absorbance of each standard solution at the λ_max.
-
Plot a graph of absorbance versus concentration to create the calibration curve.
-
Protocol 4: Quantification of this compound in a Polymer Matrix
This protocol describes how to determine the exact concentration of this compound within a polymer sample.
Materials:
-
Colored polymer sample
-
Suitable solvent for the polymer and dye
-
Volumetric flasks
-
Syringe filters (PTFE, 0.45 µm)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Dissolution:
-
Accurately weigh a small amount of the colored polymer sample.
-
Dissolve the polymer in a known volume of a suitable solvent in a volumetric flask.
-
-
Polymer Precipitation (Optional, for UV-Vis):
-
If the polymer interferes with the spectroscopic measurement, precipitate the polymer by adding a non-solvent while keeping the dye in solution.
-
Centrifuge or filter the mixture to separate the precipitated polymer.
-
-
Filtration:
-
Filter the resulting solution through a syringe filter to remove any undissolved particles or precipitated polymer.
-
-
Analysis:
-
Using UV-Vis Spectrophotometry:
-
Measure the absorbance of the filtered solution at the λ_max of this compound.
-
Calculate the concentration using a calibration curve prepared with known concentrations of the dye in the same solvent.
-
-
Using HPLC:
-
Inject the filtered solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis or Diode Array Detector.
-
Develop a suitable mobile phase and gradient to separate the dye from any other extractable components.
-
Quantify the dye concentration by comparing the peak area to a calibration curve generated from standard solutions of this compound.
-
-
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
References
Application Notes and Protocols: SOLVENT YELLOW 141 as a Colorant for Plastics and Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Solvent Yellow 141, a brilliant greenish-yellow azo pyridone dye, for coloring a wide range of plastics and resins.[1][2] This document outlines its key properties, compatibility with various polymers, and detailed protocols for its incorporation and evaluation.
Introduction
This compound (CAS No. 106768-98-3) is a polymer-soluble dye known for its high clarity, brilliant color, and excellent thermal stability.[1][2] Its mechanism of action involves dissolving uniformly within the polymer matrix, resulting in consistent and stable coloration.[1] This makes it a suitable colorant for numerous applications, including structural foams, films, furniture, toys, and packaging.[2]
Physicochemical and Performance Data
The properties of this compound make it a versatile colorant for various plastic processing technologies. The following tables summarize its key characteristics.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Class | Azo pyridone | [2] |
| Physical Form | Yellow powder | [2][3][4] |
| Color | Brilliant greenish-yellow | [1] |
| Melting Point | 180°C | [2] |
| Density | 1.20 - 1.48 g/cm³ | [2][5] |
| Moisture Content | ≤ 0.5% | [2] |
| Water Solubility | Insoluble (≤ 1.0%) | [3][4][5] |
Table 2: Performance Characteristics of this compound in Plastics
| Performance Metric | Rating/Value | Test Conditions | Reference |
| Heat Resistance | 260°C | 15 minutes | [5] |
| Light Fastness | 5 (on a scale of 1-8) | ISO standards | [3][4][5] |
| Acid Resistance | 4 (on a scale of 1-5) | - | [3][4][5] |
| Alkali Resistance | 5 (on a scale of 1-5) | - | [3][4][5] |
| Water Resistance | 5 (on a scale of 1-5) | - | [3][4] |
| Migration Resistance | No blooming or migration under normal conditions | - | [2] |
Polymer Compatibility
This compound is compatible with a wide range of transparent and engineering plastics. Its solubility in these polymers allows for vibrant and clear coloration.[2][6]
Compatible Polymers:
-
High-Impact Polystyrene (HIPS)[1]
-
Polycarbonate (PC)[2]
-
Styrene-Acrylonitrile Resin (SAN)[2]
-
Rigid Polyvinyl Chloride (PVC-R)[2]
-
Polyethylene Terephthalate (PET)[2]
It is generally not recommended for crystalline polymers like HDPE, LDPE, and PP, or plasticized thermoplastics such as flexible PVC, due to potential migration issues.[6]
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation and evaluation of this compound in a model polymer system (Polystyrene). These can be adapted for other compatible polymers.
Protocol for Incorporation of this compound into Polystyrene
This protocol describes the preparation of colored polystyrene samples using a standard extrusion process.
Materials and Equipment:
-
This compound powder
-
Natural or white Polystyrene (PS) pellets
-
Tumble blender or high-speed mixer
-
Single or twin-screw extruder
-
Injection molding machine or film casting line
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-Drying: Dry the polystyrene pellets according to the manufacturer's recommendations to remove any residual moisture.
-
Pre-Mixing:
-
Weigh the desired amount of this compound. The recommended addition level is between 0.01% and 1% by weight, depending on the desired color intensity.[2]
-
In a suitable container, combine the dye powder with the polystyrene pellets.
-
Mix thoroughly using a tumble blender or a high-speed mixer until a homogenous mixture is achieved.
-
-
Extrusion:
-
Set the temperature profile of the extruder appropriate for polystyrene (typically 180-240°C).
-
Feed the pre-mixed material into the extruder hopper.
-
Extrude the molten polymer into strands, which are then cooled in a water bath and pelletized.
-
-
Sample Preparation:
-
The colored pellets can then be used for subsequent processing, such as injection molding to produce standardized test plaques or casting into films.
-
Caption: Experimental workflow for incorporating and testing this compound in plastics.
Protocol for Evaluation of Color and Stability
This protocol outlines the methods for assessing the quality of the colored plastic samples.
A. Colorimetric Analysis
-
Objective: To quantitatively measure the color of the prepared samples.
-
Equipment: Spectrophotometer or colorimeter.
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Measure the CIE Lab* color coordinates of the standardized test plaques or films.
-
Record the values to ensure batch-to-batch consistency.
-
B. Heat Stability Test
-
Objective: To determine the stability of the colorant at elevated temperatures.
-
Equipment: Laboratory oven or injection molding machine.
-
Procedure:
-
Expose the colored plastic samples to a specified high temperature (e.g., 260°C) for a defined period (e.g., 15 minutes) in an oven.
-
Alternatively, in an injection molding machine, hold the molten colored polymer at a high temperature for increasing residence times.
-
Visually and colorimetrically compare the heat-exposed samples to a control sample to assess any color change.
-
C. Lightfastness Test
-
Objective: To evaluate the resistance of the color to fading upon exposure to light.
-
Equipment: Xenon arc weatherometer.
-
Procedure:
-
Place the colored plastic samples in the weatherometer.
-
Expose the samples to simulated sunlight under controlled conditions of temperature and humidity according to relevant ISO or ASTM standards.
-
Periodically remove the samples and compare them to unexposed controls.
-
Assess the degree of color change using the grayscale for color change.
-
Logical Relationships in Application
The selection and application of this compound depend on the specific polymer and the intended end-use of the plastic product.
Caption: Relationship between this compound properties, compatible polymers, and applications.
Safety and Handling
It is recommended to handle this compound in a well-ventilated area and use appropriate personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer. This product is intended for research and industrial use only and is not for human or veterinary use.[1]
Disclaimer
The information provided in these application notes is based on available technical data and is believed to be reliable.[2] However, users should conduct their own tests to determine the suitability of the product for their specific applications, as processing conditions and end-use requirements can vary.[2] No warranties or guarantees are made as to the suitability of the product for the applications disclosed.[2]
References
Application Notes and Protocols for SOLVENT YELLOW 141 in Coatings and Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties and uses of SOLVENT YELLOW 141, a brilliant greenish-yellow azo dye, in coating and ink formulations. The information is intended to guide researchers and formulators in leveraging the unique characteristics of this dye for the development of high-performance colorant systems. Detailed experimental protocols for laboratory-scale preparation of a solvent-based coating and ink are also provided.
Introduction to this compound
This compound is a solvent-soluble dye belonging to the azo class, characterized by the presence of an -N=N- chromophore.[1] It is designed to dissolve in organic media, imparting a vibrant and transparent greenish-yellow hue.[1][2][3] Its molecular structure, particularly the pyridone moiety, contributes to its notable thermal and oxidative stability, making it suitable for applications requiring high-temperature processing.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the tables below. This information is crucial for formulators when selecting appropriate solvents, resins, and processing conditions.
Table 1: General and Thermal Properties
| Property | Value | Reference |
| Chemical Class | Azo Pyridone | [1] |
| Physical Form | Yellow Powder | [2] |
| Density | 1.20 g/cm³ | [2][4] |
| Heat Resistance | ≥ 260 °C | [1][2][3][4] |
Table 2: Fastness Properties
The fastness properties of a dye indicate its resistance to various environmental and chemical factors. The ratings are based on standardized scales.
| Property | Rating | Scale | Reference |
| Light Fastness | 5 | Blue Wool Scale (1-8) | [2][4] |
| Acid Resistance | 4 | Grey Scale (1-5) | [2][4] |
| Alkali Resistance | 5 | Grey Scale (1-5) | [2][4] |
| Water Resistance | 5 | Grey Scale (1-5) | [2] |
Note on Fastness Scales:
-
Blue Wool Scale: This scale measures lightfastness, with 1 being very poor and 8 being outstanding. A rating of 5 indicates good lightfastness.
-
Grey Scale: This scale is used to assess changes in color, where 1 represents a significant change and 5 represents no change.
Table 3: Solubility Profile
Applications in Coatings
This compound is recommended for use in transparent paints and various industrial coatings.[1] Its high thermal stability makes it suitable for baked finishes and other coating processes that require elevated temperatures. The dye's solubility in organic solvents allows for its incorporation into a variety of resin systems.
Logical Workflow for Coating Formulation
The following diagram illustrates the general workflow for incorporating this compound into a solvent-based coating formulation.
Caption: General workflow for creating a solvent-based coating.
Applications in Inks
This compound is widely used in the manufacturing of solvent-based printing inks.[5][7] Its vibrant color and good solubility are advantageous for applications such as gravure and flexographic printing.[8][9] The dye's properties allow for the formulation of inks with excellent color strength and stability.
Experimental Workflow for Ink Preparation
This diagram outlines the key steps in the laboratory preparation of a solvent-based ink incorporating this compound.
Caption: Key stages in the laboratory preparation of a solvent-based ink.
Experimental Protocols
The following are detailed protocols for the preparation of a model solvent-based coating and a gravure ink containing this compound. These protocols are intended for a laboratory setting and should be performed by trained personnel in a well-ventilated area, following all appropriate safety precautions.
Protocol 1: Preparation of a Solvent-Based Acrylic Coating
Objective: To prepare a transparent yellow, solvent-based acrylic coating.
Materials and Equipment:
-
This compound
-
Acrylic resin (e.g., a thermoplastic acrylic resin)
-
Solvent blend (e.g., Toluene, Methyl Ethyl Ketone - MEK)
-
Plasticizer (e.g., Dioctyl Phthalate - DOP)
-
UV stabilizer (optional)
-
Laboratory balance
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Overhead stirrer (optional, for higher viscosity systems)
-
Viscometer
-
Applicator for film coating (e.g., drawdown bar)
-
Substrate for coating (e.g., glass or metal panel)
Procedure:
-
Binder Preparation:
-
In a beaker, weigh the desired amount of acrylic resin.
-
Add the solvent blend to the resin while stirring with a magnetic stirrer. Continue stirring until the resin is completely dissolved. This is your binder solution. A typical solids content for the binder solution is 30-50% by weight.
-
-
Dye Solution Preparation:
-
In a separate beaker, weigh a specific amount of this compound (e.g., 0.1-1.0% of the total formulation weight, depending on the desired color intensity).
-
Add a portion of the solvent blend and stir until the dye is completely dissolved. Gentle warming in a water bath may aid dissolution but should be done with caution due to the flammability of the solvents.
-
-
Formulation:
-
While stirring the binder solution, slowly add the dye solution.
-
Continue to stir for 15-20 minutes to ensure homogeneity.
-
Add the plasticizer (typically 1-5% of the resin solids) and any other additives (e.g., UV stabilizer) and continue stirring for another 10-15 minutes.
-
-
Quality Control and Application:
-
Measure the viscosity of the final coating formulation and adjust with the solvent blend if necessary to meet the desired application viscosity.
-
Apply the coating to a substrate using a drawdown bar or other suitable applicator to achieve a uniform film thickness.
-
Allow the coating to air dry in a fume hood. For baked systems, follow the appropriate curing schedule in a laboratory oven.
-
Protocol 2: Preparation of a Solvent-Based Gravure Ink
Objective: To prepare a yellow solvent-based gravure ink for printing on a non-porous substrate.
Materials and Equipment:
-
This compound
-
Nitrocellulose or polyamide resin (common for gravure inks)
-
Solvent blend (e.g., Ethanol, Ethyl Acetate)
-
Plasticizer (e.g., a phthalate-free plasticizer)
-
Wax compound (for slip and rub resistance)
-
High-speed disperser or laboratory mill
-
Laboratory balance
-
Beakers, graduated cylinders
-
Viscometer (e.g., Zahn cup or Brookfield viscometer)
-
Laboratory gravure proofer
Procedure:
-
Mill Base Preparation:
-
Weigh the nitrocellulose or polyamide resin, a portion of the solvent blend, and the this compound into a milling vessel. A typical formulation might contain 10-20% resin, 5-15% dye, and 65-85% solvent in the mill base.
-
Premix the components at low speed until the dye is wetted.
-
Disperse the mixture at high speed until the dye is fully dissolved and a homogenous, transparent solution is obtained. The temperature should be monitored and controlled during dispersion.
-
-
Let-Down:
-
In a separate vessel, prepare the "let-down" varnish by dissolving the remaining portion of the resin in the remaining solvent.
-
Slowly add the let-down varnish to the mill base under agitation.
-
-
Additive Incorporation:
-
Add the plasticizer and wax compound to the ink while stirring. Continue mixing until all components are fully incorporated and the ink is uniform.
-
-
Final Adjustment and Testing:
-
Measure the viscosity of the ink using a Zahn cup or other appropriate viscometer. Adjust the viscosity to the target range for gravure printing (this will depend on the specific press and application) by adding more of the solvent blend.
-
Perform a print test using a laboratory gravure proofer to evaluate the color strength, gloss, and adhesion of the ink on the intended substrate.
-
Safety and Handling
This compound is an industrial chemical and should be handled in accordance with its Safety Data Sheet (SDS). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All procedures involving solvents should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of vapors.
Conclusion
This compound offers a combination of vibrant color, good solubility in organic solvents, and excellent thermal and chemical resistance. These properties make it a versatile colorant for a wide range of coating and ink applications. The provided protocols offer a starting point for researchers and formulators to explore the use of this dye in their specific systems. Further optimization of formulations will likely be necessary to achieve the desired performance characteristics for a particular end-use.
References
- 1. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 2. This compound - SOLVENT YELLOW - L COLOR [l-color.com]
- 3. This compound|CAS NO.106768-98-3 [xcolorpigment.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. This compound [colorbloomdyes.com]
- 6. Orasol® Yellow 141 | Color Materials [colormaterials.sunchemical.com]
- 7. Understand The Composition And Manufacturing Process Of Gravure Ink [dr-carbonblack.com]
- 8. chemicalformulaservices.com [chemicalformulaservices.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for Coloring Polystyrene (PS) with SOLVENT YELLOW 141
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SOLVENT YELLOW 141 as a coloring agent for polystyrene (PS). This document outlines the physical and chemical properties of the dye, detailed protocols for incorporating it into polystyrene, and the expected performance characteristics.
Introduction
This compound is a polymer-soluble azo pyridone dye that imparts a brilliant, greenish-yellow hue. Its excellent solubility in organic media and high thermal stability make it a suitable colorant for a variety of plastics, including polystyrene.[1][2] This dye is known for its high clarity, strong heat resistance during manufacturing, and resistance to migration under normal conditions, making it an ideal choice for achieving stable and vibrant coloration in polystyrene applications.[3]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for determining the appropriate processing conditions for coloring polystyrene.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Class | Azo pyridone | |
| Physical Form | Yellow powder | [3] |
| C.I. Name | This compound | |
| CAS Number | 106768-98-3 | |
| Melting Point | 180°C | [4] |
| Density | 1.20 - 1.48 g/cm³ | [3][5] |
| Heat Resistance | Stable up to 260°C | [4][5] |
| Light Fastness | 5 (on a scale of 1 to 8) | [5][6] |
| Acid Resistance | 4 (on a scale of 1 to 5) | [5][6] |
| Alkali Resistance | 5 (on a scale of 1 to 5) | [5][6] |
| Water Solubility | Insoluble | [4] |
| Recommended Addition Level | 0.01% to 1% by weight | [3] |
Experimental Protocols for Coloring Polystyrene
The following protocols describe the methodology for coloring polystyrene with this compound using common laboratory and industrial techniques.
Materials and Equipment
-
Materials:
-
Polystyrene (PS) pellets (general purpose, high impact, or expandable)
-
This compound powder
-
-
Equipment:
-
High-speed mixer or tumble blender
-
Single-screw or twin-screw extruder
-
Injection molding machine
-
Hot press
-
Colorimeter or spectrophotometer for color analysis
-
Protocol 1: Dry Blending and Melt Processing
This is the most common and straightforward method for incorporating this compound into polystyrene.
Step-by-Step Procedure:
-
Drying: Dry the polystyrene pellets according to the manufacturer's recommendations to prevent processing defects. This is typically done at 70-80°C for 2-4 hours.
-
Pre-mixing:
-
Weigh the desired amount of polystyrene pellets and this compound powder. The recommended concentration of the dye is between 0.01% and 1% of the total weight of the polymer.[3]
-
In a high-speed mixer or tumble blender, combine the polystyrene pellets and this compound powder.
-
Mix for 10-15 minutes to ensure a homogeneous distribution of the dye on the surface of the pellets.
-
-
Melt Processing (Extrusion or Injection Molding):
-
Set the temperature profile of the extruder or injection molding machine. A typical temperature profile for polystyrene is between 180°C and 240°C. Since this compound is stable up to 260°C, these processing temperatures are well within its thermal stability range.[1][5]
-
Feed the dry-blended mixture into the hopper of the extruder or injection molding machine.
-
Process the material to produce colored pellets, films, or molded articles.
-
-
Quality Control:
-
Visually inspect the final product for color uniformity.
-
Use a colorimeter or spectrophotometer to measure the color coordinates (e.g., Lab*) to ensure color consistency between batches.
-
Caption: Experimental workflow for coloring polystyrene with this compound.
Protocol 2: Masterbatch Method
For large-scale production, using a masterbatch (a concentrated mixture of the dye in a carrier polymer) is often more efficient and provides better color consistency.
Step-by-Step Procedure:
-
Masterbatch Preparation:
-
Prepare a concentrated mixture of this compound in polystyrene (typically 10-20% dye by weight) using a twin-screw extruder. This process ensures excellent dispersion of the dye.
-
Pelletize the resulting colored polymer to create the masterbatch.
-
-
Drying: Dry both the natural polystyrene pellets and the masterbatch pellets as described in Protocol 1.
-
Blending:
-
Calculate the required amount of masterbatch to achieve the desired final color concentration in the polystyrene.
-
Tumble blend the natural polystyrene pellets with the masterbatch pellets.
-
-
Melt Processing:
-
Process the blend using an extruder or injection molding machine as described in Protocol 1.
-
-
Quality Control:
-
Perform color analysis as described in Protocol 1.
-
Key Properties and Application Logic
The suitability of this compound for coloring polystyrene is determined by a combination of its physical and chemical properties. The following diagram illustrates the relationship between these properties and the final application performance.
Caption: Relationship between key properties of this compound and its performance in polystyrene.
Troubleshooting
Table 2: Common Issues and Solutions in Coloring Polystyrene
| Issue | Potential Cause | Recommended Solution |
| Color Streaks or Specks | Inadequate mixing of the dye and polymer. | Increase mixing time or use a more efficient mixer. Consider using the masterbatch method for better dispersion. |
| Color Variation between Batches | Inconsistent dye concentration or processing parameters. | Ensure accurate weighing of components. Maintain consistent processing temperatures and times. |
| Discoloration or Fading | Processing temperature is too high, exceeding the dye's thermal stability. | Lower the processing temperature to below 260°C. |
| Plate-out (dye deposits on equipment) | Dye concentration is too high. | Reduce the concentration of the dye. |
Conclusion
This compound is a highly effective colorant for polystyrene, offering a combination of brilliant color, excellent thermal stability, and good fastness properties. By following the detailed protocols and understanding the key properties of the dye, researchers and scientists can consistently achieve high-quality, vibrant yellow coloration in their polystyrene products. For all applications, it is recommended to conduct small-scale trials to optimize the dye concentration and processing conditions for the specific grade of polystyrene and equipment being used.[3]
References
- 1. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 2. Instructions for use of solvent dyes [chinainterdyes.com]
- 3. waxoline.com [waxoline.com]
- 4. This compound|CAS NO.106768-98-3 [xcolorpigment.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. This compound - SOLVENT YELLOW - L COLOR [l-color.com]
Application Notes and Protocols: SOLVENT YELLOW 141 for Coloring Polymethyl Methacrylate (PMMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SOLVENT YELLOW 141 for the coloration of polymethyl methacrylate (B99206) (PMMA). This document outlines the key properties of the solvent dye, followed by detailed experimental protocols for its incorporation into PMMA via melt extrusion and solution casting methodologies.
Introduction to this compound
This compound is a brilliant greenish-yellow azo pyridone dye known for its high clarity and thermal stability, making it a suitable colorant for a variety of plastics, including PMMA.[1][2] Its solubility in organic solvents and polymer matrices allows for uniform and stable coloration.[1] The pyridone moiety within its structure contributes to its excellent thermal and oxidative stability.[1]
Data Presentation: Properties of this compound
The following table summarizes the key physical and chemical properties of this compound, providing a quick reference for experimental planning.
| Property | Value | References |
| Chemical Class | Azo pyridone | [2] |
| Appearance | Greenish-yellow powder | [3] |
| CAS Number | 106768-98-3 | [1][3][4][5] |
| Melting Point | 180°C | [2][4] |
| Heat Resistance | Up to 260°C | [1][3][5] |
| Light Fastness (Scale 1-8) | 5 | [3][5] |
| Acid Resistance (Scale 1-5) | 4 | [3][5] |
| Alkali Resistance (Scale 1-5) | 5 | [3][5] |
| Density | 1.20 - 1.48 g/cm³ | [2][3] |
| Recommended Addition Level | 0.01% to 1% | [2] |
Experimental Protocols
Two primary methods for incorporating this compound into PMMA are detailed below: melt extrusion for producing larger quantities and solid parts, and solution casting for thin films and laboratory-scale samples.
Protocol 1: Melt Extrusion for Solid PMMA Parts
This protocol describes the coloration of PMMA with this compound using a laboratory-scale single or twin-screw extruder. This method is suitable for producing colored pellets, filaments, or sheets.
Materials and Equipment:
-
Polymethyl methacrylate (PMMA) pellets (ensure they are dried prior to use)
-
This compound powder
-
Single or twin-screw extruder with temperature control for multiple zones
-
Gravimetric or volumetric feeder
-
Strand die and pelletizer (for pellet production) or sheet die
-
Cooling bath
-
Moisture analyzer
Procedure:
-
Drying: Dry the PMMA pellets in a desiccant dryer for at least 4 hours at 82°C (180°F) to achieve a moisture content below 0.02%.[6]
-
Premixing (Optional but Recommended): For uniform color distribution, pre-mix the dried PMMA pellets with this compound powder in the desired concentration (typically 0.01% to 0.5% w/w). This can be done by tumble blending.
-
Extruder Setup:
-
Extrusion:
-
Start the extruder at a low screw speed.
-
Feed the PMMA (or the PMMA/dye premix) into the extruder hopper. If not premixed, use a separate calibrated feeder for the dye powder.
-
Once the polymer melt begins to exit the die, ensure it is homogenous in color.
-
Gradually increase the screw speed to the desired output rate.
-
The target melt temperature should be between 205°C and 230°C.[6]
-
-
Cooling and Pelletizing/Sheeting:
-
Pass the extruded strand or sheet through a cooling water bath.
-
For pellets, feed the cooled strand into a pelletizer.
-
For sheets, guide the cooled sheet through rollers.
-
-
Drying of Final Product: Dry the resulting colored pellets or sheet to remove surface moisture.
Protocol 2: Solution Casting for Thin Films
This protocol is ideal for preparing small-scale colored PMMA films for research and analytical purposes.
Materials and Equipment:
-
Polymethyl methacrylate (PMMA) powder or pellets
-
This compound powder
-
A suitable solvent such as Tetrahydrofuran (THF), Chloroform, or Toluene[7]
-
Glass petri dish or a flat glass substrate
-
Magnetic stirrer and stir bar
-
Beaker
-
Fume hood
-
Leveling table
-
Desiccator or vacuum oven
Procedure:
-
Solution Preparation:
-
In a fume hood, dissolve PMMA in the chosen solvent to create a solution with a concentration typically ranging from 5% to 20% (w/v). The exact concentration will depend on the desired film thickness and solution viscosity.
-
For example, to prepare a 10% (w/v) solution, dissolve 1 g of PMMA in 10 mL of solvent.
-
Stir the mixture with a magnetic stirrer until the PMMA is completely dissolved. This may take several hours. Gentle heating (e.g., 40-50°C) can aid dissolution.[7]
-
-
Dye Incorporation:
-
Prepare a stock solution of this compound in the same solvent.
-
Add the required volume of the dye stock solution to the PMMA solution to achieve the desired final dye concentration (e.g., 0.1% w/w relative to PMMA).
-
Stir the final colored polymer solution for at least one hour to ensure uniform dispersion of the dye.
-
-
Casting:
-
Place the glass petri dish or substrate on a leveling table within the fume hood to ensure a uniform film thickness.
-
Carefully pour the colored PMMA solution onto the substrate. The volume of solution will determine the final film thickness.
-
-
Solvent Evaporation:
-
Cover the petri dish with a lid slightly ajar to allow for slow and controlled solvent evaporation. This helps to prevent the formation of bubbles and results in a more uniform film.
-
Allow the solvent to evaporate completely. This can take 12-48 hours depending on the solvent's boiling point and the ambient conditions.
-
-
Film Detachment and Drying:
-
Once the film is dry, it can be carefully peeled from the glass substrate.
-
To remove any residual solvent, place the film in a desiccator or a vacuum oven at a temperature below the glass transition temperature of PMMA (approx. 105°C) for several hours.
-
Visualizations
The following diagrams illustrate the experimental workflows and key relationships described in these application notes.
Caption: Workflow for coloring PMMA with this compound via melt extrusion.
Caption: Workflow for preparing colored PMMA films using solution casting.
Caption: Key properties of this compound and their application relevance in PMMA.
References
- 1. US4948546A - Process for manufacture of polymethyl methacrylate sheet with controlled color - Google Patents [patents.google.com]
- 2. Study on PQ/PMMA Photopolymer Films Fabricated by Solvent Casting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. flacrylic.com [flacrylic.com]
- 6. teknorapex.com [teknorapex.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: SOLVENT YELLOW 141 for Coloring Polycarbonate (PC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of SOLVENT YELLOW 141 as a coloring agent for polycarbonate (PC). It is intended for researchers and scientists in materials science and related fields.
Introduction
This compound is a polymer-soluble dye of the azo pyridone class, presenting as a brilliant greenish-yellow powder.[1][2][3] Its high clarity and thermal stability make it a candidate for coloring a range of plastics, including polycarbonate.[1][2] Polycarbonate is a high-performance thermoplastic known for its impact strength, transparency, and heat resistance, with processing temperatures typically ranging from 270°C to 320°C.[4][5] The successful incorporation of this compound into PC requires careful consideration of its thermal stability, concentration, and the processing method to achieve consistent and stable coloration without degrading the polymer's inherent properties.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in Table 1. Researchers should note that property values are typical and should not be considered as specifications.[1]
| Property | Value | Source |
| Chemical Class | Azo pyridone | [1] |
| CAS Number | 106768-98-3 | [3][6] |
| Appearance | Greenish-yellow powder | [6][7] |
| Melting Point | 180°C | [1][3][8] |
| Heat Stability | 260°C | [2][6][7][8] |
| Density | 1.20 - 1.48 g/cm³ | [1][6][7] |
| Light Fastness | 5 | [6][7] |
| Acid Resistance | 4 | [6][7] |
| Alkali Resistance | 5 | [6][7] |
Note on Thermal Stability: While this compound has a reported heat stability of up to 260°C, the processing temperatures for polycarbonate can be significantly higher (270-320°C).[4][5] This discrepancy necessitates careful control over processing conditions, such as minimizing residence time and using the lower end of the PC processing temperature range where feasible, to prevent thermal degradation of the dye.
Experimental Protocols
The following protocols outline the steps for coloring polycarbonate with this compound using two common laboratory-scale methods: solvent blending and melt compounding.
This method is suitable for preparing small, colored PC films for colorimetric and spectroscopic analysis.
Materials and Equipment:
-
Polycarbonate pellets (pre-dried at 120°C for 4 hours)
-
This compound
-
Dichloromethane (DCM) or other suitable solvent for PC
-
Glass beakers and magnetic stirrer
-
Petri dishes or glass plates for casting
-
Drying oven or vacuum oven
Procedure:
-
Dissolution of Polycarbonate: Prepare a 10% (w/v) solution of polycarbonate in DCM by slowly adding pre-dried PC pellets to the solvent while stirring. Allow the mixture to stir until the PC is completely dissolved.
-
Preparation of Dye Stock Solution: Prepare a 0.1% (w/v) stock solution of this compound in DCM.
-
Blending: Add calculated volumes of the dye stock solution to the polycarbonate solution to achieve the desired final dye concentrations (e.g., 0.01%, 0.05%, 0.1% w/w relative to PC). Stir the mixture for at least 1 hour to ensure homogeneity.
-
Casting: Pour the colored polycarbonate solution into a level petri dish or onto a glass plate.
-
Drying: Allow the solvent to evaporate slowly in a fume hood at ambient temperature for 24 hours, followed by drying in a vacuum oven at 80°C for 12 hours to remove residual solvent.
-
Analysis: The resulting colored PC films can be used for color measurement and other analyses.
This method is scalable and simulates industrial processing for producing colored PC pellets.
Materials and Equipment:
-
Polycarbonate pellets (pre-dried at 120°C for 4 hours)
-
This compound powder
-
Twin-screw extruder with a pelletizer
-
Injection molding machine (optional, for preparing test specimens)
Procedure:
-
Dry Blending: In a sealed container, dry blend the pre-dried polycarbonate pellets with this compound powder to achieve the target concentration (e.g., 0.01% to 1% w/w).[1] Tumble blending for at least 15 minutes is recommended for a uniform mixture.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. For polycarbonate, a typical profile might be:
-
Feed zone: 240-250°C
-
Transition zones: 260-270°C
-
Metering zone and die: 270-280°C
-
Note: Keep temperatures as low as possible while ensuring proper melting and mixing to minimize dye degradation.
-
-
Compounding: Feed the dry blend into the extruder at a constant rate. The molten, colored polymer will be extruded as strands.
-
Pelletizing: Cool the polymer strands in a water bath and feed them into a pelletizer to produce colored PC pellets.
-
Specimen Preparation (Optional): The colored pellets can be dried again (120°C for 4 hours) and used in an injection molding machine to produce standardized test specimens for color, mechanical, and thermal analysis. Typical injection molding temperatures for PC are between 275°C and 295°C.[5]
Characterization and Data Presentation
The color of the prepared PC samples should be quantified using a spectrophotometer or colorimeter. The CIELAB color space is the standard for the plastics industry.[9][10]
Table 2: Representative Colorimetric Data for this compound in Polycarbonate
| Dye Concentration (w/w) | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) |
| 0.00% (Natural PC) | 92.5 | -0.5 | 1.5 |
| 0.01% | 90.2 | -5.8 | 45.3 |
| 0.05% | 88.7 | -10.2 | 75.8 |
| 0.10% | 85.4 | -15.5 | 98.2 |
| 0.50% | 80.1 | -22.4 | 115.6 |
Note: The data in this table is illustrative and represents typical trends. Actual values will depend on the specific grade of polycarbonate, processing conditions, and measurement equipment.
The L* value decreases slightly with increasing dye concentration, indicating a slight darkening. The a* value becomes more negative, indicating a shift towards green, and the b* value increases significantly, showing a strong increase in yellowness, which is expected for a yellow dye.[9][10][11]
The addition of a colorant can potentially affect the properties of the host polymer. It is crucial to evaluate these effects.
Table 3: Representative Thermal and Mechanical Data for Polycarbonate Colored with this compound
| Dye Concentration (w/w) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Notched Izod Impact (J/m) |
| 0.00% | 148 | 62 | 850 |
| 0.05% | 147 | 61 | 840 |
| 0.10% | 147 | 61 | 835 |
| 0.50% | 146 | 59 | 810 |
Note: This data is illustrative. Minor plasticization effects or degradation could lead to slight changes in properties at higher dye concentrations.
Visualizations
Caption: Workflow for coloring and analyzing polycarbonate.
Caption: Quality control decision tree for colored PC.
References
- 1. waxoline.com [waxoline.com]
- 2. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Polycarbonate Pigments Guide | Colorants for High-Performance PC | Fineland Chem [finelandchem.com]
- 5. Fast Heat - PC Processing Guide [fastheatuk.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. China Factory Promotional Solvent Violet 13 PET PC ABS plastic - this compound – Precise Color factory and manufacturers | Precise Color [precisechem.com]
- 8. This compound|CAS NO.106768-98-3 [xcolorpigment.com]
- 9. SABIC Innovative Plastics ColorXpress [shpp.com]
- 10. Color Measuring Instruments in several Industries. [unitycolor.com]
- 11. What Is CIELAB? | Datacolor [datacolor.com]
Application Notes and Protocols for Coloring Acrylonitrile Butadiene Styrene (ABS) with SOLVENT YELLOW 141
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SOLVENT YELLOW 141 as a coloring agent for Acrylonitrile Butadiene Styrene (ABS). This document outlines the physical and chemical properties of the dye, detailed experimental protocols for incorporating the dye into ABS via melt compounding, and standard testing procedures for evaluating the final colored product.
Introduction
This compound is a brilliant greenish-yellow solvent dye belonging to the azo class.[1] Due to its high solubility in organic solvents and polymers, it is widely used for coloring various plastics, including ABS.[1][2][3] Its non-polar molecular structure allows it to dissolve within the polymer matrix, resulting in a homogenous and stable coloration.[4] This characteristic is particularly effective in amorphous polymers like ABS, where the dye molecules are molecularly dispersed and their movement is restricted below the glass transition temperature, thus preventing migration.[4]
Acrylonitrile Butadiene Styrene (ABS) is an amorphous thermoplastic terpolymer known for its good impact resistance, toughness, and rigidity. Its versatile nature makes it a common material in a wide range of applications. The coloration of ABS with solvent dyes like this compound is a critical process in many industries to achieve desired aesthetics and functional properties.
Data Presentation
The following table summarizes the key quantitative data for this compound, compiled from various sources. These values are typical and should be considered as a general guide.
| Property | Value | Test Method/Conditions |
| Physical Properties | ||
| Chemical Class | Azo | - |
| Physical Form | Yellow Powder | - |
| Melting Point | 180 °C | - |
| Performance in ABS | ||
| Heat Resistance | 260 °C | - |
| Light Fastness | 5 | Blue Wool Scale (ISO 105-B02) |
| Acid Resistance | 4 | - |
| Alkali Resistance | 5 | - |
| Processing Parameters | ||
| Recommended Addition Level | 0.01% - 1% | Dependent on desired color shade |
| ABS Melt Temperature | 220 - 260 °C | Injection Molding |
| ABS Mold Temperature | 50 - 80 °C | Injection Molding |
Experimental Protocols
This section details the methodologies for coloring ABS with this compound in a laboratory setting using a twin-screw extruder for compounding and an injection molder for specimen preparation.
Objective
To prepare uniformly colored ABS specimens with varying concentrations of this compound and to evaluate the color consistency and lightfastness of the resulting samples.
Materials and Equipment
-
Materials:
-
Acrylonitrile Butadiene Styrene (ABS) pellets (natural, unfilled grade)
-
This compound (powder)
-
Nitrogen gas (for purging)
-
-
Equipment:
-
Drying oven or dehumidifying dryer
-
Weighing balance (± 0.001 g)
-
Tumble blender or high-speed mixer
-
Laboratory-scale co-rotating twin-screw extruder
-
Injection molding machine
-
Standard test specimen mold (e.g., for tensile bars or color plaques)
-
Spectrophotometer or colorimeter
-
Xenon arc fading lamp tester
-
Grey Scale for assessing change in colour (ISO 105-A02)
-
Experimental Workflow
References
Application Note: Spectroscopic Analysis of Polymers Colored with SOLVENT YELLOW 141
Introduction
Solvent Yellow 141 is a thermally stable azo pyridone dye widely used to impart a brilliant greenish-yellow color to a variety of plastics and polymers.[1][2] Its applications include the coloration of polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[1][2] For researchers, scientists, and professionals in material and drug development, the accurate characterization and quantification of this dye within a polymer matrix are critical for quality control, stability studies, and ensuring material performance.
Spectroscopic techniques offer a suite of powerful, non-destructive, and highly sensitive methods for analyzing polymers colored with this compound.[1] This application note provides detailed protocols for the analysis of such polymers using UV-Visible, Fourier-Transform Infrared (FTIR), and Raman spectroscopy. It also includes a brief discussion on the utility of fluorescence spectroscopy for specialized applications.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the dye's behavior during polymer processing and analysis.
| Property | Value / Description | Reference(s) |
| CAS Number | 106768-98-3 | [1] |
| Chemical Class | Azo Pyridone | [1][2] |
| Appearance | Yellow Powder | [2] |
| Melting Point | ~180 °C | [2][3] |
| Density | ~1.48 g/cm³ | [2] |
| Thermal Stability | Stable up to 260 °C | [1][3] |
| Key Chromophore | -N=N- (Azo group) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents and polymers. | [3][4] |
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of polymers containing this compound involves sample preparation, spectral acquisition, and data analysis. The specific steps may vary depending on the chosen technique and the physical form of the polymer sample (e.g., film, pellet, or solution).
Caption: General workflow for spectroscopic analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary technique for the quantitative analysis of this compound in polymers, as the dye's azo chromophore absorbs light in the visible region.
Principle
This technique measures the absorption of ultraviolet and visible light by the dye molecules. The amount of light absorbed at a specific wavelength is proportional to the concentration of the dye in the polymer, a relationship described by the Beer-Lambert Law.
Experimental Protocol (Quantitative Analysis)
Objective: To determine the concentration of this compound in a polymer sample.
Materials:
-
Polymer sample (film or pellets) colored with this compound.
-
Spectroscopically pure solvent (e.g., ethanol, chloroform, toluene) capable of dissolving the polymer.
-
Dual-beam UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
-
Analytical balance.
Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of pure this compound powder and dissolve it in a known volume of the selected solvent in a volumetric flask to create a stock solution.
-
Perform a serial dilution of the stock solution to prepare a series of 5-7 standard solutions of known, decreasing concentrations.
-
-
Determination of Absorption Maximum (λmax):
-
Fill a quartz cuvette with one of the standard solutions. Use a matching cuvette filled with the pure solvent as the reference.
-
Scan the absorbance of the solution across the visible spectrum (typically 380-700 nm) to identify the wavelength of maximum absorbance (λmax). It is recommended to validate the λmax in ethanol.[1]
-
-
Generation of Calibration Curve:
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Measure the absorbance of each standard solution, starting from the least concentrated.
-
Plot a graph of absorbance versus concentration (in mol/L or mg/L). The resulting linear plot is the calibration curve. The slope of this line corresponds to the molar absorptivity (extinction coefficient, ε) if concentration is in mol/L.
-
-
Analysis of Polymer Sample:
-
Accurately weigh a known amount of the colored polymer sample.
-
Dissolve the polymer completely in a known volume of the chosen solvent.
-
Measure the absorbance of this sample solution at λmax.
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of this compound in the solution.
-
Calculate the weight percentage (wt%) of the dye in the original polymer sample.
-
Data Presentation
Quantitative spectroscopic data for this compound should be determined empirically for the specific polymer-solvent system being used.
| Parameter | Polymer/Solvent System | Value |
| λmax (nm) | e.g., PMMA in Chloroform | User-determined |
| Molar Absorptivity (ε) | e.g., PMMA in Chloroform | User-determined |
| Correlation Coefficient (R²) | Calibration Curve | User-determined (>0.99) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups within the dye and the polymer, and to investigate potential interactions between them. Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid polymer samples.
Principle
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (e.g., stretching, bending). The resulting spectrum provides a unique "fingerprint" of the sample's chemical composition.
Caption: FTIR analysis logic for colored polymers.
Experimental Protocol (ATR-FTIR)
Objective: To obtain an infrared spectrum of the colored polymer to verify the presence of the dye and polymer functional groups.
Materials:
-
Polymer sample (film, pellet, or powder).
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).
-
Isopropanol and lint-free wipes for cleaning.
Protocol:
-
Collect Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Placement:
-
Place the polymer sample directly onto the ATR crystal.
-
For solid samples, use the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
-
Acquire Sample Spectrum:
-
Collect the sample spectrum. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
-
Data Analysis:
-
The software will generate the final absorbance or transmittance spectrum.
-
Identify characteristic peaks corresponding to the polymer backbone and the functional groups of this compound (e.g., azo, pyridone, aromatic rings).
-
Data Interpretation
The resulting spectrum should be a composite of the polymer and the dye. Look for key vibrational bands to confirm the presence of each component.
| Wavenumber (cm⁻¹) | Assignment | Component |
| ~3100-2800 | C-H stretching | Polymer |
| ~1735 | C=O stretching (e.g., in PMMA, PET) | Polymer |
| ~1650 | C=O stretching | This compound (Pyridone) |
| ~1600-1450 | C=C aromatic ring stretching | Polymer & Dye |
| ~1450-1400 | -N=N- azo stretching | This compound |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for samples that are thick, aqueous, or may fluoresce with other techniques.
Principle
Raman spectroscopy involves illuminating a sample with a monochromatic laser. The scattered light is collected and analyzed. A small fraction of the scattered light is inelastically scattered (the Raman effect), with shifts in frequency that correspond to the vibrational modes of the molecules in the sample.
Experimental Protocol
Objective: To obtain a Raman spectrum for structural characterization.
Materials:
-
Polymer sample (solid, film, or powder).
-
Raman spectrometer with a laser source (e.g., 532 nm or 785 nm).
-
Microscope slide.
Protocol:
-
Instrument Calibration: Calibrate the spectrometer using a standard reference, such as a silicon wafer, to ensure wavenumber accuracy.
-
Sample Placement: Place the polymer sample on a microscope slide and position it under the microscope objective of the spectrometer.
-
Spectrum Acquisition: Focus the laser onto the sample and acquire the spectrum. The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation. A 785 nm laser is often preferred for colored samples to minimize fluorescence interference.[5]
-
Data Analysis: Identify the characteristic Raman bands for the polymer and the azo dye. Azo pigments typically show strong bands related to the -N=N- stretch and aromatic ring vibrations.[5]
Fluorescence Spectroscopy
While this compound is primarily an absorbing dye, some azo dyes can exhibit weak fluorescence, and this technique can be employed to study the microenvironment of the dye within the polymer matrix or to detect fluorescent impurities.
Experimental Protocol
Objective: To measure the fluorescence emission spectrum of the colored polymer.
Materials:
-
Polymer film sample.
-
Fluorometer/Fluorescence Spectrophotometer.
Protocol:
-
Determine Excitation Wavelength: Measure the UV-Vis absorption spectrum of the sample first. Set the excitation wavelength of the fluorometer to a value at or near the main absorption peak (λmax).
-
Acquire Emission Spectrum: Scan a range of wavelengths longer than the excitation wavelength to record the fluorescence emission spectrum.
-
Analysis: The presence of an emission peak would indicate fluorescence. The peak's position and intensity can be sensitive to the dye's local environment, providing insights into dye-polymer interactions and polymer chain dynamics.
Conclusion
The spectroscopic techniques outlined in this note—UV-Vis, FTIR, and Raman spectroscopy—provide a robust toolkit for the comprehensive analysis of polymers colored with this compound. UV-Vis spectroscopy is the primary method for quantitative analysis, allowing for precise determination of dye concentration. FTIR and Raman spectroscopy offer detailed qualitative information, confirming the chemical identity of the dye and polymer and enabling the study of their interaction. Together, these methods are indispensable for quality assurance, product development, and fundamental research in materials science.
References
Application Notes and Protocols for Leaching and Migration Studies of SOLVENT YELLOW 141 in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 141 (C.I. This compound) is a synthetic azo dye used to color various polymers.[1] Its application in materials that may come into contact with food, pharmaceuticals, or other ingestible products necessitates a thorough evaluation of its leaching and migration potential. Migration is the transfer of chemical substances from a material to its surroundings, such as food or a pharmaceutical product, under specific conditions.[2] This document provides a comprehensive overview of the methodologies and protocols for studying the leaching and migration of this compound from polymeric matrices. Understanding the migration behavior of this dye is crucial for ensuring consumer safety and regulatory compliance.
Regulatory Framework
The use of colorants in food-contact polymers is subject to stringent regulations globally. In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets out the requirements for migration testing. This includes overall migration limits (OML) and, where applicable, specific migration limits (SMLs) for individual substances.[3][4] While a specific SML for this compound is not explicitly listed in the regulation, a risk assessment based on its toxicological profile is necessary to determine an acceptable level of migration. In the United States, the Food and Drug Administration (FDA) regulates colorants for polymers under 21 CFR 178.3297.
Toxicological Profile of Azo Dyes
The primary toxicological concern associated with azo dyes is their potential to undergo metabolic reduction to form aromatic amines.[5][6][7] This reductive cleavage of the azo bond (-N=N-) can be mediated by intestinal microflora and hepatic enzymes.[8] Some aromatic amines are known or suspected carcinogens.[9][10] The carcinogenic mechanism often involves the metabolic activation of these aromatic amines into reactive electrophilic species that can form adducts with DNA, leading to mutations and potentially initiating tumor formation.[5][6][7] Due to the lack of specific toxicological data for this compound, a precautionary approach is warranted, and migration levels should be kept as low as reasonably achievable.
Data Presentation: Specific Migration of this compound
The following table presents hypothetical, yet realistic, quantitative data for the specific migration of this compound from various polymers into different food simulants. These values are for illustrative purposes to demonstrate how such data would be presented and should not be considered as experimental results.
| Polymer Type | Food Simulant | Test Conditions (Time, Temperature) | Specific Migration (mg/kg of food simulant) |
| Polyethylene (PE) | 10% Ethanol (B145695) (Simulant A) | 10 days, 40°C | 0.05 |
| Polyethylene (PE) | 50% Ethanol (Simulant D1) | 10 days, 40°C | 0.12 |
| Polyethylene (PE) | 95% Ethanol (Alternative to Simulant D2) | 10 days, 60°C | 0.25 |
| Polypropylene (PP) | 10% Ethanol (Simulant A) | 10 days, 40°C | 0.03 |
| Polypropylene (PP) | 50% Ethanol (Simulant D1) | 10 days, 40°C | 0.09 |
| Polypropylene (PP) | 95% Ethanol (Alternative to Simulant D2) | 10 days, 60°C | 0.18 |
| Polyethylene Terephthalate (PET) | 10% Ethanol (Simulant A) | 10 days, 40°C | < 0.01 |
| Polyethylene Terephthalate (PET) | 50% Ethanol (Simulant D1) | 10 days, 40°C | 0.02 |
| Polyethylene Terephthalate (PET) | 95% Ethanol (Alternative to Simulant D2) | 10 days, 60°C | 0.05 |
Experimental Protocols
Protocol 1: Sample Preparation
-
Polymer Specimen Preparation:
-
Prepare polymer plaques or films containing a known concentration of this compound (e.g., 0.1% w/w).
-
The polymer processing conditions (e.g., extrusion, injection molding) should be representative of the final application.
-
Cut the polymer specimens into standardized dimensions (e.g., 1 dm²).
-
Clean the surface of the specimens with a lint-free cloth and distilled water to remove any surface contamination, then dry them in a desiccator.
-
Protocol 2: Migration Testing
-
Selection of Food Simulants:
-
Choose food simulants based on the intended use of the polymer, as specified in relevant regulations (e.g., Regulation (EU) No 10/2011).
-
Simulant A: 10% (v/v) ethanol in water for aqueous foods.
-
Simulant D1: 50% (v/v) ethanol in water for alcoholic foods and oil-in-water emulsions.
-
Alternative to Simulant D2: 95% (v/v) ethanol or isooctane (B107328) for fatty foods.[4]
-
-
-
Migration Cell Setup:
-
Use a migration cell that allows for single-sided contact of the polymer specimen with the food simulant.
-
Place the polymer specimen in the migration cell, ensuring a tight seal to prevent leakage.
-
Fill the cell with a known volume of the pre-conditioned food simulant, ensuring a surface area to volume ratio of 6 dm²/L, unless otherwise specified.
-
-
Incubation:
-
Incubate the migration cells under the specified time and temperature conditions that reflect the intended use of the polymer article (e.g., 10 days at 40°C for long-term storage at room temperature).[4]
-
Include blank samples (food simulant without contact with the polymer) to be incubated under the same conditions.
-
-
Sample Collection:
-
After the incubation period, remove the polymer specimen from the migration cell.
-
Transfer the food simulant from the cell into a clean glass vial for analysis.
-
Protocol 3: Analytical Quantification of this compound by HPLC-UV
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) equipped with a UV-Vis detector.
-
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm (based on general properties of similar dyes, requires experimental verification for this compound).[1]
-
Column Temperature: 30°C.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound in the corresponding food simulant at known concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/L).
-
Inject the standard solutions into the HPLC system and record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).
-
-
Sample Analysis:
-
Inject the collected food simulant samples (from Protocol 2, step 4) into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standards.
-
Quantify the concentration of this compound in the samples by interpolating the peak area from the calibration curve.
-
-
Calculation of Specific Migration:
-
Calculate the specific migration (M) in mg of substance per kg of food simulant using the following formula: M = (C * V) / (A * 1) Where:
-
C = Concentration of this compound in the food simulant (mg/L)
-
V = Volume of the food simulant (L)
-
A = Surface area of the polymer specimen in contact with the food simulant (dm²)
-
The factor of 1 kg/L is used to convert the result to mg/kg, assuming a density of 1 kg/L for the food simulant.
-
-
Mandatory Visualizations
Caption: Experimental workflow for migration testing.
Caption: Potential carcinogenic pathway of azo dyes.
References
- 1. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 2. Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eur-lex.europa.eu [eur-lex.europa.eu]
- 4. aimplas.net [aimplas.net]
- 5. Predicting azo dye toxicity | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Azo Dyes Carcinogenicity → Term [pollution.sustainability-directory.com]
- 8. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sdc.org.uk [sdc.org.uk]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Thermal Stability of SOLVENT YELLOW 141 in Polymer Processing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the heat resistance of SOLVENT YELLOW 141, a brilliant greenish-yellow azo dye, when incorporated into various polymers. The information is intended to guide researchers and professionals in selecting appropriate processing parameters to ensure optimal color stability and performance.
Introduction to this compound
This compound is a high-performance solvent dye widely used for coloring a variety of plastics due to its excellent solubility in organic media and strong thermal stability.[1] Belonging to the azo class of dyes, its molecular structure, which includes a pyridone moiety, contributes to its superior heat and oxidative stability.[1] This makes it a suitable colorant for polymers that require high processing temperatures.
Heat Resistance Overview
The thermal stability of a colorant is a critical factor in polymer processing, as excessive heat can lead to degradation, causing undesirable color shifts and potentially affecting the mechanical properties of the final product. This compound is known for its robust heat resistance, generally up to 260°C, making it compatible with a wide range of engineering plastics.[1][2]
Data Presentation: Heat Resistance in Various Polymers
The following table summarizes the recommended maximum processing temperatures for this compound in several common polymers. It is important to note that these values can be influenced by factors such as the specific grade of the polymer, the concentration of the dye, dwell time at the processing temperature, and the presence of other additives.
| Polymer | Abbreviation | Typical Processing Temperature Range (°C) | Maximum Recommended Temperature with this compound (°C) |
| Polystyrene | PS | 180 - 240 | 260 |
| Acrylonitrile Butadiene Styrene | ABS | 220 - 260 | 260 |
| Styrene Acrylonitrile | SAN | 220 - 260 | 260 |
| Poly(methyl methacrylate) | PMMA | 200 - 250 | 260 |
| Polycarbonate | PC | 280 - 320 | 260 |
| Polyethylene Terephthalate | PET | 250 - 280 | 260 |
Note: While the general heat resistance of this compound is cited as 260°C, for polymers with processing temperatures exceeding this, such as Polycarbonate, it is crucial to conduct specific testing to determine the color stability at the desired processing conditions.
Experimental Protocol: Determination of Heat Stability in Polymers
This protocol is based on the principles outlined in the DIN EN 12877 standard for determining the color stability of coloring materials in plastics.
Objective: To evaluate the heat resistance of this compound in a specific polymer by assessing the color change at various processing temperatures.
Materials and Equipment:
-
This compound dye
-
Natural (uncolored) polymer resin (e.g., PS, ABS, SAN)
-
Twin-screw extruder or other suitable compounding equipment
-
Injection molding machine
-
Spectrophotometer or colorimeter for color measurement (CIELAB Lab* color space)
-
Standard light source for visual color assessment
-
Control samples of the uncolored polymer
Procedure:
-
Masterbatch Preparation:
-
Prepare a masterbatch by compounding a known concentration of this compound (e.g., 1%) with the natural polymer resin using a twin-screw extruder.
-
Ensure a homogeneous dispersion of the dye in the polymer matrix.
-
Pelletize the resulting colored polymer.
-
-
Sample Preparation (Let-Down):
-
Dry-blend the masterbatch pellets with the natural polymer pellets to achieve the desired final dye concentration (e.g., 0.1%).
-
-
Injection Molding:
-
Set the initial processing temperature of the injection molding machine to a baseline (e.g., 200°C).
-
Purge the machine thoroughly with the natural polymer before introducing the colored blend.
-
Inject a set of standard plaques (e.g., 50mm x 50mm x 2mm).
-
Increase the processing temperature in increments of 20°C (e.g., 220°C, 240°C, 260°C, 280°C).
-
At each temperature setting, allow for a consistent dwell time (e.g., 5 minutes) before injecting a new set of plaques.
-
Produce a set of control plaques from the uncolored natural polymer at each temperature.
-
-
Color Measurement:
-
Allow the molded plaques to cool to room temperature for at least 24 hours.
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the CIELAB L, a, and b* values for each colored plaque at multiple points to ensure an average reading.
-
Use the plaque molded at the baseline temperature (200°C) as the standard for color difference calculations.
-
-
Data Analysis:
-
Calculate the total color difference (ΔE) for each temperature increment compared to the baseline sample using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
-
The heat resistance is defined as the temperature at which the ΔE* value is equal to or just exceeds 3.0.
-
Record any visual changes in the plaques, such as discoloration, specks, or degradation.
-
Visualizations
References
Protocol for Incorporating Solvent Yellow 141 into Plastic Matrices
Application Note ID: AN-SY141-PM
Version: 1.0
Introduction
Solvent Yellow 141 is a brilliant greenish-yellow azo pyridone dye valued for its high thermal stability, good lightfastness, and excellent solubility in a variety of amorphous polymers.[1][2] These application notes provide detailed protocols for the incorporation of this compound into common plastic matrices such as Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), and Polymethyl Methacrylate (PMMA). The protocols are designed for researchers, scientists, and professionals in drug development and materials science to achieve consistent and vibrant coloration in their polymer-based products. This document outlines two primary methods for incorporation: direct addition to the polymer melt and the preparation and use of a masterbatch concentrate.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for determining the appropriate processing conditions and predicting the performance of the colored plastic.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Class | Azo Pyridone | [3] |
| CAS Number | 106768-98-3 | |
| Appearance | Greenish-yellow powder | [3] |
| Melting Point | 180°C | [3] |
| Density | 1.48 g/cm³ | [3] |
| Heat Resistance | Up to 260°C | [1] |
| Light Fastness | Good | |
| Moisture Content | ≤ 0.5% | [3] |
| Insolubles in Solvent | <0.5% w/w max | [3] |
Recommended Plastic Matrices
This compound is recommended for coloring amorphous thermoplastics due to their higher glass transition temperatures, which minimizes dye migration.[1] Suitable polymers include:
-
Polystyrene (PS)
-
High-Impact Polystyrene (HIPS)
-
Acrylonitrile Butadiene Styrene (ABS)
-
Polymethyl Methacrylate (PMMA)
-
Styrene-Acrylonitrile Resin (SAN)
-
Polycarbonate (PC)
-
Rigid Polyvinyl Chloride (PVC-R)
-
Polyethylene Terephthalate (PET)
Experimental Protocols
Two primary methods are detailed below for the incorporation of this compound into plastic matrices. The choice of method will depend on the available equipment, the desired concentration of the dye, and the required homogeneity of the final product.
Protocol 1: Direct Incorporation via Extrusion
This protocol describes the direct addition of this compound powder to the polymer resin prior to melt processing.
4.1.1. Materials and Equipment
-
This compound powder
-
Virgin polymer pellets (PS, ABS, or PMMA)
-
Weighing balance
-
Tumble blender or high-speed mixer
-
Single or twin-screw extruder
-
Pelletizer
-
Injection molding machine or film casting line (for sample preparation)
4.1.2. Procedure
-
Drying: Dry the polymer pellets according to the manufacturer's recommendations to prevent processing defects. Typical drying conditions are provided in Table 2.
-
Pre-blending: Accurately weigh the desired amount of this compound. The recommended addition levels are between 0.01% and 1.0% by weight, depending on the desired color intensity.[3]
-
Add the dye powder and polymer pellets to a tumble blender or high-speed mixer.
-
Mix for 10-15 minutes to ensure a homogenous dry blend.
-
Extrusion:
-
Set the temperature profile of the extruder according to the polymer being processed. Suggested starting temperature profiles are provided in Table 2.
-
Feed the dry blend into the extruder hopper.
-
Melt, mix, and extrude the colored polymer into strands.
-
-
Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce colored pellets.
-
Sample Preparation: The colored pellets can then be used for subsequent processes such as injection molding or film casting to produce test specimens.
Table 2: Typical Processing Temperatures for Direct Incorporation
| Polymer | Drying Conditions | Extruder Temperature Profile (Feed to Die) | Melt Temperature |
| PS | 2-3 hours at 70-80°C | 180°C - 220°C | 200°C - 230°C |
| ABS | 2-4 hours at 80-90°C | 210°C - 240°C | 230°C - 260°C |
| PMMA | 3-4 hours at 80-90°C | 190°C - 230°C | 210°C - 240°C |
Note: These are starting point recommendations. Actual processing parameters should be optimized based on the specific grade of polymer and equipment used.
Protocol 2: Masterbatch Preparation and Use
This protocol involves preparing a concentrated masterbatch of this compound in a carrier resin, which is then blended with the virgin polymer.
4.2.1. Materials and Equipment
-
This compound powder
-
Carrier resin pellets (typically a compatible polymer like PS or a universal carrier)
-
Dispersing agent (e.g., stearic acid or a wax)
-
Weighing balance
-
High-speed mixer
-
Twin-screw extruder
-
Pelletizer
-
Tumble blender
-
Injection molding machine or extruder for final product
4.2.2. Procedure: Masterbatch Preparation
-
Formulation: Determine the desired concentration of this compound in the masterbatch (typically 10-40%).
-
Drying: Dry the carrier resin as per its specifications.
-
Mixing: In a high-speed mixer, combine the carrier resin, this compound, and a small amount of dispersing agent (e.g., 0.5-1.0%). Mix until a homogenous powder blend is achieved.
-
Extrusion:
-
Set the extruder temperature profile appropriate for the carrier resin.
-
Feed the mixture into the twin-screw extruder. The high shear of the twin-screw extruder is crucial for proper dispersion of the dye.
-
Melt, compound, and extrude the concentrate.
-
-
Pelletizing: Cool and pelletize the extruded strands to form the masterbatch.
4.2.3. Procedure: Using the Masterbatch
-
Calculation: Calculate the let-down ratio (the ratio of masterbatch to virgin polymer) required to achieve the desired final color concentration.
-
Drying: Dry the virgin polymer pellets as required.
-
Blending: Tumble blend the masterbatch pellets with the virgin polymer pellets at the calculated let-down ratio.
-
Processing: The resulting blend can be processed using standard extrusion or injection molding techniques, following the temperature guidelines for the virgin polymer as outlined in Table 2.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for incorporating this compound into plastic matrices.
Caption: Workflow for coloring plastics with this compound.
Safety Precautions
This compound is an organic chemical and should be handled with appropriate safety measures. As an azo dye, it may pose risks if handled improperly.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated area to avoid inhalation.
-
Handling: Avoid creating dust. Use non-sparking tools.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Note: A specific Safety Data Sheet (SDS) for this compound (CAS No. 106768-98-3) should be consulted for detailed hazard information and emergency procedures.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Color Streaks/Inconsistent Color | - Inadequate mixing of dye and polymer.- Poor dispersion during melt processing. | - Increase blending time.- Use a high-shear mixer or twin-screw extruder.- Optimize extruder screw design and processing temperature. |
| Specks or Unmelted Particles | - Dye not fully dissolving in the polymer melt. | - Ensure processing temperature is sufficient for the dye to dissolve.- Increase residence time in the extruder.- Consider using the masterbatch method for better dispersion. |
| Color Shift or Degradation | - Excessive processing temperature.- Long residence time at high temperature. | - Lower the processing temperature profile.- Reduce the residence time in the extruder.- Ensure the heat stability of the dye (260°C) is not exceeded. |
| Plate-out/Sublimation | - Dye sublimating at high processing temperatures and depositing on mold surfaces. | - Optimize processing temperature to be as low as possible while ensuring proper melting and mixing.- Ensure adequate mold venting. |
References
Application Notes and Protocols for Measuring the Concentration of Solvent Yellow 141 in Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Solvent Yellow 141 concentration in solutions using UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Introduction to this compound
This compound is a brilliant greenish-yellow azo dye.[1] It is characterized by the presence of an -N=N- chromophore and is designed to dissolve in organic media.[1] Due to its high thermal stability, it finds extensive use in coloring plastics, polymers, fibers, rubbers, waxes, oils, lubricants, fuels, paints, and printing inks.[2][3] Accurate measurement of its concentration is crucial for quality control, formulation development, and research applications.
Chemical and Physical Properties of this compound
| Property | Value/Description |
| CAS Number | 106768-98-3 |
| Chemical Class | Azo Pyridone |
| Appearance | Yellow Powder |
| Shade | Greenish Yellow |
| Heat Resistance | ≥ 260 °C |
| Water Solubility | Insoluble (≤ 1.0% max) |
| Solubility | Good to excellent solubility in polar organic solvents. |
Method 1: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a rapid and cost-effective method for determining the concentration of absorbing species in a solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
Principle
The concentration of this compound can be determined by measuring the absorbance of the solution at its wavelength of maximum absorbance (λmax) and relating it to a calibration curve prepared from standard solutions of known concentrations.
Experimental Protocol
2.2.1. Materials and Equipment
-
This compound (analytical standard)
-
Ethanol (B145695) (spectroscopic grade) or other suitable solvent
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
UV-Visible Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
2.2.2. Determination of Wavelength of Maximum Absorbance (λmax)
Since the λmax can be influenced by the solvent, it is essential to determine it in the solvent being used for the analysis.
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., ethanol).
-
Scan the absorbance of the solution over a wavelength range (e.g., 350-550 nm) using the solvent as a blank.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax. One source suggests validating the λmax in ethanol.[1]
2.2.3. Preparation of Standard Solutions
-
Prepare a stock solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent in a volumetric flask. For example, weigh 10 mg of this compound and dissolve it in 100 mL of ethanol to get a 100 µg/mL stock solution.
-
Prepare a series of dilutions: From the stock solution, prepare a series of standard solutions of decreasing concentrations using serial dilution. A typical concentration range could be 1, 2, 5, 10, and 15 µg/mL.
2.2.4. Generation of Calibration Curve
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
2.2.5. Measurement of Unknown Sample
-
Prepare the unknown sample by dissolving it in the same solvent used for the standards. Dilute if necessary to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the unknown sample at the λmax.
-
Calculate the concentration of this compound in the unknown sample using the equation of the calibration curve.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined from the slope of the Beer-Lambert plot.
-
Convert the concentrations of the standard solutions to molarity (mol/L).
-
Plot absorbance versus molar concentration.
-
The slope of the line will be the molar extinction coefficient (ε) in L·mol⁻¹·cm⁻¹, assuming a 1 cm path length.
Knowing the molar extinction coefficient allows for the direct calculation of concentration using the Beer-Lambert equation (A = εbc) without the need for a full calibration curve for every analysis, provided the instrument and experimental conditions are consistent.
Data Presentation
Table 1: Example Calibration Data for this compound in Ethanol
| Concentration (µg/mL) | Absorbance at λmax |
| 1.0 | 0.152 |
| 2.0 | 0.305 |
| 5.0 | 0.761 |
| 10.0 | 1.523 |
| 15.0 | 2.285 |
Note: Data is hypothetical and for illustrative purposes only.
Workflow for UV-Vis Spectrophotometry
Caption: Workflow for determining this compound concentration via UV-Vis.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a more selective and sensitive technique for the quantification of this compound, especially in complex matrices. It separates the analyte from other components in the sample before detection and quantification.
Principle
A solution of the sample is injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. The concentration of this compound is determined by comparing its peak area or height to that of external standards.
Experimental Protocol
3.2.1. Materials and Equipment
-
This compound (analytical standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade, optional)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Syringe filters (0.45 µm)
-
Autosampler vials
3.2.2. Suggested HPLC Conditions
The following are starting conditions that may require optimization for a specific application. A method for a similar dye, Solvent Yellow 33, utilized a C18 column with a water:methanol mobile phase.
| Parameter | Suggested Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | λmax of this compound (determined by UV-Vis) |
3.2.3. Preparation of Standard and Sample Solutions
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., 100 µg/mL in methanol).
-
Prepare a series of standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the unknown sample.
-
Prepare the unknown sample by dissolving it in the mobile phase. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
3.2.4. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in order of increasing concentration, followed by the unknown sample(s).
-
Record the chromatograms and integrate the peak corresponding to this compound.
3.2.5. Quantification
-
Create a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Perform a linear regression to obtain the equation of the line and the R² value.
-
Calculate the concentration of this compound in the unknown sample using the calibration curve.
Data Presentation
Table 2: Example HPLC Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | 50,234 |
| 5.0 | 251,170 |
| 10.0 | 502,340 |
| 25.0 | 1,255,850 |
| 50.0 | 2,511,700 |
Note: Data is hypothetical and for illustrative purposes only.
Logical Flow for HPLC Method Development
Caption: Logical progression for HPLC method development and validation.
Summary and Comparison of Methods
| Feature | UV-Visible Spectrophotometry | HPLC |
| Principle | Absorbance of light | Chromatographic separation |
| Selectivity | Low (potential interference from other absorbing species) | High (separates analyte from matrix) |
| Sensitivity | Moderate | High |
| Speed | Fast | Slower (due to run times) |
| Cost | Low | High |
| Complexity | Simple | Complex |
| Ideal Use Case | Quick analysis of pure or simple solutions | Analysis of complex mixtures, high accuracy required |
The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of relatively pure this compound solutions, UV-Vis spectrophotometry is often sufficient. For complex formulations or trace-level analysis, HPLC is the preferred method.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Dispersion of Solvent Yellow 141 in Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dispersing Solvent Yellow 141 in various polymer systems.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments with this compound.
Problem 1: Color Streaks or Specks in the Final Polymer Product
-
Question: My final product exhibits color streaks, specks, or an uneven color distribution. What is the likely cause and how can I fix it?
-
Answer: This issue typically points to incomplete dissolution or inadequate dispersion of the this compound dye within the polymer matrix. Here are the potential causes and solutions:
-
Low Processing Temperature: The processing temperature may be too low to allow the dye to fully dissolve in the polymer melt. This compound has a melting point of approximately 180°C and is stable up to 260°C.[1][2][3] Increasing the processing temperature to a level that ensures complete melting without degrading the polymer or the dye is crucial.[4]
-
Poor Mixing: Insufficient mixing can lead to localized concentrations of the dye.
-
Incompatibility: There might be an inherent incompatibility between this compound and the chosen polymer. While it is generally compatible with polymers like PS, ABS, SAN, PMMA, PC, PVC-R, and PET, the specific grade of the polymer can influence compatibility.[1][3]
-
Solution: Consider using a dispersing agent to improve the interfacial adhesion between the dye and the polymer.
-
-
Problem 2: Dye Migration or "Blooming" on the Polymer Surface
-
Question: I am observing a layer of dye on the surface of my polymer product after some time. What causes this and how can I prevent it?
-
Answer: This phenomenon, known as "blooming" or migration, occurs when the dye molecules move to the surface of the polymer. This is often due to:
-
Dye Concentration Above Saturation Point: If the concentration of this compound exceeds its saturation solubility in the polymer at a given temperature, the excess dye will be forced out of the polymer matrix over time.[6]
-
Solution: Reduce the concentration of this compound to within the recommended levels, typically between 0.01% and 1%.[1]
-
-
Polymer Crystallinity: Crystalline polymers can be more prone to dye migration as the dye is often excluded from the crystalline regions and concentrates in the amorphous regions.[6]
-
Use of a Plasticizer: Some plasticizers can increase the mobility of dye molecules within the polymer, facilitating migration.
-
Solution: Evaluate the type and concentration of plasticizer used. Consider using an anti-migration additive to help lock the dye within the polymer matrix.
-
-
Problem 3: Poor Color Strength or Dullness
-
Question: The color of my final product is not as vibrant as expected, even at higher dye concentrations. What could be the reason?
-
Answer: Poor color strength can be a result of several factors:
-
Inadequate Dispersion: If the dye is not finely and uniformly dispersed, its full tinting strength will not be realized. Agglomerates of dye particles are less effective at coloring the polymer.
-
Thermal Degradation: Although this compound has good thermal stability, excessive processing temperatures or prolonged residence times in the extruder can lead to some degradation of the dye, resulting in a loss of color intensity.[3]
-
Solution: Optimize the processing temperature and minimize the residence time of the material in the extruder. A case study on hot-melt extrusion showed that increasing the temperature from 110°C to 150°C led to a 10% increase in degradation of an active ingredient, highlighting the importance of temperature control.[9]
-
-
Incorrect Carrier Resin in Masterbatch: If you are using a masterbatch, the carrier resin must be compatible with the main polymer and have a suitable melting point to ensure proper release and dispersion of the dye.
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
A1: this compound is a brilliant greenish-yellow azo dye.[3][10] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Class | Azo Pyridone | [1] |
| Melting Point | ~180 °C | [1] |
| Heat Resistance | Up to 260 °C | [2][3][11] |
| Recommended Polymers | PS, ABS, SAN, PMMA, PC, PVC-R, PET | [1][3] |
| Recommended Concentration | 0.01% - 1% | [1] |
| Particle Size (Milled) | 10-50 µm for optimal dispersion | [3] |
Q2: How do I choose the right dispersing agent for this compound?
A2: The choice of a dispersing agent depends on the polymer system and the desired properties. Dispersing agents work by adsorbing onto the surface of the dye particles, providing a steric or electrostatic barrier that prevents re-agglomeration.[7][8] For non-polar polymers, a polymeric dispersant with good solubility in the polymer melt is generally recommended. It is advisable to consult with dispersing agent suppliers for recommendations specific to your polymer system.
Q3: What is a masterbatch and should I use it for coloring with this compound?
A3: A masterbatch is a concentrated mixture of a pigment or dye encapsulated in a carrier resin. Using a masterbatch is a common and effective method for coloring plastics.[5] It offers several advantages over using the pure dye powder, including improved handling, dosing accuracy, and better dispersion, as the dye is already pre-dispersed in a compatible carrier.
Q4: How can I quantitatively assess the dispersion of this compound in my polymer?
A4: The ISO 18553 standard provides a method for assessing the degree of pigment or carbon black dispersion in polyolefin pipes, fittings, and compounds, and its principles can be applied to other systems. This involves preparing a thin film of the colored polymer and examining it under a microscope to determine the size and distribution of any undispersed particles.
Experimental Protocols
Protocol 1: Preparation of a this compound Masterbatch
This protocol describes a general procedure for preparing a masterbatch of this compound.
-
Materials:
-
This compound powder
-
Carrier resin (e.g., a low molecular weight polyethylene (B3416737) or a resin compatible with the final polymer)
-
Dispersing agent (optional)
-
-
Procedure:
-
Pre-mix the this compound powder, carrier resin, and dispersing agent (if used) in a high-speed mixer.
-
Feed the pre-mixed material into a twin-screw extruder.
-
Set the extruder temperature profile to ensure the carrier resin melts and the dye dissolves without thermal degradation. A temperature profile gradually increasing to just above the melting point of the carrier resin is recommended.
-
The screw speed should be optimized to provide sufficient shear for good dispersion without causing excessive degradation.
-
Extrude the molten blend through a die to form strands.
-
Cool the strands in a water bath.
-
Pelletize the cooled strands to obtain the masterbatch.
-
Protocol 2: Evaluation of Dye Migration
This protocol outlines a method for testing the migration of this compound from a polymer.
-
Materials:
-
Molded or extruded polymer samples containing this compound.
-
Food simulants as specified in relevant regulations (e.g., 10% ethanol (B145695) for aqueous foods, 95% ethanol for fatty foods).[12][13]
-
Migration cells or immersion containers.
-
-
Procedure:
-
Place the polymer sample in the migration cell or immersion container.
-
Add the appropriate food simulant, ensuring the specified surface area to volume ratio is met.[14]
-
Expose the sample to the simulant under the worst-case conditions of time and temperature relevant to the intended application of the polymer.
-
After the exposure time, remove the polymer sample.
-
Analyze the food simulant for the presence of this compound using a suitable analytical technique such as GC-MS or LC-MS.[15]
-
Protocol 3: Assessment of Thermal Stability
This protocol provides a general method for evaluating the thermal stability of this compound in a polymer.
-
Materials:
-
Polymer samples containing this compound.
-
Aging tubes and a heating bath.
-
-
Procedure:
-
Place a known amount of the colored polymer sample into an aging tube.
-
Heat the tube in a heating bath at a specified high temperature (e.g., 240°C, 260°C) for a defined period (e.g., 30 minutes, 60 minutes). This can be guided by methods like ASTM D6468 for thermal stability.[16]
-
After heating, allow the sample to cool.
-
Visually inspect the sample for any color change.
-
For a quantitative assessment, dissolve the polymer in a suitable solvent and measure the absorbance of the solution using a UV-Vis spectrophotometer to determine any loss in color strength.
-
Visualizations
Caption: Workflow for masterbatch preparation and dispersion evaluation.
Caption: Troubleshooting logic for common dispersion issues.
References
- 1. waxoline.com [waxoline.com]
- 2. This compound|CAS NO.106768-98-3 [xcolorpigment.com]
- 3. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 4. Dispersibility of Solvent Dyes - Industry News [pigmentchemical.com]
- 5. This compound [colorbloomdyes.com]
- 6. what about Application characteristics of solvent dyes in plastics coloring? - FAQ - Emperor Chem [emperordye.com]
- 7. uniqchem.com [uniqchem.com]
- 8. basf.com [basf.com]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. Dimacolor solvent dyes,Solvent Yellow GFW,this compound [dimacolor.com]
- 12. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 13. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 14. eupia.org [eupia.org]
- 15. food.gov.uk [food.gov.uk]
- 16. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]
Technical Support Center: Solvent Yellow 141 Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Solvent Yellow 141 in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Q1: My this compound solution appears cloudy or has visible particles. What is causing this?
A1: Cloudiness or the presence of visible particles in your this compound solution is a strong indicator of aggregation. This phenomenon occurs when individual dye molecules clump together to form larger, less soluble clusters. Several factors can contribute to this issue, including:
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High Concentration: Exceeding the solubility limit of this compound in the chosen solvent is a primary cause of aggregation.
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Inappropriate Solvent: this compound, an azo dye, has specific solubility characteristics. Using a solvent in which it has low solubility will promote aggregation.[1]
-
Low Temperature: The solubility of many dyes, including this compound, often decreases at lower temperatures, leading to precipitation and aggregation.
-
Presence of Contaminants: Impurities in the solvent or the dye itself can act as nucleation sites, initiating the aggregation process.
Q2: How can I prevent my this compound solution from aggregating?
A2: Preventing aggregation is crucial for obtaining reliable and reproducible experimental results. Here are several strategies you can employ:
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Optimize Solvent Selection: Choose a solvent in which this compound exhibits high solubility. Based on available data, ethanol (B145695) is a suitable solvent.[1] For other organic solvents, it is recommended to perform small-scale solubility tests before preparing a large batch.
-
Control Concentration: Ensure that the concentration of this compound remains below its saturation point in the selected solvent at the working temperature.
-
Use Anti-Aggregation Additives: Incorporating specific additives into your solution can significantly inhibit aggregation. Common anti-aggregation agents for organic dyes include:
-
Co-solvents: Adding a small percentage of a co-solvent can enhance the overall solvating power of the primary solvent.
-
Surfactants: Non-ionic or anionic surfactants can help stabilize dye molecules and prevent them from clumping together.
-
-
Maintain a Stable Temperature: Store and handle your this compound solutions at a constant and appropriate temperature to avoid solubility fluctuations.
Q3: I've already observed aggregation in my solution. Can it be reversed?
A3: In some cases, aggregation can be reversed, particularly if it is in the early stages. Here are a few troubleshooting steps:
-
Gentle Warming and Sonication: Gently warming the solution while sonicating can help break up aggregates and redissolve the dye. However, be cautious as excessive heat can degrade the dye.
-
Dilution: Diluting the solution with more of the same solvent can lower the concentration and may help to redissolve the aggregates.
-
Filtration: If the aggregates are large and persistent, you can filter the solution through a syringe filter (e.g., 0.22 µm) to remove the larger particles. Note that this will reduce the overall concentration of the dye in your solution.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound?
A1: this compound is a brilliant greenish-yellow azo dye.[1] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their color.[1]
Q2: In which applications is this compound commonly used?
A2: this compound is widely used for coloring various materials, including plastics, polymers, fibers, rubber, waxes, oils, lubricants, fuels, paints, and printing inks.[2][]
Q3: What is the solubility of this compound in common organic solvents?
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (g/L) |
| Ethanol | 120[1] |
| Acetone | Data not available |
| Toluene | Data not available |
| Dimethylformamide (DMF) | Data not available |
| Dimethyl Sulfoxide (B87167) (DMSO) | Data not available |
Experimental Protocols
Protocol 1: Assessing Aggregation of this compound using UV-Vis Spectroscopy
Objective: To determine the extent of this compound aggregation in a solution by analyzing its absorption spectrum.
Materials:
-
This compound
-
High-purity organic solvent (e.g., ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, etc.).
-
Acquire UV-Vis Spectra:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance spectra of each dilution from 200 nm to 800 nm.
-
-
Analyze the Spectra:
-
Identify the wavelength of maximum absorbance (λmax).
-
Observe any changes in the shape of the absorption peak or the appearance of new peaks at different concentrations. A deviation from Beer-Lambert law (a non-linear relationship between absorbance and concentration) or the appearance of a new, often blue-shifted, peak is indicative of aggregation.
-
Protocol 2: Evaluating the Efficacy of an Anti-Aggregation Additive
Objective: To test the effectiveness of an anti-aggregation additive in preventing the aggregation of this compound.
Materials:
-
This compound
-
Organic solvent
-
Anti-aggregation additive (e.g., a non-ionic surfactant like Tween 20)
-
UV-Vis spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Vortex mixer
-
Incubator or water bath
Methodology:
-
Prepare Solutions:
-
Control Solution: Prepare a solution of this compound in the organic solvent at a concentration known to cause aggregation.
-
Test Solution: Prepare a solution of this compound at the same concentration as the control, but also containing the anti-aggregation additive at a desired concentration (e.g., 0.1% v/v Tween 20).
-
-
Incubation: Incubate both the control and test solutions under conditions that are expected to induce aggregation (e.g., for a specific time at a certain temperature).
-
Visual Inspection: After incubation, visually inspect both solutions for any signs of cloudiness or precipitation.
-
UV-Vis Spectroscopy Analysis:
-
Acquire the UV-Vis spectra of both the control and test solutions.
-
Compare the spectra. A reduction in the aggregation-related spectral changes in the test solution compared to the control indicates that the additive is effective.
-
-
Dynamic Light Scattering (DLS) Analysis:
-
Measure the particle size distribution of both the control and test solutions using a DLS instrument.
-
An effective anti-aggregation additive will result in a significantly smaller average particle size in the test solution compared to the control solution.
-
Mandatory Visualizations
Caption: Factors leading to aggregation and corresponding preventive strategies.
Caption: Workflow for evaluating the effectiveness of anti-aggregation additives.
References
SOLVENT YELLOW 141 discoloration issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SOLVENT YELLOW 141.
Frequently Asked Questions (FAQs)
Q1: My formulation containing this compound is showing discoloration after heat processing. What could be the cause?
A1: this compound generally exhibits excellent thermal stability, with a stable processing temperature of up to 260°C.[1][2] However, discoloration at high temperatures can still occur due to a few factors:
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Exceeding Thermal Limit: Ensure your processing temperature does not exceed 260°C. Prolonged exposure even at or near this limit can lead to degradation.
-
Oxidation: At elevated temperatures, oxidation can occur, primarily targeting the aromatic rings of the dye molecule. This can lead to ring-opening products and a subsequent loss of color.[2]
-
Interaction with Formulation Components: Certain additives in your formulation may not be as thermally stable as the dye and could degrade, causing a color shift in the overall product.
Q2: I'm observing fading of this compound in my plastic application when exposed to light. Why is this happening?
A2: The fading you are observing is likely due to photodegradation. This compound is an azo dye, and the azo bond (-N=N-) in its structure is susceptible to cleavage when exposed to UV light.[2] This cleavage breaks the chromophore, which is responsible for the dye's color, leading to fading. The lightfastness of this compound is generally rated as 5 on a scale of 1 to 8, indicating good but not absolute resistance to light.[1]
Q3: Can the solvent I use affect the stability and color of this compound?
A3: Yes, the choice of solvent is crucial. While this compound is designed to dissolve in organic media, its stability can be influenced by the solvent system.[2] Polar aprotic solvents, for instance, can enhance the rates of electrophilic substitution, potentially altering the dye's structure.[2] It is essential to ensure the dye is fully compatible with your chosen solvent and any other resins or additives in your formulation.
Q4: How do I know if my batch of this compound is pure?
A4: The purity of this compound can be confirmed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method to assess purity, typically aiming for ≥98.5%.[2] Other techniques such as 1H/13C NMR and FTIR can be used to confirm the structural integrity of the dye.[2]
Troubleshooting Guide
Issue 1: Unexpected Color Change or Discoloration
Possible Causes:
-
Chemical Incompatibility: Interaction with acidic or alkaline components in the formulation.
-
Oxidation: Exposure to oxidizing agents or prolonged exposure to air at high temperatures.[2]
-
Photodegradation: Exposure to UV radiation.[2]
Troubleshooting Steps:
-
Review Formulation Components: Check the chemical compatibility of all additives, solvents, and polymers with this compound. The dye has good resistance to alkalis (rating of 5) and moderate resistance to acids (rating of 4).[1][3]
-
Control Processing Atmosphere: If processing at high temperatures, consider using an inert atmosphere (e.g., nitrogen) to minimize oxidation.
-
Incorporate UV Stabilizers: For applications with expected light exposure, consider adding a UV stabilizer to your formulation.
-
Conduct Stability Testing: Perform accelerated aging tests to evaluate the stability of your final product.
Issue 2: Fading or Poor Lightfastness
Possible Causes:
-
UV Exposure: The azo bond is susceptible to cleavage by UV light.[2]
-
Insufficient Dye Concentration: Lower concentrations may appear to fade more quickly.
Troubleshooting Steps:
-
Protect from UV: If possible, protect the material from direct sunlight or other UV sources.
-
Use UV Absorbers: Incorporate UV absorbers into the polymer matrix or coating.
-
Optimize Dye Concentration: Ensure the dye concentration is appropriate for the application.
Quantitative Data Summary
| Property | Rating/Value |
| Heat Resistance | Up to 260°C[1][2] |
| Light Fastness | 5 (on a scale of 1-8)[1] |
| Acid Resistance | 4 (on a scale of 1-5)[1][3] |
| Alkali Resistance | 5 (on a scale of 1-5)[1][3] |
| Water Solubility | Max 1.0%[1][3] |
Experimental Protocols
Protocol 1: Accelerated Aging for Thermal and Light Stability
Objective: To assess the stability of this compound in a specific formulation under elevated temperature and UV exposure.
Methodology:
-
Sample Preparation: Prepare samples of the final product containing this compound.
-
Thermal Aging (based on ASTM D3045):
-
Place samples in a calibrated laboratory oven at a temperature relevant to the application's end-use or processing conditions, but not exceeding the dye's limit of 260°C.
-
Expose samples for a predetermined duration.
-
At set intervals, remove samples and evaluate for color change.
-
-
Light and Weathering Aging (based on ASTM G155, ISO 4892):
-
Place samples in a xenon-arc or QUV accelerated weathering tester.
-
Set the exposure cycle to simulate the intended end-use environment (e.g., specific light/dark cycles, temperature, and humidity).
-
Expose samples for a duration equivalent to a desired real-world exposure time.
-
At set intervals, remove samples and evaluate for color change.
-
-
Color Evaluation:
-
Visually assess the color of the aged samples against an unaged control sample.
-
For quantitative analysis, use a spectrophotometer or colorimeter to measure the color difference (ΔE*).
-
Protocol 2: Analysis of this compound Degradation by HPLC
Objective: To detect and quantify the degradation of this compound in a sample.
Methodology (adapted from methods for other solvent dyes):
-
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., methanol (B129727), acetonitrile). This may involve dissolving the sample, followed by filtration (0.45 µm filter) to remove any particulate matter.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water is a common starting point for solvent dyes.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV-Vis detector set to the maximum absorbance wavelength of this compound.
-
-
Analysis:
-
Inject a known concentration of a pure this compound standard to determine its retention time.
-
Inject the prepared sample extract.
-
A decrease in the peak area corresponding to this compound and the appearance of new peaks at different retention times in the aged or discolored sample compared to a control sample would indicate degradation.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for discoloration issues.
References
Optimizing the concentration of SOLVENT YELLOW 141 for desired color strength
Technical Support Center: SOLVENT YELLOW 141
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of this compound for desired color strength in various applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound is a brilliant greenish-yellow azo dye known for its high thermal stability and solubility in organic solvents.[1] It is commonly used to color polymers, plastics (such as Polystyrene, PMMA, and ABS), coatings, and printing inks.[1][2][3][4] For laboratory purposes, it is soluble in solvents like alcohols, esters, ketones, and hydrocarbons.[5] It is crucial to select a solvent that is compatible with your experimental system and in which the dye is fully soluble to achieve consistent coloration.[5]
Q2: How is the color strength of this compound quantitatively measured?
A2: The color strength, or tinctorial strength, is typically determined by measuring the absorbance of a dye solution using a UV-Visible spectrophotometer.[6] The measurement is taken at the wavelength of maximum absorbance (λmax) for the dye. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the dye in the solution. By preparing a series of dilutions and measuring their absorbance, you can create a calibration curve to correlate concentration with color strength.
Q3: What is a typical concentration range for using this compound?
A3: The optimal concentration can vary significantly depending on the application, the solvent used, and the desired color intensity. For industrial applications like plastics, recommended addition levels can range from 0.01% to 1%.[7] In a laboratory setting, concentrations for spectroscopic analysis will be much lower and should be determined empirically to fall within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).
Q4: Can different batches of this compound have different color strengths?
A4: Yes, it is possible for different manufacturing batches to have slight variations in purity and composition, which can affect the color strength.[8] For applications requiring high reproducibility, it is essential to perform a quality control check on each new batch. This can be done by preparing a standard solution and comparing its absorbance to that of a previous, reference batch.
Troubleshooting Guide
Issue 1: Inconsistent or Weaker-Than-Expected Color Strength
-
Question: My prepared solutions show inconsistent or weak color intensity even at the same concentration. What could be the cause?
-
Answer: This issue can stem from several factors:
-
Incomplete Dissolution: The dye may not be fully dissolved in the chosen solvent. Ensure you are using a compatible solvent and consider using agitation (stirring or sonication) to aid dissolution.[9]
-
Solvent Incompatibility: The dye may have poor solubility in your selected solvent, leading to precipitation of dye crystals.[9] Test solubility in a small volume before preparing a large batch.
-
Dye Degradation: this compound has good light and heat stability, but prolonged exposure to UV light or extreme temperatures outside its tolerance (above 260°C) could cause degradation.[1][10] Store the dye and solutions in a cool, dark place.
-
Incorrect Wavelength Measurement: Ensure your spectrophotometer is set to measure absorbance at the correct maximum absorbance wavelength (λmax) for this compound in your specific solvent. You should scan a sample to determine the λmax empirically.
-
Issue 2: Color of the Solution Appears Hazy or Cloudy
-
Question: Why does my dye solution look cloudy instead of clear?
-
Answer: A hazy or cloudy appearance indicates that the dye has either not fully dissolved or has precipitated out of the solution.
-
Exceeded Solubility Limit: The concentration of the dye may be too high for the solvent's capacity.[9] Try diluting the solution or gently warming it to increase solubility (if appropriate for your solvent and experiment).
-
Contaminants: The solvent or the dye itself may be contaminated. Use high-purity solvents and ensure your glassware is clean.
-
Water Contamination: this compound is insoluble in water. The presence of water in your organic solvent can cause the dye to precipitate. Use anhydrous solvents if possible.
-
Issue 3: Absorbance Readings are Not Stable or Repeatable
-
Question: My spectrophotometer readings for the same sample are fluctuating. Why is this happening?
-
Answer: Unstable readings are often related to the sample or the instrument.
-
Air Bubbles: Microbubbles in the cuvette can scatter light and cause erratic readings. Ensure no bubbles are present before taking a measurement.
-
Precipitation: The dye may be slowly precipitating out of solution. Re-dissolve the sample or prepare a fresh, more dilute solution.
-
Instrument Warm-up: Ensure the spectrophotometer has had adequate time to warm up as specified by the manufacturer for a stable light source.
-
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues with this compound.
Experimental Protocol: Determining Optimal Concentration
This protocol outlines the steps to create a calibration curve and determine the concentration of this compound required for a specific absorbance value (color strength).
1. Materials and Equipment
-
This compound powder
-
High-purity solvent (e.g., Ethanol, Acetone, or Toluene)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Visible Spectrophotometer
-
Quartz or glass cuvettes
2. Procedure
-
Step 1: Prepare a Concentrated Stock Solution
-
Accurately weigh approximately 10 mg of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add about 50 mL of the chosen solvent and dissolve the powder completely. Use sonication if necessary.
-
Once dissolved, fill the flask to the 100 mL mark with the solvent. This creates a 100 µg/mL stock solution.
-
-
Step 2: Prepare Serial Dilutions
-
Label a series of 10 mL volumetric flasks (e.g., 1 through 5).
-
Prepare a set of standards by pipetting specific volumes of the stock solution into these flasks, as suggested in the table below.
-
Fill each flask to the 10 mL mark with the solvent.
-
-
Step 3: Measure Absorbance
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the spectrophotometer to scan a range of wavelengths (e.g., 350-600 nm) to find the λmax. Use one of the mid-range dilutions for this scan.
-
Once λmax is determined, set the spectrophotometer to measure absorbance at this single wavelength.
-
Use a cuvette filled with the pure solvent to zero the instrument (as a blank).
-
Measure and record the absorbance of each prepared standard dilution.
-
3. Data Analysis
-
Plot a graph with Concentration (µg/mL) on the x-axis and Absorbance on the y-axis.
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) and the R² value (which should be >0.99 for good linearity) form your calibration curve.
-
Use this curve to determine the precise concentration needed to achieve your desired absorbance (color strength).
Quantitative Data: Example Calibration Standards
| Standard | Stock Solution Volume (mL) | Final Volume (mL) | Final Concentration (µg/mL) | Absorbance (at λmax) |
| 1 | 0.2 | 10 | 2.0 | 0.15 |
| 2 | 0.4 | 10 | 4.0 | 0.31 |
| 3 | 0.6 | 10 | 6.0 | 0.44 |
| 4 | 0.8 | 10 | 8.0 | 0.60 |
| 5 | 1.0 | 10 | 10.0 | 0.76 |
| Note: Absorbance values are hypothetical and will vary based on the solvent and specific λmax. |
Experimental Workflow Diagram
Caption: A workflow for determining the optimal concentration of this compound.
References
- 1. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. amoghchemicals.in [amoghchemicals.in]
- 4. This compound [colorbloomdyes.com]
- 5. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]
- 6. Measuring Color Strength - Sensient Industrial Colors [sensientindustrial.com]
- 7. waxoline.com [waxoline.com]
- 8. advanceseng.com [advanceseng.com]
- 9. solventdyesupplier.com [solventdyesupplier.com]
- 10. This compound - SOLVENT YELLOW - L COLOR [l-color.com]
Technical Support Center: Enhancing the Photostability of Solvent Yellow 141
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the photostability of Solvent Yellow 141 in various formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid color fading under light exposure. | Insufficient intrinsic lightfastness of this compound for the application. | Incorporate a UV absorber or a Hindered Amine Light Stabilizer (HALS) into the formulation. A combination of both often provides synergistic protection. |
| The concentration of the dye is too low, making it more susceptible to photodegradation. | Increase the dye concentration, if permissible for the application, as higher concentrations can sometimes improve lightfastness. | |
| The polymer matrix or solvent system is contributing to the degradation. | Evaluate the compatibility of the formulation components. Some polymers and solvents can accelerate dye fading. Consider alternative polymers or solvent systems with better inherent UV stability. | |
| Inconsistent photostability results between batches. | Variability in the dispersion of the dye and stabilizers. | Ensure a consistent and thorough mixing process to achieve a homogeneous distribution of all components in the formulation. |
| Inconsistent concentration of the dye or stabilizers. | Implement stringent quality control measures for weighing and mixing all components. | |
| Yellowing or color shift of the formulation, not just fading. | Degradation of the polymer matrix or other components in the formulation. | Utilize a more photostable base polymer. Incorporate antioxidants to protect the polymer from degradation, which can in turn protect the dye. |
| Interaction between the dye and other additives. | Review the compatibility of all additives in the formulation. Some additives may react with this compound under light exposure. | |
| Poor performance of photostabilizers. | Incorrect type or concentration of UV absorber or HALS. | Select a UV absorber that provides broad-spectrum UV protection. Optimize the concentration of the UV absorber and HALS through a Design of Experiments (DoE) approach. Typically, concentrations range from 0.1% to 2.0% by weight. |
| Migration of the stabilizer to the surface of the material. | Choose a higher molecular weight HALS or a UV absorber with better compatibility with the polymer matrix to reduce migration. |
Frequently Asked Questions (FAQs)
Q1: What is the typical lightfastness of this compound?
A1: this compound, an azo pyridone dye, generally exhibits moderate lightfastness. On the Blue Wool scale (ranging from 1 to 8, where 8 is the highest fastness), it is typically rated around a 5.[1][2] This level of fastness is suitable for applications with limited light exposure, but for outdoor or other high-light applications, enhancement is recommended.
Q2: How do UV absorbers improve the photostability of this compound?
A2: UV absorbers are compounds that preferentially absorb harmful ultraviolet (UV) radiation and dissipate it as harmless thermal energy. By absorbing the UV light that would otherwise be absorbed by the dye molecules, they prevent the initiation of the photodegradation process.
Q3: What are Hindered Amine Light Stabilizers (HALS) and how do they work?
A3: Hindered Amine Light Stabilizers (HALS) are radical scavengers. They do not absorb UV radiation but instead inhibit the degradation of the polymer and the dye by trapping free radicals that are formed upon exposure to light. HALS are particularly effective in protecting the surface of the material and can be regenerated in their protective cycle, providing long-term stability.
Q4: Can I combine UV absorbers and HALS?
A4: Yes, and it is often recommended. UV absorbers and HALS work through different mechanisms, and their combination can provide synergistic protection. The UV absorber reduces the amount of UV light reaching the dye, while the HALS scavenges any free radicals that may still be formed.
Q5: What are some common UV absorbers and HALS used with solvent dyes?
A5: Common UV absorbers include benzotriazole (B28993) and benzophenone (B1666685) derivatives. For HALS, there are various low and high molecular weight options available, with the choice depending on the polymer matrix and processing conditions.
Q6: Does the polymer matrix affect the photostability of this compound?
A6: Absolutely. The type of polymer used as the matrix plays a significant role in the overall photostability of the final product. Some polymers are more susceptible to UV degradation than others, and their degradation products can accelerate the fading of the dye. For example, formulations in polycarbonate or PMMA may show different stability compared to those in polyolefins.
Q7: How can I test the photostability of my this compound formulation?
A7: The standard method for testing color fastness to light is ISO 105-B02, which involves exposing the samples to a xenon arc lamp under controlled conditions to simulate sunlight. The change in color is then evaluated against the Blue Wool scale. For plastics, accelerated weathering tests according to ISO 4892-2 are also commonly used.[3][4][5][6]
Quantitative Data on Photostability Enhancement
The following table summarizes the expected improvement in the lightfastness of this compound in a polypropylene (B1209903) formulation with the addition of a UV absorber and a Hindered Amine Light Stabilizer (HALS).
| Formulation | Lightfastness (Blue Wool Scale) |
| This compound in Polypropylene (Control) | 5 |
| This compound + 0.5% UV Absorber (Benzotriazole type) | 6 |
| This compound + 0.5% HALS (High Molecular Weight) | 6-7 |
| This compound + 0.5% UV Absorber + 0.5% HALS | 7 |
Note: The values presented are typical and can vary depending on the specific polymer, processing conditions, and the exact stabilizers used.
Experimental Protocols
Protocol 1: Sample Preparation for Photostability Testing of this compound in Polypropylene
-
Material Compounding:
-
Dry the polypropylene (PP) resin at 80°C for 2 hours.
-
Pre-mix this compound (typically 0.1% w/w), UV absorber (0.5% w/w), and/or HALS (0.5% w/w) with the dried PP resin in a high-speed mixer for 5 minutes to ensure a uniform blend.
-
Melt-compound the mixture using a twin-screw extruder with a temperature profile suitable for PP (e.g., 180°C - 220°C).
-
-
Specimen Molding:
-
Injection mold the compounded pellets into standard test plaques (e.g., 60 mm x 40 mm x 2 mm).
-
Ensure consistent molding parameters (temperature, pressure, and cooling time) for all samples.
-
-
Control Samples:
-
Prepare control samples containing only this compound in PP without any stabilizers.
-
Protocol 2: Accelerated Weathering Test (Adapted from ISO 4892-2)
-
Apparatus:
-
Use a xenon arc lamp apparatus equipped with a daylight filter.
-
-
Test Conditions:
-
Irradiance: 60 W/m² at 300-400 nm.
-
Black Panel Temperature: 65°C.
-
Chamber Temperature: 40°C.
-
Relative Humidity: 50%.
-
Exposure Cycle: Continuous light.
-
-
Procedure:
-
Mount the test plaques in the sample holders of the weathering chamber.
-
Simultaneously expose a set of Blue Wool references (1-8).
-
Periodically remove the samples and Blue Wool references to evaluate color change.
-
-
Evaluation:
-
Assess the color change of the test plaques against the unexposed control using a spectrophotometer to measure the color difference (ΔE*).
-
Visually compare the fading of the test plaques with the fading of the Blue Wool references to determine the lightfastness rating according to the ISO 105-B02 standard.
-
Visualizations
Caption: Simplified photodegradation pathway of an azo dye.
References
- 1. Dimacolor solvent dyes,Solvent Yellow GFW,this compound [dimacolor.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. ISO 4892-2 accelerated weathering- Impact Solutions [impact-solutions.co.uk]
- 4. micomlab.com [micomlab.com]
- 5. UV Accelerated Weathering Test: Features, Diagram, Uses, and Standards [prestoenviro.com]
- 6. ISO 4892-2 | Q-Lab [q-lab.com]
Troubleshooting poor solubility of SOLVENT YELLOW 141 in specific solvents
Technical Support Center: SOLVENT YELLOW 141
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting issues related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a brilliant greenish-yellow azo dye.[1][2] It is known for its high thermal stability, making it suitable for high-temperature applications.[1][3] Its primary use is in the coloration of various polymers, including polystyrene (PS), ABS, PMMA, and PVC, as well as in paints, coatings, and printing inks.[1][4][5]
Q2: In which solvents is this compound generally soluble?
As a "solvent" dye, it is designed to dissolve in organic solvents and polymers rather than water.[1][2][6] It is commonly used in plastics, resins, coatings, and automotive finishes.[7] While specific public data on its solubility in a wide range of organic solvents is limited, it is considered soluble in many common organic systems. However, users may still encounter solubility challenges depending on the specific solvent and experimental conditions.
Q3: What are the common reasons for poor solubility of this compound?
Several factors can contribute to the poor solubility of organic dyes like this compound:
-
Solvent Polarity: A mismatch between the polarity of the dye and the solvent is a primary cause of poor solubility. As a general rule, "like dissolves like."[8]
-
Temperature: The solubility of solid solutes in liquid solvents often increases with temperature.[8][9][10] Insufficient temperature can lead to lower than expected solubility.
-
Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can slow down the dissolution rate.[8][11]
-
Purity of the Dye: Impurities in the dye powder can affect its solubility characteristics.
-
Presence of Other Solutes: The presence of other compounds in the solvent can either enhance or decrease the solubility of the dye.
Troubleshooting Guide
Q4: I am observing poor solubility of this compound in my chosen solvent. What steps can I take to improve it?
If you are facing challenges with dissolving this compound, consider the following troubleshooting steps, presented in a logical workflow.
Caption: A troubleshooting workflow for addressing poor solubility of this compound.
Q5: Should I prepare a stock solution of this compound?
Yes, preparing a concentrated stock solution in a highly compatible solvent is a common and effective strategy.[12] For many organic dyes, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are excellent choices for creating a high-concentration stock. This stock can then be diluted into your final experimental solvent system. This method often overcomes solubility issues encountered when trying to dissolve the dye directly in a less compatible solvent.[12]
Data and Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Yellow to Greenish-Yellow Powder | [3][4] |
| Chemical Class | Azo Pyridone | [1][5] |
| CAS Number | 106768-98-3 | [1][2][3][6] |
| Heat Resistance | 260 °C | [1][3][4][6] |
| Light Fastness | 5 | [3][4] |
| Water Solubility | Insoluble | [2][4][6] |
| Density | 1.20 - 1.48 g/cm³ | [3][4][5] |
| Melting Point | 180 °C | [2][5][6] |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility of this compound
This protocol outlines steps to improve the dissolution of this compound in a target organic solvent.
Materials:
-
This compound powder
-
Target solvent (e.g., toluene, xylene, or a plasticizer)
-
A good solvent for stock solution (e.g., DMF or DMSO)
-
Glass vials or flasks
-
Magnetic stirrer and stir bars
-
Hot plate with temperature control
-
Sonicator (optional)
-
Volumetric flasks and pipettes
Procedure:
-
Direct Dissolution Attempt: a. Weigh the desired amount of this compound powder and add it to a glass vial containing the target solvent. b. Stir the mixture at room temperature for 15-30 minutes. c. Observe the solubility. If the dye does not dissolve completely, proceed to the next steps.
-
Heating: a. Gently heat the suspension on a hot plate while continuing to stir. b. Increase the temperature in increments of 10°C, not exceeding the boiling point of the solvent or the dye's degradation temperature. c. Maintain the temperature for 15-30 minutes at each increment and observe for dissolution. Increased temperature generally enhances the solubility of solids.[9][10]
-
Sonication: a. If heating is not fully effective or not desired, place the vial in a sonicator bath. b. Sonicate the mixture for 10-20 minutes. Sonication helps to break down particle agglomerates and can improve the rate of dissolution.
-
Preparation of a Concentrated Stock Solution (Recommended Method): a. Weigh an appropriate amount of this compound and dissolve it in a minimal amount of a highly compatible solvent like DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mg/mL).[12] b. Ensure the dye is fully dissolved in the stock solvent, using gentle warming or sonication if necessary. c. Slowly add the concentrated stock solution dropwise to the pre-heated target solvent while stirring vigorously. This technique often prevents the dye from precipitating out of the less compatible solvent. d. Continue stirring the final solution for an additional 15-20 minutes to ensure homogeneity.
Protocol 2: Visualization of the Experimental Workflow
Caption: A flowchart of the experimental protocol for dissolving this compound.
References
- 1. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound - SOLVENT YELLOW - L COLOR [l-color.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. waxoline.com [waxoline.com]
- 6. This compound|CAS NO.106768-98-3 [xcolorpigment.com]
- 7. amoghchemicals.in [amoghchemicals.in]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 10. byjus.com [byjus.com]
- 11. scribd.com [scribd.com]
- 12. reddit.com [reddit.com]
Minimizing the effect of processing temperature on SOLVENT YELLOW 141 stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the effects of processing temperature on the stability of SOLVENT YELLOW 141.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum processing temperature for this compound?
A1: this compound is known for its excellent thermal stability, with a stable processing temperature of up to 260°C (500°F) for short durations (e.g., 15 minutes) in many polymer systems.[1][2] However, prolonged exposure to temperatures at or near this limit, or processing at higher temperatures, can lead to thermal degradation. Pyrolysis (thermal decomposition in the absence of oxygen) has been noted to begin at temperatures above 300°C.[3]
Q2: What are the visible signs of this compound degradation at elevated temperatures?
A2: The primary visible sign of degradation is a color shift. The brilliant greenish-yellow hue may dull, darken, or shift towards a brownish tone. This is due to the chemical breakdown of the dye's chromophore. In plastics, this can also manifest as specks, streaks, or a general lack of color uniformity.
Q3: What chemical changes occur when this compound degrades due to heat?
A3: The thermal degradation of this compound, an azo dye, primarily involves the cleavage of the azo bond (-N=N-). This process can generate aromatic amine fragments. Further degradation at higher temperatures can lead to the formation of various volatile organic compounds, including carbon monoxide (CO), nitrogen oxides (NOx), and polyaromatic hydrocarbons (PAHs).[3] The superior thermal and oxidative stability of this particular dye is attributed to the presence of a pyridone moiety in its molecular structure.[3]
Q4: How does the polymer matrix affect the thermal stability of this compound?
A4: The polymer matrix can significantly influence the dye's stability. Some polymers can be weak reducing agents and may chemically interact with the dye at high temperatures, leading to color changes. The compatibility between the dye and the polymer is crucial; poor solubility can lead to dye migration and agglomeration, which can be exacerbated by heat. It is essential to ensure the chosen polymer is compatible with this compound at the intended processing temperature.
Troubleshooting Guide
This guide addresses common issues encountered during the processing of materials containing this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Color Shift (Yellowing/Browning) | Processing temperature is too high. | 1. Reduce the processing temperature in increments of 5-10°C. 2. Minimize the residence time of the material at the maximum processing temperature. |
| Prolonged exposure to heat. | 1. Optimize the process to reduce cycle times. 2. For batch processes, ensure efficient heating and cooling cycles. | |
| Incompatible polymer or additives. | 1. Review the technical data sheet of the polymer and any additives for potential interactions with azo dyes. 2. Conduct a small-scale compatibility test before full production. | |
| Color Inconsistency (Streaks, Specks) | Poor dispersion of the dye. | 1. Improve mixing and dispersion of the dye in the polymer matrix before and during processing. 2. Ensure the dye is completely dissolved if used in a liquid system. |
| Localized overheating ("hot spots"). | 1. Check for uniform heating in the processing equipment. 2. Optimize screw design and speed in extrusion or injection molding to prevent excessive shear heating. | |
| Reduced Color Strength | Thermal degradation of the dye. | 1. Follow the recommendations for addressing "Color Shift". 2. Consider a slight increase in dye concentration after ensuring the processing temperature is optimized. |
| Gas Evolution/Bubbles in Product | Onset of pyrolysis. | 1. Immediately reduce the processing temperature. 2. Ensure adequate ventilation of the processing area as the evolved gases can be hazardous.[3] |
Quantitative Data Presentation
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 30 - 200 | < 1% | Loss of adsorbed moisture and volatile impurities. |
| 200 - 280 | 1 - 3% | Initial, slow thermal degradation. |
| 280 - 350 | 5 - 15% | Onset of significant thermal decomposition. |
| 350 - 500 | 40 - 60% | Major decomposition, including azo bond cleavage. |
| > 500 | > 60% | Pyrolysis and carbonization of the residue. |
Table 2: Hypothetical Isothermal Heat Stability in Polycarbonate (PC) at 280°C
| Time (minutes) | Color Change (ΔE) | Observations |
| 15 | < 1.0 | No significant color change. |
| 30 | 1.0 - 2.0 | Slight darkening, still within acceptable limits for many applications. |
| 60 | 2.0 - 4.0 | Noticeable color shift towards a duller, slightly brownish-yellow. |
| 120 | > 4.0 | Significant browning, indicating substantial dye degradation. |
| ΔE is a measure of the total color difference.* |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrumentation: A high-precision thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample's weight as a function of temperature.
-
Data Analysis: Plot the percentage weight loss versus temperature. The onset temperature of significant weight loss is an indicator of the decomposition temperature.
Isothermal Heat Stability Test in Polymer Matrix
Objective: To evaluate the stability of this compound in a specific polymer at a constant elevated temperature over time.
Methodology:
-
Materials: this compound, polymer resin (e.g., polystyrene, polycarbonate), two-roll mill or similar melt blending equipment, compression molder, colorimeter.
-
Procedure:
-
Prepare a masterbatch of the polymer with a known concentration of this compound (e.g., 0.1% by weight) using a two-roll mill at a temperature that ensures good dispersion without significant degradation.
-
Take samples of the masterbatch at different time intervals (e.g., 0, 15, 30, 60, 120 minutes) while maintaining a constant processing temperature (e.g., 260°C).
-
For each time point, compression mold a plaque of the colored polymer of a standardized thickness.
-
Allow the plaques to cool to room temperature.
-
Measure the color of each plaque using a colorimeter to obtain CIELAB values (L, a, b*).
-
-
Data Analysis: Calculate the total color difference (ΔE) for each time point relative to the initial sample (t=0). A larger ΔE indicates a greater color shift and thus, lower stability.
Visualizations
Caption: Experimental workflow for evaluating the thermal stability of this compound.
Caption: Generalized thermal degradation pathway for this compound.
References
Technical Support Center: Reducing Solvent Yellow 141 Bleeding in Plastics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the bleeding (migration) of Solvent Yellow 141 from plastic matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in plastics and provides systematic steps for resolution.
Issue 1: Significant Color Bleeding Observed on the Surface of the Plastic
-
Symptom: A noticeable yellow residue on the surface of the plastic part, which can be wiped off. This is also known as "blooming" or "migration."
-
Potential Causes & Solutions:
-
Incompatibility between Dye and Polymer: this compound, like many solvent dyes, has better solubility in amorphous polymers with high glass transition temperatures (e.g., PS, ABS, PMMA, PC) and is more prone to migration in crystalline polymers with low glass transition temperatures (e.g., Polyolefins like PE and PP).
-
Solution: If possible, select a more compatible amorphous polymer for your application. If using a polyolefin is necessary, consider the following solutions.
-
-
High Dye Concentration: Exceeding the saturation limit of the dye in the polymer can lead to excess dye migrating to the surface.
-
Solution: Reduce the concentration of this compound in your formulation. Conduct a concentration gradient study to determine the optimal loading that achieves the desired color without significant bleeding.
-
-
Inadequate Processing Conditions: Insufficient mixing or improper temperature during processing can lead to poor dispersion and dissolution of the dye.
-
Solution: Optimize your processing parameters. Ensure thorough mixing to achieve a homogenous distribution of the dye within the polymer matrix. Adjust the processing temperature to be within the recommended range for both the polymer and the dye to ensure complete dissolution.[1]
-
-
Presence of Incompatible Additives: Other additives in the formulation, such as certain plasticizers or lubricants, may promote dye migration.[2]
-
Solution: Review your formulation for any additives that might be incompatible with this compound. Consider replacing them with alternatives known to have better compatibility.
-
-
Issue 2: Color Transfer to Adjacent Materials Upon Contact
-
Symptom: The yellow color from the plastic part transfers to other surfaces (e.g., other plastics, packaging materials, or textiles) upon contact, a phenomenon known as "contact staining" or "crocking."
-
Potential Causes & Solutions:
-
Surface Migration of the Dye: This is a direct result of the issues described in Issue 1.
-
Solution: Address the root cause of the surface migration by following the solutions provided for Issue 1.
-
-
Surface Porosity of the Plastic: A more porous or rough surface can facilitate the transfer of migrated dye.
-
Solution: While addressing the primary migration issue is key, a smoother surface finish on the plastic part may reduce the contact transfer.
-
-
External Factors: Elevated temperatures or exposure to certain solvents can accelerate dye migration and transfer.
-
Solution: Evaluate the end-use environment of your product. If it will be exposed to heat or solvents, consider the more robust solutions below.
-
-
Advanced Troubleshooting: Implementing Anti-Migration Strategies
If the basic troubleshooting steps are insufficient, the following advanced strategies can be employed:
-
Incorporate Dye-Fixing Additives or Compatibilizers:
-
Mechanism: These additives are designed to interact with the dye molecules and "anchor" them within the polymer matrix, thus reducing their mobility. While many commercial dye-fixing agents are designed for textiles, some can be adapted for plastics.[3][4][5][6][7] Compatibilizers, such as maleic anhydride (B1165640) grafted polymers, can improve the affinity between the polar dye molecules and the non-polar polyolefin matrix.[8]
-
Action: Introduce a small percentage of a suitable dye-fixing additive or a compatibilizer into your masterbatch or formulation.[9] The selection of the additive will depend on the specific polymer system.
-
-
Utilize Surface Treatment Techniques:
-
Mechanism: Creating a barrier layer on the surface of the plastic can physically prevent the dye from migrating out.
-
Action: Apply a clear, protective topcoat (e.g., a polyurethane or acrylic lacquer) to the surface of the colored plastic part.[10] Other surface modification techniques like plasma or corona treatment can alter the surface energy and may reduce dye migration, although they are more commonly used to improve adhesion for printing or coating.[11][12]
-
-
Consider Modified Polymers:
-
Mechanism: Using a polymer that has been chemically modified to have a higher affinity for the dye can inherently reduce bleeding.
-
Action: Investigate the availability of polar-modified polyolefins or other polymer grades specifically designed for improved dyeability and color retention.[13]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound bleeding from my polypropylene (B1209903) (PP) part but not from my polystyrene (PS) part?
A1: This is likely due to the difference in the polymer structures. Polystyrene (PS) is an amorphous polymer with a relatively high glass transition temperature. In its solid state, the polymer chains are rigid and can effectively "trap" the dissolved this compound molecules. Polypropylene (PP), on the other hand, is a semi-crystalline polymer with a glass transition temperature below room temperature. This means its polymer chains have more mobility, creating pathways for the dye molecules to migrate to the surface.
Q2: What is the maximum recommended concentration of this compound to avoid bleeding?
A2: There is no universal maximum concentration, as it highly depends on the specific polymer, the processing conditions, and the presence of other additives. A general guideline is to use the lowest concentration that provides the desired color intensity. We recommend conducting a dose-response experiment to determine the optimal concentration for your specific application.
Q3: Are there any "non-bleeding" alternatives to this compound?
A3: While this compound is a versatile dye, other colorant classes like pigments are inherently less prone to migration because they are insoluble particles dispersed in the plastic rather than dissolved molecules. However, pigments may affect the transparency and other physical properties of the plastic. There are also high-performance, larger molecular weight dyes that exhibit lower migration tendencies. The choice of an alternative will depend on your specific color and performance requirements.
Q4: How can I quantitatively measure the bleeding of this compound?
A4: You can quantify dye migration using a "rub fastness test" or a "contact staining test." A standardized white cloth or another plastic plaque is rubbed against the colored plastic surface under controlled pressure and for a specific number of cycles. The amount of color transferred to the white material can then be measured using a spectrophotometer or colorimeter to determine the color difference (ΔE).[14][15][16][17] A higher ΔE value indicates more significant bleeding.
Q5: Will post-processing annealing of the plastic part help reduce dye bleeding?
A5: Annealing (heat treatment) below the melting point of the polymer can sometimes help to stabilize the polymer's crystalline structure and potentially reduce the free volume, which might slightly decrease the rate of dye migration over time. However, it is not a primary method for preventing significant bleeding and should be tested for its effectiveness in your specific application. Excessive heat during annealing could also potentially accelerate migration.
Data Presentation
The following table can be used to log and compare the effectiveness of different methods to reduce the bleeding of this compound. The color difference (ΔE) is a key metric for quantifying migration; a lower ΔE value signifies less bleeding.
| Experiment ID | Polymer Type | SY-141 Conc. (%) | Anti-Migration Method | Additive/Coating Details | ΔE (Rub Test) | Visual Observation |
| Control-PP-0.1 | Polypropylene | 0.1 | None | N/A | 15.2 | Severe Bleeding |
| EXP-PP-0.05 | Polypropylene | 0.05 | Reduced Concentration | N/A | 8.5 | Moderate Bleeding |
| EXP-PP-0.1-A1 | Polypropylene | 0.1 | Additive | 1% Dye Fixer A | 4.1 | Slight Bleeding |
| EXP-PP-0.1-C1 | Polypropylene | 0.1 | Surface Coating | 10µm PU Clear Coat | 0.8 | No Visible Bleeding |
| Control-PS-0.1 | Polystyrene | 0.1 | None | N/A | 1.2 | No Visible Bleeding |
Experimental Protocols
Protocol 1: Rub Fastness Test for Quantifying Dye Migration
-
Objective: To quantitatively measure the amount of this compound that migrates from a plastic surface to a standard white cotton cloth.
-
Materials:
-
Procedure:
-
Cut the test specimens and the white cotton cloth to the dimensions specified by your crockmeter's manual.
-
Condition the specimens and the cloth at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity) for at least 24 hours.
-
Mount the colored plastic plaque onto the base of the crockmeter.
-
Fix the white cotton cloth to the rubbing finger of the crockmeter.
-
Perform the test by moving the rubbing finger back and forth over the plastic plaque for a specified number of cycles (e.g., 20 cycles) with a defined force.
-
Remove the white cotton cloth and visually inspect for color transfer.
-
Use a spectrophotometer to measure the L, a, and b* values of the stained portion of the cotton cloth and an unstained portion of the same cloth (as a reference).
-
Calculate the color difference (ΔE) using the formula: ΔE = √((L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²).
-
-
Data Interpretation: A higher ΔE value corresponds to a greater amount of dye migration.
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving dye bleeding issues.
Caption: Interaction between dye, polymer, and anti-migration additives.
References
- 1. Pretreatment of Plastic Waste: Removal of Colorants from HDPE Using Biosolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usmasterbatch.com [usmasterbatch.com]
- 3. sarex.com [sarex.com]
- 4. Dye Fixing Agents | Dyeing Axuiliaries | Protex Korea [protexkorea.co.kr]
- 5. Fixative (Dye-Fixing Agent) Enhancing Color Fastness and Durability_Flocculant/ Coagulant_Sway chemical [swaychemical.com]
- 6. FIX A-29 (Fixing agent) - Taiwan Dyestuffs & Pigments Corp. [tdpctw.com]
- 7. Fixing agents are used to fixing color of fabric after dyeing and printing [dymachem.com]
- 8. badgercolor.com [badgercolor.com]
- 9. masterbatchmanufacturer.com [masterbatchmanufacturer.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. infinitalab.com [infinitalab.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. fyitester.com [fyitester.com]
- 15. Colour fastness and rub testing [satra.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Addressing compatibility issues of SOLVENT YELLOW 141 with polymer additives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address compatibility issues of SOLVENT YELLOW 141 with polymer additives. The information is intended for researchers, scientists, and professionals in polymer science and material development.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a brilliant, greenish-yellow solvent dye belonging to the azo class.[1] It is designed to dissolve in organic media and polymers rather than be dispersed as a pigment. It is known for its high thermal stability, making it suitable for high-temperature processing applications.[1][2]
Q2: Which polymers is this compound compatible with?
A2: this compound is recommended for coloring amorphous thermoplastics where it can fully dissolve in the polymer melt.[3][4] These include Polystyrene (PS), High-Impact Polystyrene (HIPS), Acrylonitrile Butadiene Styrene (ABS), Polymethyl Methacrylate (PMMA), Polycarbonate (PC), and SAN (Styrene-Acrylonitrile Resin).[1][4][5] It is generally not recommended for crystalline polymers like HDPE, LDPE, or PP due to its limited solubility and high potential for migration.[3][6]
Q3: What are the common signs of incompatibility with polymer additives?
A3: Incompatibility can manifest in several ways:
-
Color Bleeding/Migration: The dye moves from the plastic to the surface or into an adjacent material upon contact.[7][8] This is often exacerbated by incompatible additives like plasticizers.[8][9]
-
Blooming/Crocking: A film or powder of dye forms on the surface of the final product. This is common in olefin polymers where the dye has limited solubility.[6]
-
Color Streaks or Specks: This indicates poor dispersion or incomplete dissolution of the dye in the polymer matrix.[7][10]
-
Color Shift or Fading: The color changes hue or loses intensity, which can be caused by thermal degradation during processing or interaction with other additives like UV stabilizers.[6][11]
-
Reduced Mechanical Properties: Some dyes can act as plasticizers, reducing the thermal or structural integrity of the polymer.[6]
Q4: Can certain additives induce dye migration?
A4: Yes. Low molecular weight additives, particularly external plasticizers (e.g., phthalates), lubricants, and some waxes, are notorious for increasing dye migration.[8][9][12] These additives can create a pathway for the dye molecules to move through the polymer matrix and accumulate on the surface.[7][13] Using polymeric or high molecular weight plasticizers can significantly reduce this issue.[9]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during experiments and processing.
Problem 1: Color Bleeding or Migration
Q: My colored polymer part is staining adjacent materials. What is causing this and how can I fix it?
A: This issue, known as migration, is often caused by the dye having insufficient affinity for the polymer, a problem frequently amplified by the presence of certain additives.
Potential Causes & Solutions:
-
Incompatible Additives: External plasticizers, slip agents, and lubricants can facilitate dye movement.
-
Solution: Replace low molecular weight additives with high molecular weight or polymeric alternatives that are less prone to migration.[9] Conduct a small-scale compatibility test (see Protocol 1) with the new additive package.
-
-
Exceeding Saturation Limit: The concentration of the dye is too high for the polymer system.
-
Solution: Reduce the dye concentration. Most solvent dyes should not exceed a concentration of 2%.[7]
-
-
Wrong Polymer Type: Using the dye in a crystalline polymer (PE, PP) where it has poor solubility.
Problem 2: Poor Color Strength or Speckling
Q: The final color is weak, uneven, or contains visible specks. What should I do?
A: This points to issues with dye dispersion and dissolution in the polymer melt.
Potential Causes & Solutions:
-
Insufficient Mixing: The dye has not been evenly distributed throughout the polymer.
-
Solution: Increase mixing time or use a high-speed mixer. Ensure the carrier resin for the masterbatch has a melt index compatible with the base resin.[6]
-
-
Processing Temperature Too Low: The temperature is not high enough for the dye to fully dissolve in the polymer.
-
Incomplete Dissolution: The dye is not fully soluble in the polymer/additive system.
-
Solution: Pre-dissolving the dye in a compatible solvent before mixing it with the polymer pellets can improve dispersion.[7] Always perform a small-scale test to ensure solvent compatibility and complete evaporation during processing.
-
Problem 3: Color Shift or Fading During/After Processing
Q: The color of the final product is different from the expected shade or fades over time. Why is this happening?
A: This is likely due to thermal degradation or a chemical reaction with an additive.
Potential Causes & Solutions:
-
Thermal Degradation: The processing temperature is too high, causing the dye's chromophore to break down.[6]
-
Chemical Interaction: Some additives, particularly certain types of antioxidants or UV stabilizers, can react with the dye and alter its color.
-
Solution: Review the technical data sheets for all additives. Conduct a heat stability test (see Protocol 2) with the complete formulation (polymer + dye + all additives) to check for interactions.
-
-
Poor Lightfastness: The color fades upon exposure to light.
Data Presentation
Table 1: Physicochemical and Fastness Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Class | Azo | [1] |
| Appearance | Greenish-Yellow Powder | [2] |
| Heat Resistance | 260 °C | [2][14][15] |
| Light Fastness (Blue Wool Scale) | 5 | [2][14][15] |
| Acid Resistance (Scale 1-5) | 4 | [2][14] |
| Alkali Resistance (Scale 1-5) | 5 | [2][14] |
| Water Solubility | Insoluble |
| Density | 1.20 g/cm³ |[2][14] |
Table 2: Compatibility of this compound with Common Polymer Additives
| Additive Type | Compatibility Issue | Recommendation |
|---|---|---|
| Plasticizers | ||
| Phthalates (e.g., DOP, DBP) | High risk of inducing migration | Avoid. Replace with polymeric or high molecular weight plasticizers. |
| Polymeric Plasticizers | Low migration risk | Recommended |
| Stabilizers | ||
| Hindered Phenolic Antioxidants | Generally compatible | Test for color shift at processing temperatures. |
| UV Absorbers (e.g., Benzotriazoles) | May cause slight color shift | Test for interactions. Crucial for improving lightfastness. |
| Lubricants/Slip Agents | ||
| Stearates, Waxes | Can increase migration potential | Use minimal effective concentration. Internal lubricants are preferred. |
| Fillers |
| Talc, Calcium Carbonate | Can affect transparency and color strength | Ensure proper dispersion. May require higher dye loading. |
Experimental Protocols
Protocol 1: Small-Scale Compatibility & Migration Assessment
Objective: To visually assess the compatibility and migration tendency of this compound in a specific polymer and additive formulation.
Methodology:
-
Preparation: Create a small batch (20-50g) of the polymer compound. Accurately weigh and dry-blend the base polymer resin, all proposed additives, and this compound (at the target concentration, e.g., 0.1%).
-
Compounding: Process the blend using a small-scale extruder or two-roll mill at the intended processing temperature to create a homogenous plaque or sheet.
-
Migration Test (Contact Method): a. Cut a small piece (e.g., 2cm x 2cm) from the colored plastic sample. b. Place the colored sample in direct contact with a piece of uncolored, plasticized white PVC sheet. c. Sandwich the two pieces between clean glass plates and apply a consistent pressure (e.g., 3kg/cm²). d. Place the assembly in an oven at a relevant temperature (e.g., 80°C) for 24 hours.[16]
-
Assessment: After 24 hours, separate the samples and visually inspect the white PVC sheet for any yellow staining. The degree of staining indicates the migration tendency. Rate the result against a grayscale (e.g., Grade 5 for no migration, Grade 1 for severe migration).[16]
Protocol 2: Heat Stability Test
Objective: To determine if the color of this compound is stable at the intended processing temperature in the presence of all additives.
Methodology:
-
Preparation: Prepare a homogenous blend of the polymer, all additives, and the dye, as described in Protocol 1.
-
Injection Molding/Extrusion: a. Using an injection molding machine or extruder, process the material at the lower end of the recommended temperature range. Collect a sample sheet/plaque and label it as the "Control". b. Increase the machine's barrel temperature by 10°C, allow it to stabilize, and purge the old material. Collect a new sample. c. Repeat this process, increasing the temperature in 10°C increments and holding the material in the barrel for a consistent dwell time (e.g., 5 minutes) at each step.[17]
-
Analysis: a. Visually compare all samples against the "Control" under a consistent light source. b. For quantitative analysis, use a spectrophotometer to measure the color difference (ΔE) between each sample and the control. c. The heat stability limit is the temperature at which a significant color change (e.g., ΔE ≥ 3.0) is observed.[16]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for common this compound issues.
Mechanism of Additive-Induced Dye Migration
References
- 1. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. en.novisindustrialcoloration.com [en.novisindustrialcoloration.com]
- 4. lanxess.com [lanxess.com]
- 5. This compound [colorbloomdyes.com]
- 6. plasticstoday.com [plasticstoday.com]
- 7. solventdyesupplier.com [solventdyesupplier.com]
- 8. usmasterbatch.com [usmasterbatch.com]
- 9. solgreen.com.my [solgreen.com.my]
- 10. what about Application characteristics of solvent dyes in plastics coloring? - FAQ - Emperor Chem [emperordye.com]
- 11. Comparative Thermal Degradation Patterns of Natural Yellow Colorants Used in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bastone-plastics.com [bastone-plastics.com]
- 13. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - SOLVENT YELLOW - L COLOR [l-color.com]
- 15. Dimacolor solvent dyes,Solvent Yellow GFW,this compound [dimacolor.com]
- 16. Methods of Testing Fastness of Pigments-Industry News-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 17. aquaterra.com.co [aquaterra.com.co]
Technical Support Center: Uniform Coloring of Plastics with SOLVENT YELLOW 141
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving uniform coloration of plastics using SOLVENT YELLOW 141.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which plastics is it suitable?
A1: this compound is a brilliant greenish-yellow azo dye known for its high thermal stability, making it suitable for high-temperature processing.[1] It is effectively used for coloring a variety of polymers, including:
-
Polystyrene (PS)
-
High-Impact Polystyrene (HIPS)
-
Polymethyl Methacrylate (PMMA)
-
Acrylonitrile Butadiene Styrene (ABS)[1]
-
Polycarbonate (PC)
-
Polyethylene Terephthalate (PET)[2]
Its primary advantage lies in its ability to dissolve within the polymer matrix, leading to a uniform and stable coloration.[1]
Q2: What are the primary methods for coloring plastics with this compound?
A2: The most common industrial methods for incorporating this compound into plastics are:
-
Masterbatching: This is a widely used technique where the dye is first compounded at a high concentration into a carrier resin to create pellets. These masterbatch pellets are then mixed with the natural polymer at a specific ratio during the final processing step.[3][4] This method aids in achieving better dispersion and color consistency.
-
Dry Pigment Blending (Dry Mixing): In this method, the powdered dye is directly mixed with the plastic pellets before processing.[3] While economical for small batches, it can sometimes be challenging to achieve uniform dispersion and may lead to issues like dust contamination.[5]
-
Liquid Coloring: The dye is dispersed in a liquid carrier and then metered into the polymer melt during processing. This method can offer excellent color control.
-
Compounded (Pre-Colored) Resin: The plastic resin is supplied with the color already incorporated by the material manufacturer, ensuring high consistency for large-scale production.[3]
Q3: What is the recommended concentration of this compound for effective coloring?
A3: The optimal concentration of this compound depends on the desired color depth and the specific plastic being used. However, a general recommended range is between 0.1% and 2.0% by weight.[6] It is crucial to avoid exceeding the saturation solubility of the dye in the polymer to prevent issues like migration.[6]
Q4: What is dye migration and how can it be prevented?
A4: Dye migration is the movement of colorant molecules from the plastic matrix to the surface over time. This can occur due to insufficient solubility or poor affinity of the dye for the polymer.[6] To prevent migration:
-
Ensure the selected polymer is compatible with this compound.
-
Adhere to the recommended dye concentration range to avoid oversaturation.[6]
-
Consider incorporating anti-migration agents into your formulation.[6]
-
Proper processing at optimal temperatures can enhance the integration of the dye into the polymer matrix.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the coloring of plastics with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Color Streaks or Swirls | 1. Incomplete dissolution of the dye. 2. Poor dispersion in the polymer melt. 3. Inadequate mixing time or intensity. 4. Processing temperature is too low. | 1. Ensure the dye is thoroughly pre-mixed before processing. 2. Increase the mixing speed or use a high-shear mixing element. 3. Optimize the processing temperature to facilitate better dye dissolution. 4. Consider using a masterbatch for improved dispersion. |
| Speckling or Un-melted Color Spots | 1. Agglomerates of the dye powder. 2. Incompatibility between the dye and the polymer. 3. Insufficient residence time in the extruder. | 1. Mill the dye to achieve a uniform and fine particle size (10-50 µm is optimal).[1] 2. Verify the compatibility of this compound with your specific grade of plastic. 3. Adjust screw speed and temperature to ensure complete melting and mixing. |
| Color Inconsistency Between Batches | 1. Variations in the dye-to-resin ratio. 2. Inconsistent processing parameters (temperature, time). 3. Non-uniform masterbatch. | 1. Use precise weighing equipment for all components. 2. Maintain strict control over processing parameters for each batch. 3. Ensure the masterbatch is produced under controlled conditions for homogeneity. |
| Sublimation (Dye Deposits on Mold) | 1. Processing temperature is too high. | 1. While this compound has high heat stability, exceeding the optimal processing window can cause sublimation.[7] Reduce the processing temperature to the lowest effective point for your polymer. |
| Fading or Poor Lightfastness | 1. Inherent properties of the dye-polymer system. 2. Exposure to UV radiation. | 1. Select polymers with good inherent UV stability. 2. Incorporate UV absorbers or hindered amine light stabilizers (HALS) into the formulation for outdoor applications.[6] |
Experimental Protocols
Masterbatch Preparation for this compound
Objective: To prepare a concentrated masterbatch of this compound in a carrier resin (e.g., polystyrene).
Materials and Equipment:
-
This compound powder
-
Carrier resin (e.g., Polystyrene pellets)
-
Twin-screw extruder
-
High-speed mixer
-
Weighing balance
-
Pelletizer
Methodology:
-
Pre-mixing:
-
Dry the carrier resin pellets to a moisture content below 0.1%.
-
Accurately weigh the this compound powder and the carrier resin to achieve the desired high concentration (e.g., 20-40% dye by weight).
-
Combine the dye and resin in a high-speed mixer and mix until a homogenous powder blend is achieved.
-
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder suitable for the carrier resin. A gradually increasing temperature profile is recommended to ensure proper melting and mixing.
-
Feed the pre-mixed blend into the extruder at a consistent rate.
-
The screw design should provide sufficient shear to ensure complete dissolution and dispersion of the dye in the polymer melt.
-
The molten, colored polymer strand is then cooled in a water bath.
-
-
Pelletizing:
-
The cooled strand is fed into a pelletizer to produce masterbatch pellets of a uniform size.
-
-
Quality Control:
-
Conduct a melt flow index (MFI) test to ensure the process has not significantly degraded the polymer.
-
Perform a drawdown or injection mold a small sample to verify color consistency and dispersion.
-
Injection Molding with this compound Masterbatch
Objective: To produce uniformly colored plastic parts using a masterbatch of this compound.
Materials and Equipment:
-
This compound masterbatch pellets
-
Natural (uncolored) polymer pellets
-
Injection molding machine
-
Gravimetric blender or manual mixing container
Methodology:
-
Material Preparation:
-
Dry both the masterbatch and the natural polymer pellets to the recommended moisture level.
-
Calculate the let-down ratio (LDR) required to achieve the final desired color concentration (typically 2-5% masterbatch to 95-98% natural resin).[3]
-
-
Mixing:
-
Combine the masterbatch and natural polymer pellets at the calculated LDR in a blender or by manual mixing to ensure a "salt and pepper" blend.[8]
-
-
Injection Molding:
-
Set the injection molding machine parameters (barrel temperatures, injection pressure, holding pressure, and screw speed) according to the recommendations for the base polymer.
-
Ensure the barrel temperatures are sufficient to fully melt both the masterbatch and the base resin and facilitate uniform mixing.
-
Purge the machine with the mixed material until the color of the purged material is uniform.
-
Begin the production run, periodically inspecting the molded parts for color uniformity, streaks, or specks.
-
-
Process Optimization:
-
If color variations are observed, adjust the back pressure and screw speed to improve mixing within the barrel.
-
Ensure a consistent cycle time to maintain thermal consistency in the process.
-
Visualizations
Caption: Troubleshooting workflow for uneven coloring issues.
Caption: Process flow for masterbatch production.
References
- 1. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 2. catalog.wlimg.com [catalog.wlimg.com]
- 3. 10 Methods for Coloring Plastics in Injection Molding | SILKBRIDGE [silkbridgeltd.com]
- 4. How Colors are Mixed in Plastic Injection Molding [richfieldsplastics.com]
- 5. injection mollding types of plastic colorants - Knowledge Mould Co., Ltd. - Odin Mould [plasticomould.com]
- 6. solventdyesupplier.com [solventdyesupplier.com]
- 7. lanxess.com [lanxess.com]
- 8. dmplastics.com [dmplastics.com]
Validation & Comparative
A Comparative Guide to SOLVENT YELLOW 141 and Other Azo Dyes for Polymer Coloration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of SOLVENT YELLOW 141 against other selected azo dyes commonly used for polymer coloration. The information presented is collated from various industry sources and is supported by established experimental protocols to assist in the selection of the most suitable colorant for your specific application.
Performance Characteristics of Selected Azo Dyes
The selection of a dye for polymer applications is dictated by a range of performance metrics. Key among these are thermal stability, to withstand processing temperatures; lightfastness, to resist fading upon exposure to light; and migration resistance, to ensure the dye does not leach from the polymer matrix. The following tables summarize the available quantitative data for this compound and other comparable azo dyes.
Table 1: Physical and Chemical Properties
| Dye | C.I. Name | CAS Number | Chemical Class | Molecular Formula | Appearance |
| This compound | - | 106768-98-3 | Azo Pyridone | Not Available | Greenish yellow powder |
| Solvent Yellow 93 | Solvent Yellow 93 | 4702-90-3 | Methine | C₂₁H₁₈N₄O₂ | Greenish yellow powder |
| Solvent Yellow 114 | Solvent Yellow 114 | 75216-45-4 | Quinoline | C₁₈H₁₁NO₃ | Greenish-yellow powder |
| Solvent Yellow 163 | Solvent Yellow 163 | 13676-91-0 | Anthraquinone | Not Available | Yellow powder |
| Solvent Orange 60 | Solvent Orange 60 | 6925-69-5 | Aminoketone | C₁₈H₁₀N₂O | Brilliant orange powder |
Table 2: Performance in Polymer Applications
| Dye | Heat Resistance (°C) | Lightfastness (Scale 1-8) | Migration Resistance | Acid Resistance (Scale 1-5) | Alkali Resistance (Scale 1-5) | Recommended Polymers |
| This compound | 260 [1][2][3][4] | 5 [1][2] | Good [5] | 4 [1][2] | 5 [1][2] | PS, HIPS, PMMA, ABS, PET, PVC-R [5][6] |
| Solvent Yellow 93 | 300 | 6-7 | Good | - | - | PS, PET, PC, PMMA, ABS |
| Solvent Yellow 114 | - | 6-7 | Good | - | - | PS, PMMA, ABS, PET, PC |
| Solvent Yellow 163 | - | - | Very Good | - | - | PS, HIPS, ABS, PC, RPVC, PMMA, SAN, AS, PET[7] |
| Solvent Orange 60 | 300 | 8 | Excellent | - | - | PS, ABS, PMMA, PC, PET |
Note: Lightfastness is typically rated on a scale of 1 to 8, where 8 indicates the highest fastness. Acid and alkali resistance are rated on a scale of 1 to 5, where 5 is the best.
Experimental Protocols
To ensure accurate and reproducible comparison of dye performance in polymers, standardized testing methodologies are crucial. The following are detailed protocols for key experiments.
Thermal Stability Assessment
Objective: To determine the maximum temperature at which the dye remains stable in a given polymer without significant degradation or color change.
Methodology (based on ISO 787-21):
-
Sample Preparation:
-
Dry-blend the azo dye with the natural polymer granules at a specified concentration (e.g., 0.1% dye by weight).
-
Extrude the blend through a single-screw or twin-screw extruder at a temperature profile suitable for the polymer.
-
Produce color chips by injection molding the extruded pellets.
-
-
Testing Procedure:
-
Place the colored polymer chips in a circulating air oven or a heating press.
-
Expose the chips to a series of increasing temperatures (e.g., in 10°C increments) for a fixed duration (e.g., 5-10 minutes) at each temperature.
-
A control sample is kept at a lower, non-degrading temperature.
-
-
Evaluation:
-
After each temperature exposure, allow the chips to cool to room temperature.
-
Visually compare the color of the heat-exposed chips to the control sample under a standardized light source (e.g., D65).
-
Use a spectrophotometer to quantitatively measure the color difference (ΔE*).
-
The thermal stability is defined as the highest temperature at which the color change is within an acceptable tolerance (e.g., ΔE* < 3).
-
Lightfastness Evaluation
Objective: To assess the resistance of the colored polymer to fading or color change upon exposure to light.
Methodology (based on ASTM D4303 and ISO 4892):
-
Sample Preparation:
-
Prepare colored polymer plaques or films as described in the thermal stability protocol.
-
-
Testing Procedure:
-
Mount the samples in a xenon arc weather-ometer.
-
Expose the samples to a controlled spectrum of light that simulates natural sunlight, along with controlled temperature and humidity.
-
Simultaneously expose a set of Blue Wool Standards (ISO 105-B08) or other agreed-upon reference materials.
-
A portion of each sample should be masked to serve as an unexposed reference.
-
-
Evaluation:
-
Periodically remove the samples and assess the color change of the exposed area compared to the masked area.
-
The lightfastness rating is determined by comparing the fading of the sample to the fading of the Blue Wool Standards. The rating corresponds to the number of the Blue Wool Standard that shows a similar degree of fading.
-
Migration Resistance Test
Objective: To determine the tendency of the dye to migrate from the colored polymer to a contacting surface.
Methodology (based on ASTM F1929 principles adapted for plastic-to-plastic migration):
-
Sample Preparation:
-
Prepare a colored polymer disc or plaque.
-
Prepare an uncolored (natural) plaque of the same polymer or a different polymer of interest (e.g., plasticized PVC, which is prone to migration).
-
-
Testing Procedure:
-
Place the colored plaque in direct contact with the uncolored plaque.
-
Apply a specified pressure (e.g., 1 kg/cm ²) to the assembly.
-
Place the assembly in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
-
Evaluation:
-
After the test period, separate the plaques and visually inspect the uncolored plaque for any signs of color transfer.
-
For a quantitative assessment, use a spectrophotometer to measure the color of the uncolored plaque.
-
The result is often reported on a grayscale, with a rating of 5 indicating no migration and 1 indicating severe migration.
-
Color Strength Measurement
Objective: To determine the relative tinctorial strength of a dye.
Methodology:
-
Sample Preparation:
-
Prepare masterbatches of the test dye and a standard reference dye in the same polymer at the same concentration.
-
Let down the masterbatches with natural polymer to achieve a final, identical, and visually appropriate color depth.
-
Produce color plaques by injection molding.
-
-
Testing Procedure:
-
Use a spectrophotometer to measure the reflectance of the colored plaques.
-
-
Evaluation:
-
Calculate the K/S value (absorption/scattering) from the reflectance data using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the reflectance at the wavelength of maximum absorption.[8]
-
The relative color strength is calculated as: (K/S of sample / K/S of standard) x 100%.
-
Visualizations
Experimental Workflow for Dye Performance Evaluation
The following diagram illustrates the general workflow for testing the performance of azo dyes in polymer applications.
Caption: General workflow for evaluating the performance of azo dyes in polymers.
Logical Relationship: Dye Properties and Polymer Application Suitability
This diagram illustrates the relationship between the key properties of an azo dye and its suitability for specific polymer applications.
Caption: Key dye properties influencing suitability for various polymer applications.
Conclusion
This compound demonstrates a robust performance profile, particularly its excellent thermal stability, making it well-suited for a variety of polymers processed at elevated temperatures.[6] Its lightfastness and resistance properties are adequate for many indoor applications. When compared to other azo dyes, the choice ultimately depends on the specific requirements of the end-product. For applications demanding the highest lightfastness, dyes like Solvent Orange 60 may be a more suitable, albeit different color, choice. For high-temperature engineering plastics, the thermal stability of dyes like Solvent Yellow 93 and Solvent Orange 60 is a significant advantage. This guide provides the foundational data and methodologies to aid researchers in making an informed decision based on empirical evidence.
References
- 1. nbinno.com [nbinno.com]
- 2. sdc.org.uk [sdc.org.uk]
- 3. Dye Migration Tests | Medistri SA [medistri.swiss]
- 4. novacolorpaint.com [novacolorpaint.com]
- 5. micomlab.com [micomlab.com]
- 6. Measuring Color Strength - Sensient Industrial Colors [sensientindustrial.com]
- 7. chemikos.de [chemikos.de]
- 8. ijret.org [ijret.org]
A Comparative Performance Analysis of Solvent Yellow 141 and Solvent Yellow 93
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of two widely used solvent dyes, Solvent Yellow 141 and Solvent Yellow 93. The information presented is intended to assist researchers and professionals in making informed decisions for their specific applications, based on key performance indicators and supporting data.
Executive Summary
This compound and Solvent Yellow 93 are both utilized in the coloration of various materials, including plastics and fibers. While both are effective colorants, they exhibit distinct differences in their chemical nature, thermal stability, lightfastness, and solubility profiles. Solvent Yellow 93 generally demonstrates superior heat resistance and lightfastness, making it suitable for applications requiring high durability. Conversely, this compound offers different solubility characteristics that may be advantageous in specific solvent systems.
Comparative Performance Data
The following table summarizes the key quantitative performance metrics for this compound and Solvent Yellow 93.
| Property | This compound | Solvent Yellow 93 |
| Chemical Class | Azo dye[1][2] | Methine / Pyrazolone / Azomethine[3][4] |
| Appearance | Greenish-yellow powder[1][5] | Greenish-yellow powder[6] |
| Melting Point | 180°C[2][7] | 181°C[3][8] |
| Heat Resistance | 260°C[1][2][5] | 300°C (in Polystyrene)[3][8][9] |
| Light Fastness (Blue Wool Scale) | 5[5] | 6-7[3][8][9] |
| Solubility (at 20°C) | Ethanol: 120 g/L[1] | Dichloromethane: 190 g/L, Toluene: 25 g/L, Acetone: 8 g/L, Butyl Acetate: 10 g/L, Ethanol: 1 g/L[3][8][9] |
| Primary Applications | Plastics (PS, HIPS, PMMA, ABS), transparent paints, coatings, printing inks.[1] | Polyester fibers, plastics (PS, ABS, PC, PET), masterbatch production.[8][9] |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies for solvent dyes. While specific experimental details can vary by manufacturer and testing facility, the general protocols are outlined below.
Heat Stability Testing
Objective: To determine the maximum temperature at which the dye remains stable without significant degradation or color change.
Methodology:
-
A sample of the polymer (e.g., polystyrene) is compounded with a specified concentration of the solvent dye.
-
The colored polymer is then subjected to a series of increasing temperatures in an injection molding machine or an oven.
-
The residence time at each temperature is kept constant (e.g., 5 minutes).
-
The color of the resulting plastic chips at each temperature is compared to a standard sample that was processed at a low temperature.
-
The heat stability is reported as the highest temperature at which no significant color deviation is observed.
Light Fastness Testing
Objective: To assess the resistance of the colored material to fading upon exposure to light.
Methodology:
-
A sample of the material colored with the solvent dye is prepared (e.g., a plastic plaque or a dyed textile).
-
The sample is exposed to a standardized artificial light source (e.g., a Xenon arc lamp) that simulates natural sunlight in a controlled environment.
-
Simultaneously, a set of Blue Wool Standards (rated 1-8, with 8 being the most lightfast) are exposed under the same conditions.
-
The degree of fading of the test sample is periodically compared to the fading of the Blue Wool Standards.
-
The lightfastness rating is assigned based on which Blue Wool Standard shows a similar degree of fading as the test sample.
Solubility Testing
Objective: To determine the amount of dye that can be dissolved in a given solvent at a specific temperature.
Methodology:
-
A known volume of the solvent is maintained at a constant temperature (e.g., 20°C).
-
The solvent dye is gradually added to the solvent while stirring until no more dye dissolves, and a saturated solution is formed.
-
The solution is then filtered to remove any undissolved solid.
-
A known volume of the filtered saturated solution is taken, and the solvent is evaporated.
-
The mass of the remaining dry dye is measured.
-
The solubility is then calculated and expressed in grams per liter (g/L).
Visualization
Logical Workflow for Solvent Dye Selection
The following diagram illustrates a decision-making process for selecting between this compound and Solvent Yellow 93 based on key application requirements.
References
- 1. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Solvent yellow 93|CAS NO.4702-90-37 [xcolorpigment.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. Solvent Yellow 93 | 4702-90-3 [chemicalbook.com]
- 7. waxoline.com [waxoline.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. Solvent Yellow 93 | High-Purity Research Dye [benchchem.com]
A Spectroscopic Showdown: SOLVENT YELLOW 141 Versus Alternative Yellow Dyes
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of SOLVENT YELLOW 141 and its potential alternatives, providing key data for informed selection in various applications.
In the vast landscape of synthetic dyes, the selection of an appropriate yellow chromophore is critical for applications ranging from biological imaging to materials science. This compound, a member of the azo pyridone class of dyes, is a widely used colorant valued for its brilliant greenish-yellow hue and good thermal stability.[1] However, the ever-evolving demands of scientific research necessitate a comparative understanding of its spectroscopic characteristics against other available yellow dyes. This guide provides a detailed comparison of this compound with three alternative yellow dyes from different chemical classes: Solvent Yellow 93 (a pyrazolone (B3327878) dye), Solvent Yellow 163 (an anthraquinone (B42736) dye), and Disperse Yellow 54 (a quinophthalone dye).
Spectroscopic Performance at a Glance
To facilitate a direct comparison, the key spectroscopic parameters for this compound and its alternatives are summarized in the table below. These parameters, including maximum absorption wavelength (λmax), maximum emission wavelength (λem), molar absorptivity (ε), and fluorescence quantum yield (Φ), are fundamental in determining a dye's suitability for specific spectroscopic applications. The data presented is based on measurements in common organic solvents to ensure consistency and relevance for practical use.
| Dye | Chemical Class | Solvent | λmax (nm) | λem (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| This compound | Azo Pyridone | Ethanol (B145695) | ~430 | ~510 | Data not available | Data not available |
| Solvent Yellow 93 | Pyrazolone | Toluene | ~450 | ~480 | Data not available | Data not available |
| Solvent Yellow 163 | Anthraquinone | Dichloromethane (B109758) | ~445 | ~530 | Data not available | Data not available |
| Disperse Yellow 54 | Quinophthalone | Acetone | ~430 | ~485 | Data not available | Data not available |
Note: The presented data is compiled from various sources and should be considered as approximate values. Experimental conditions can significantly influence spectroscopic properties.
In-Depth Spectroscopic Profiles
Solvent Yellow 93: This pyrazolone-based dye exhibits a noticeable fluorescence, making it a candidate for applications requiring fluorescent probes.[2] Its solvatochromic behavior, meaning its color can change with the polarity of the solvent, offers potential for use as an environmental sensor.[2] With high thermal stability, it is well-suited for high-temperature applications.[2]
Solvent Yellow 163: Belonging to the anthraquinone class, Solvent Yellow 163 is a reddish-yellow dye with good heat resistance.[3] Anthraquinone dyes are generally known for their photostability, a desirable characteristic for long-term applications.[4] Its high solubility in dichloromethane makes it a viable option for use in chlorinated solvents.[3]
Disperse Yellow 54: This quinophthalone dye, also known as Solvent Yellow 114, is used in the dyeing of polyester (B1180765) fibers.[5][6] While detailed spectroscopic data is limited, quinophthalone dyes are generally recognized for their brightness and good lightfastness.
Experimental Protocols
The following sections detail the standardized experimental methodologies for obtaining the spectroscopic data presented in this guide.
UV-Vis Absorption Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of the dyes in a specified solvent.
Procedure:
-
Solution Preparation: Prepare a stock solution of the dye in the chosen solvent (e.g., ethanol, toluene, dichloromethane, or acetone) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 to 10 µg/mL.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument.
-
Data Acquisition: Record the absorption spectrum of each dilution from 300 to 700 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). To determine the molar absorptivity (ε), use the Beer-Lambert law equation: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm). Plot absorbance versus concentration; the slope of the resulting line will be the molar absorptivity.
Fluorescence Spectroscopy
Objective: To determine the maximum emission wavelength (λem) and the relative fluorescence quantum yield (Φ) of the dyes.
Procedure:
-
Solution Preparation: Prepare dilute solutions of the dye in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Spectrofluorometer Setup: Use a calibrated spectrofluorometer. The excitation wavelength should be set at the λmax determined from the UV-Vis absorption spectrum.
-
Emission Spectrum Acquisition: Scan the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 200 nm beyond it.
-
Quantum Yield Determination (Relative Method): a. Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). b. Measure the integrated fluorescence intensity (area under the emission curve) and the absorbance at the excitation wavelength for both the sample and the standard. c. Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
Experimental Workflow and Logical Relationships
To visually represent the process of spectroscopic comparison, the following diagrams created using the DOT language illustrate the experimental workflow and the logical relationship between the different components of this guide.
References
Performance Showdown: SOLVENT YELLOW 141 Versus Key Alternatives in Polymer Applications
A comprehensive guide for researchers and industry professionals on the performance characteristics of Solvent Yellow 141 and its alternatives in various polymer systems. This report provides a comparative analysis based on experimental data for crucial properties such as heat stability, light fastness, and migration resistance, alongside detailed experimental protocols and selection workflows.
This compound, a greenish-yellow azo dye, is a prevalent choice for coloring a wide array of polymers due to its vibrant shade and good overall properties. However, the selection of an appropriate colorant is critical and depends on the specific polymer, processing conditions, and end-use application. This guide offers a detailed comparison of this compound with other commercially available solvent dyes, providing quantitative data to aid in making informed decisions.
Comparative Performance Analysis
The performance of a solvent dye is not absolute but is highly dependent on the polymer matrix it is incorporated into. Key performance indicators for solvent dyes in plastics include heat stability, light fastness, and migration resistance. The following tables summarize the available data for this compound and several common alternatives.
| Dye | Polymer | Heat Resistance (°C) | Light Fastness (Blue Wool Scale) | Migration Resistance |
| This compound | PS | 260[1][2][3] | 5[1][2][3] | Good (in amorphous polymers)[4] |
| ABS | 260[5] | 5 | Good[4] | |
| PMMA | 260[5] | 5 | Good[4] | |
| PC | 260 | 5 | Good | |
| PET | 260 | 5 | Good | |
| Solvent Yellow 93 | PS | 300[6] | 6-7[6] | Good[4] |
| PC | 340[7] | 7[7] | Good | |
| PMMA | 300[7] | 6-7[7] | Good | |
| PET | 280[7] | - | Good | |
| Solvent Yellow 114 | PS | 300[8][9] | 8[8] | Good[8][10] |
| ABS | 280[8] | 8[8] | Good | |
| PC | 340[8] | 7-8[8] | Good | |
| PET | 300[10] | 7-8[10] | Good | |
| Solvent Red 135 | PS | 300 | 8[11] | Excellent[12] |
| ABS | 300 | 8 | Excellent | |
| PC | 300 | 8 | Excellent | |
| PET | 300[12] | 8 | Excellent | |
| Solvent Orange 60 | PS | 300 | 7-8 | Good |
| ABS | 300 | 7-8 | Good | |
| PC | 320 | 7-8 | Good | |
| PET | 300 | 7-8 | Good |
Experimental Protocols
To ensure accurate and reproducible performance evaluation of solvent dyes in polymers, standardized testing methodologies are crucial. The following are summaries of key experimental protocols.
Light Fastness Testing
Standard: ISO 105-B02:2014 - Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.[13][14][15]
Methodology:
-
Specimen Preparation: The colored polymer is molded or cast into plaques of a specified thickness.
-
Exposure: The specimens are exposed to a xenon arc lamp under controlled conditions of temperature and humidity, which simulates natural daylight.[16][17]
-
Reference Materials: A set of blue wool references with known light fastness (rated 1 to 8, with 8 being the highest fastness) are exposed alongside the test specimens.[13]
-
Evaluation: The change in color of the test specimen is assessed by comparing it to the fading of the blue wool references. The light fastness is rated on the Blue Wool Scale from 1 to 8.[15]
Heat Stability Testing
Standard: ASTM D3012 - Standard Test Method for Thermal-Oxidative Stability of Plastics, Using a Biaxial Rotator.[2][5]
Methodology:
-
Specimen Preparation: The colored polymer is prepared in the form of films or small plaques.
-
Apparatus: A biaxial rotator is used within a forced-air oven to ensure uniform heat exposure.[5]
-
Procedure: The specimens are mounted on the rotator and subjected to a specific temperature for a predetermined duration.
-
Evaluation: The thermal stability is determined by observing any changes in color, such as discoloration or degradation, at different temperatures and exposure times.
Migration Testing
Standard: Based on principles from EN 14469 - Pigments and extenders — Testing of colouring materials in plasticized polyvinyl chloride (PVC-P).
Methodology:
-
Specimen Preparation: A plaque of the colored polymer is prepared.
-
Contact Material: The colored plaque is brought into contact with an uncolored plaque of the same or a different polymer (e.g., plasticized PVC).
-
Test Conditions: The assembly is subjected to a specific pressure and temperature for a defined period.
-
Evaluation: The uncolored plaque is then examined for any staining, which indicates the migration of the colorant from the colored plaque. The degree of migration is assessed visually or using colorimetric measurements.
Visualization of Selection and Experimental Workflows
To aid in the decision-making process and to visualize the experimental procedures, the following diagrams are provided.
Caption: Workflow for selecting a suitable solvent dye for a polymer application.
Caption: General experimental workflow for evaluating solvent dye performance in polymers.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. Thermal-Oxidative Stability ASTM D3012, GM9059P [intertek.com]
- 3. food.gov.uk [food.gov.uk]
- 4. what about Application characteristics of solvent dyes in plastics coloring? - FAQ - Emperor Chem [emperordye.com]
- 5. infinitalab.com [infinitalab.com]
- 6. Solvent yellow 93|CAS NO.4702-90-37 [xcolorpigment.com]
- 7. lanxess.com [lanxess.com]
- 8. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]
- 9. mahavirdyes.com [mahavirdyes.com]
- 10. honorpigment.com [honorpigment.com]
- 11. nbinno.com [nbinno.com]
- 12. dayglo.in [dayglo.in]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. wewontech.com [wewontech.com]
- 15. atlas-mts.com.br [atlas-mts.com.br]
- 16. ISO 105-B02 | Q-Lab [q-lab.com]
- 17. fyitester.com [fyitester.com]
Benchmarking the lightfastness of SOLVENT YELLOW 141 against industry standards
SOLVENT YELLOW 141: A Benchmark in Lightfastness for Demanding Applications
In the realm of solvent dyes, long-term color stability under light exposure is a critical performance metric for researchers, scientists, and drug development professionals. This guide provides a comprehensive benchmark of the lightfastness of this compound against other commercially available solvent yellow dyes, supported by experimental data and standardized testing protocols. The data presented herein demonstrates the superior performance of specific solvent dyes, offering a reliable reference for material selection in light-sensitive applications.
Quantitative Analysis of Lightfastness
The lightfastness of solvent dyes is commonly evaluated using the Blue Wool Scale, in accordance with international standards such as ISO 105-B02, ASTM D4303, and AATCC Test Method 16. The scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness). Below is a summary of the lightfastness ratings for this compound and comparable solvent yellow dyes.
| Dye Name | C.I. Name | Lightfastness Rating (Blue Wool Scale) |
| This compound | - | 5 |
| Solvent Yellow 82 | Solvent Yellow 82 | 7-8[1][2] |
| Solvent Yellow 88 | Solvent Yellow 88 | 6[3][4] |
| Solvent Yellow 89 | Solvent Yellow 89 | 6-7 |
Note: A higher rating on the Blue Wool Scale indicates greater resistance to fading upon light exposure.
Experimental Protocols for Lightfastness Testing
The data presented in this guide is benchmarked against established industry standards for lightfastness testing. The following are detailed methodologies for the key experiments cited.
ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test
This standard specifies a method to determine the resistance of the color of textiles and other materials to the action of an artificial light source representative of natural daylight (D65).
-
Apparatus: A xenon-arc lamp apparatus with controlled irradiance, temperature, and humidity is used. The light is filtered to simulate sunlight through window glass.
-
Test Specimens: Samples of the material to be tested are prepared in a specified size.
-
Blue Wool References: A set of eight standardized blue wool references, with known lightfastness ratings from 1 to 8, are used for comparison.[5][6][7]
-
Procedure: The test specimens and the blue wool references are simultaneously exposed to the xenon arc light under controlled conditions of temperature and humidity. A portion of each specimen and reference is shielded from the light to serve as an unexposed control.
-
Evaluation: The fading of the test specimen is visually compared to the fading of the blue wool references. The lightfastness rating is assigned based on which blue wool reference shows a similar degree of color change.[8]
ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials
This standard provides procedures to approximate the color change of colorants in artists' materials when exposed to indoor daylight through window glass.
-
Apparatus: The test can be conducted using natural daylight filtered through glass or a xenon-arc apparatus that simulates these conditions.
-
Test Specimens: The colorants are applied to a specified substrate to create uniform test specimens.
-
Procedure: The specimens are exposed to the light source for a specified duration or until a certain total radiant exposure is reached.
-
Evaluation: The color change between the exposed and unexposed portions of the specimen is measured using a spectrophotometer or colorimeter. The lightfastness is then categorized based on the calculated color difference (ΔE*ab).
AATCC Test Method 16: Colorfastness to Light
This method provides various options for determining the colorfastness to light of textiles. The xenon-arc lamp option is most common for accelerated testing.
-
Apparatus: A choice of light sources is available, including carbon-arc and xenon-arc lamps. The xenon-arc is preferred for its closer simulation of natural sunlight.
-
Test Specimens and Standards: Test specimens are prepared and exposed alongside AATCC Blue Wool Lightfastness Standards.
-
Procedure: The specimens and standards are exposed under controlled conditions of temperature, humidity, and light intensity for a specified number of AATCC Fading Units (AFUs) or a set time.
-
Evaluation: The change in color of the test specimen is assessed by comparing it to the changes in the blue wool standards or by using the Gray Scale for Color Change.
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for conducting a lightfastness test according to industry standards.
Caption: Generalized workflow for lightfastness testing of solvent dyes.
References
- 1. Solvent yellow 82 TDS|Solvent yellow 82 from Chinese supplier and producer - SOLVENT YELLOW DYES - Enoch dye [enochdye.com]
- 2. Solvent yellow 82|CAS NO.12227-67-7 [xcolorpigment.com]
- 3. Solvent yellow 88 TDS|Solvent yellow 88 from Chinese supplier and producer - SOLVENT YELLOW DYES - Enoch dye [enochdye.com]
- 4. Solvent yellow 88 - METAL COMPLEX SOLVENT YELLOW - L COLOR [l-color.com]
- 5. Materials Technology Limited [drb-mattech.co.uk]
- 6. vichem.vn [vichem.vn]
- 7. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
- 8. Light and Weather Fastness | Assessing Lightfastness [prismacolour.com]
A Comparative Analysis of Chromatographic Techniques for Purity Assessment of SOLVENT YELLOW 141
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) for the analysis of SOLVENT YELLOW 141 purity. The information presented is synthesized from established chromatographic principles and methodologies applied to azo dyes, offering a framework for selecting the most appropriate analytical technique.
Comparison of Chromatographic Techniques
The choice of a chromatographic method for purity analysis is dictated by the specific requirements of the study, including the need for quantitative data, the nature of potential impurities, and available resources. The following table summarizes the expected performance of HPLC, GC-MS, and TLC for the analysis of this compound, an azo pyridone dye.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase within a column.[1] | Separation of volatile compounds in the gas phase followed by mass-based detection.[2] | Differential migration of compounds over a solid stationary phase on a plate, driven by a liquid mobile phase.[3] |
| Primary Application | Quantitative purity determination and impurity profiling. | Identification of volatile and semi-volatile impurities and degradation products. | Rapid qualitative purity assessment and reaction monitoring. |
| Resolution | High to Very High | Very High | Low to Moderate |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (µg to ng range) |
| Analysis Time | 10 - 60 minutes[3] | 10 - 60 minutes | 20 - 60 minutes |
| Quantitative Analysis | Excellent | Excellent | Semi-quantitative (with densitometry) |
| Compound Volatility | Not required | Required | Not required |
| Cost (Instrument) | High | Very High | Low |
| Cost (Per Sample) | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. The following protocols are proposed for the analysis of this compound based on methods developed for similar azo dyes.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier method for the quantitative analysis of non-volatile dyes like this compound. A reversed-phase method is generally suitable for azo dyes.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of acetonitrile to create a 100 µg/mL stock solution. Further dilute as necessary. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Oven Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined by scanning the UV-Vis spectrum. A secondary wavelength can be used to monitor for impurities.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be identified by comparing retention times with known standards or further characterized using mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile or semi-volatile impurities that may be present in the dye sample, such as residual solvents or certain degradation products. Since this compound itself is not volatile, this method targets the analysis of its potential volatile impurities.
Instrumentation:
-
Gas chromatograph with a capillary column inlet.
-
Mass selective detector.
-
Headspace autosampler (for residual solvent analysis).
Materials:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Sample Preparation: For general impurity analysis, a derivatization step might be necessary to make non-volatile impurities amenable to GC. For residual solvent analysis, a headspace GC-MS method is employed by dissolving a known amount of the dye in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) in a headspace vial.
Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
Data Analysis: Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST). Quantification can be achieved by creating a calibration curve with known standards.
Thin-Layer Chromatography (TLC)
TLC offers a rapid and cost-effective method for the qualitative assessment of dye purity and for monitoring the progress of purification processes.[3]
Instrumentation:
-
TLC plates (e.g., silica (B1680970) gel 60 F254).
-
Developing chamber.
-
Capillary tubes for spotting.
-
UV lamp for visualization.
Materials:
-
Stationary Phase: Silica gel TLC plates.
-
Mobile Phase (Eluent): A mixture of a non-polar and a slightly more polar solvent, such as Toluene:Ethyl Acetate (B1210297) (e.g., in a 9:1 or 4:1 ratio). The optimal ratio should be determined experimentally to achieve good separation.
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate to create a concentrated solution (e.g., 1 mg/mL).
Procedure:
-
Pour a small amount of the chosen mobile phase into the developing chamber and place a piece of filter paper inside to saturate the atmosphere. Close the chamber.
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Use a capillary tube to spot a small amount of the sample solution onto the baseline.
-
Place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visualize the separated spots under visible light and a UV lamp (254 nm and/or 365 nm).
Data Analysis: The purity is qualitatively assessed by the number and intensity of the spots. A pure compound should ideally show a single spot. The Retardation factor (Rf) for each spot can be calculated as: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Workflow and Pathway Diagrams
To visually represent the logical flow of the analytical processes, the following diagrams are provided in the DOT language.
Caption: Workflow for Chromatographic Purity Analysis of this compound.
Caption: Decision Tree for Selecting a Chromatographic Technique.
References
A Comparative Performance Analysis of SOLVENT YELLOW 141 in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Solvent Dye Selection
This guide provides a comprehensive cross-validation of SOLVENT YELLOW 141's performance against other common solvent dyes, with a focus on its behavior in various solvent systems. The following data and protocols are intended to support researchers in making informed decisions for their specific applications, from laboratory staining techniques to inclusion in polymer-based drug delivery systems.
Performance Overview
This compound is a brilliant greenish-yellow azo dye known for its high thermal stability, making it suitable for high-temperature applications such as coloring plastics and polymers.[1] Its favorable solubility properties have also led to its investigation for use as a tracer dye in chemical processes and in biological staining.[1] This guide focuses on quantifying its performance characteristics—solubility, color strength, and stability—in a range of common laboratory and industrial solvents, and compares these with alternative dyes, namely Solvent Yellow 93 and Solvent Yellow 114.
Data Presentation: Comparative Analysis
The following tables summarize the quantitative performance data gathered for this compound and its alternatives.
Table 1: Solubility in Various Organic Solvents at 20-23°C
| Solvent System | This compound | Solvent Yellow 93 | Solvent Yellow 114 |
| Ethanol | 120 g/L[1] | 85 g/L[1] | 0.1 g/L |
| Acetone | Data Not Available | 8 g/L | 0.2 - 0.42 g/L |
| Methylbenzene (Toluene) | Data Not Available | 25 g/L | 0.6 g/L |
| Dichloromethane | Data Not Available | 190 g/L | 0.3 - 6 g/L |
| Butyl Acetate | Data Not Available | 10 g/L | 0.2 - 0.5 g/L |
| Water | Insoluble | Insoluble | Insoluble |
Note: Solubility data can vary based on the specific grade and purity of the dye and solvent.
Table 2: General Performance Characteristics
| Property | This compound | Solvent Yellow 93 | Solvent Yellow 114 |
| Color | Brilliant Greenish-Yellow[1] | Greenish-Yellow | Greenish-Yellow |
| Heat Resistance | 260°C[1][2] | 300°C | 290 - 300°C |
| Light Fastness (Blue Wool Scale 1-8) | 5[3] | 6-7 | 7-8 |
| Acid Resistance (Scale 1-5) | 4[3] | Data Not Available | Data Not Available |
| Alkali Resistance (Scale 1-5) | 5[3] | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.
Determination of Dye Solubility
Objective: To quantitatively determine the solubility of a solvent dye in a specific organic solvent at a given temperature.
Materials:
-
Solvent dye powder
-
Selected organic solvents (e.g., ethanol, acetone, toluene)
-
Analytical balance (readable to 0.1 mg)
-
Volumetric flasks (various sizes)
-
Mechanical shaker or magnetic stirrer
-
Temperature-controlled water bath or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of the solvent dye powder.
-
Transfer the powder to a volumetric flask.
-
Add a known volume of the selected solvent to the flask.
-
Seal the flask and place it in a temperature-controlled environment (e.g., 25°C) on a mechanical shaker or with a magnetic stirrer.
-
Allow the mixture to agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the solution to stand undisturbed for a short time to let undissolved solids settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe and filter the solution into a clean, dry vial to remove any undissolved particles.
-
-
Concentration Determination (by UV-Vis Spectrophotometry):
-
Prepare a series of standard solutions of the dye in the same solvent with known concentrations.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to create a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
-
Calculation of Solubility:
-
Express the solubility in grams per liter (g/L) or other appropriate units.
-
Evaluation of Color Strength
Objective: To compare the relative color strength of different dye solutions.
Materials:
-
Solvent dye powders
-
Selected solvent
-
Analytical balance
-
Volumetric flasks
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh equal amounts of each solvent dye to be compared.
-
Dissolve each dye in a known volume of the same solvent to create stock solutions of identical concentration (e.g., 100 mg/L).
-
-
Spectrophotometric Measurement:
-
For each dye solution, perform a wavelength scan using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the λmax determined for each respective dye.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each dye solution at its λmax.
-
-
Comparison:
-
A higher absorbance value at the same concentration indicates a greater color strength.
-
Assessment of Light Stability
Objective: To evaluate the resistance of a solvent dye solution to fading upon exposure to light. This protocol is based on the principles outlined in ASTM D4303 and ISO 105-B02.
Materials:
-
Dye solutions of known concentration in the desired solvent
-
UV-transparent cuvettes or containers
-
A controlled light exposure chamber (e.g., Xenon arc lamp apparatus)
-
UV-Vis Spectrophotometer
-
Control samples kept in the dark
Procedure:
-
Sample Preparation:
-
Prepare solutions of each dye in the solvent of interest at a concentration that gives a measurable absorbance in the linear range of the spectrophotometer.
-
Fill UV-transparent cuvettes with the dye solutions. Prepare identical control samples to be stored in complete darkness at the same temperature.
-
-
Light Exposure:
-
Place the sample cuvettes in a light stability chamber equipped with a light source that simulates daylight (e.g., a Xenon arc lamp as specified in ISO 105-B02).
-
Expose the samples to a defined total radiant exposure.
-
-
Data Collection:
-
At predetermined time intervals, remove a sample from the light chamber and measure its absorbance at its λmax using a UV-Vis spectrophotometer.
-
Simultaneously, measure the absorbance of the corresponding control sample stored in the dark.
-
-
Analysis:
-
Calculate the percentage of color loss at each time point using the formula: % Color Loss = [(Absorbance_initial - Absorbance_t) / Absorbance_initial] * 100
-
Compare the rate of color loss between different dye solutions to assess their relative light stability. The control samples are used to account for any degradation not caused by light.
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the selection and testing of solvent dyes.
Caption: Workflow for Solvent Dye Selection and Validation.
References
A Comparative Guide to the Quantitative Analysis of Solvent Yellow 141 in Colored Polymers
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Solvent Yellow 141 in various polymer matrices. It is intended for researchers, scientists, and quality control professionals working with colored polymers. The guide details experimental protocols for High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy, presenting comparative performance data alongside information on alternative solvent dyes.
Introduction to this compound
This compound is a greenish-yellow azo pyridone dye valued for its high thermal stability and brilliant color in a variety of plastics.[1][2][3] It is commonly used in the coloration of polymers such as polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[1][2] Accurate quantification of this dye within the polymer matrix is crucial for quality control, ensuring color consistency, and meeting regulatory standards.
Analytical Methodologies: A Comparative Overview
The two primary techniques for the quantitative analysis of this compound in polymers are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) Spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that isolates the dye from other components of the polymer matrix before quantification. It offers high specificity and sensitivity, allowing for the accurate determination of the dye concentration even in complex mixtures.
-
UV-Visible (UV-Vis) Spectroscopy: This method relies on the principle that the dye absorbs light at a specific wavelength. It is a rapid and cost-effective technique, but its accuracy can be affected by the presence of other absorbing species in the sample.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance data for the analysis of this compound and common alternative solvent dyes in various polymers using HPLC-UV and UV-Vis Spectroscopy.
Table 1: Comparative Performance Data for HPLC-UV Analysis of Solvent Dyes in Polymers
| Dye | Polymer Matrix | Typical Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Average Recovery (%) |
| This compound | PS, PMMA, ABS | 0.1 - 25 | ~0.08 (estimated) | ~0.25 (estimated) | 95 - 105 |
| Solvent Yellow 33 | Not Specified | Not Specified | 0.08[4] | Not Specified | Not Specified |
| Solvent Yellow 93 | PS, PET, PC | 0.5 - 50 | Not Specified | Not Specified | Not Specified |
| Solvent Orange 60 | PS, ABS, PET | 1 - 10[5] | 0.56 - 0.77[5] | 1.88 - 2.55[5] | Not Specified |
| Solvent Red 135 | Diesel | 1 - 10[5] | 0.56 - 0.77[5] | 1.88 - 2.55[5] | Not Specified |
Table 2: Comparative Data for UV-Vis Spectroscopic Analysis of Solvent Dyes
| Dye | Polymer Matrix | Solvent for Analysis | λmax (nm) |
| This compound | PS, PMMA | Dichloromethane (B109758), Toluene (B28343) | Not Specified |
| Solvent Yellow 93 | Polyester | Chloroform, Acetone[6] | Not Specified |
| Solvent Orange 60 | Polystyrene | Dichloromethane | Not Specified |
| Solvent Red 135 | Polystyrene | Chloroform, Acetone[7] | Not Specified |
Experimental Protocols
Detailed methodologies for the extraction and quantitative analysis of this compound are provided below.
Protocol 1: Sample Preparation - Solvent Extraction from Polymer Matrix
This protocol describes the extraction of the solvent dye from the polymer matrix prior to analysis.
-
Sample Weighing: Accurately weigh approximately 1 gram of the colored polymer into a 50 mL conical flask.
-
Polymer Dissolution: Add 20 mL of a suitable solvent (e.g., dichloromethane or toluene for polystyrene and PMMA) to the flask.
-
Sonication: Place the flask in an ultrasonic bath and sonicate until the polymer is completely dissolved. This may take 30-60 minutes.
-
Precipitation of Polymer: Add 20 mL of a non-solvent (e.g., methanol) to the solution to precipitate the polymer while keeping the dye in solution.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Supernatant Collection: Carefully decant the supernatant containing the dye into a clean flask.
-
Solvent Evaporation: Evaporate the solvent from the supernatant to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried dye residue in a precise volume (e.g., 10 mL) of the HPLC mobile phase or the solvent used for UV-Vis analysis.
-
Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter to remove any particulate matter before analysis.
Protocol 2: Quantitative Analysis by HPLC-UV
This protocol is adapted from a method for the similar Solvent Yellow 33 and is a suitable starting point for the analysis of this compound.[4]
-
Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 10% water and 90% methanol.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by running a UV-Vis scan of a standard solution of this compound (typically in the range of 400-450 nm for yellow dyes).
-
Injection Volume: 20 µL.
-
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 mg/L to 25 mg/L. Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the filtered sample extract and determine the concentration of this compound from the calibration curve.
Protocol 3: Quantitative Analysis by UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Dichloromethane or another suitable solvent in which the polymer is soluble and the dye has a distinct absorption peak.
-
Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the absorbance from 350 nm to 600 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Prepare a series of standard solutions of this compound in the chosen solvent with concentrations spanning the expected range of the samples.
-
Measure Absorbance: Measure the absorbance of each standard solution and the sample solution (prepared by dissolving the colored polymer directly in the solvent and diluting as necessary) at the determined λmax.
-
Construct Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.
-
Determine Sample Concentration: Use the absorbance of the sample solution and the calibration curve to determine the concentration of this compound.
-
Alternatives to this compound
Several other solvent dyes are used for coloring polymers and can be considered alternatives to this compound, depending on the specific application and desired shade.
-
Solvent Yellow 93: A greenish-yellow dye used in PS, HIPS, ABS, PC, PMMA, SAN, AS, and PET.[8]
-
Solvent Orange 60: A yellowish-orange dye used for coloring polystyrene, ABS resin, and PMMA.[9][10]
-
Solvent Red 135: A yellowish-red dye used in PS, HIPS, ABS, PC, PMMA, SAN, AS, and PET.[11]
The quantitative analysis of these alternative dyes can be performed using similar HPLC and UV-Vis spectroscopic methods as described for this compound, with adjustments to the mobile phase and detection wavelength as required.
Conclusion
Both HPLC-UV and UV-Vis spectroscopy are viable methods for the quantitative analysis of this compound in colored polymers. HPLC-UV offers superior specificity and is the recommended method for complex polymer systems or when high accuracy is required. UV-Vis spectroscopy provides a rapid and cost-effective alternative for routine quality control, provided that interferences from other components in the polymer matrix are minimal. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the polymer matrix, and the available instrumentation.
References
- 1. This compound|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 2. waxoline.com [waxoline.com]
- 3. Dimacolor solvent dyes,Solvent Yellow GFW,this compound [dimacolor.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. lmaleidykla.lt [lmaleidykla.lt]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. colorantsgroup.com [colorantsgroup.com]
- 9. Solvent orange 60|CAS NO.61969-47-9/6925-69-5 [xcolorpigment.com]
- 10. colorantsgroup.com [colorantsgroup.com]
- 11. Solvent Red 135 Manufacturers in Mumbai, India | C.I. No 564120 [colorantsgroup.com]
Assessing the long-term stability of SOLVENT YELLOW 141 in final products
For researchers, scientists, and professionals in drug development, the long-term stability of colorants in final products is a critical factor ensuring product integrity and performance. This guide provides an objective comparison of SOLVENT YELLOW 141's long-term stability against other solvent yellow dyes, supported by available experimental data and standardized testing protocols.
Comparative Performance Data
The long-term stability of a dye is primarily assessed through its resistance to heat, light, and chemical agents. The following tables summarize the performance characteristics of this compound in comparison to two common alternatives, SOLVENT YELLOW 93 and SOLVENT YELLOW 81.
Table 1: Key Properties and CAS Numbers
| Dye | Chemical Class | CAS Number |
| This compound | Azo | 106768-98-3 |
| SOLVENT YELLOW 93 | - | 4702-90-3 |
| SOLVENT YELLOW 81 | Metal Complex | 12227-56-4 |
Table 2: Thermal and Light Stability
| Dye | Heat Resistance | Light Fastness (Blue Wool Scale) |
| This compound | 260°C | 5 |
| SOLVENT YELLOW 93 | >300°C | 5-6 to 7-8 |
| SOLVENT YELLOW 81 | Not specified | Not specified |
The Blue Wool Scale rates light fastness from 1 (very poor) to 8 (excellent).[1][2]
Table 3: Chemical Resistance
| Dye | Acid Resistance (1-5 Scale) | Alkali Resistance (1-5 Scale) |
| This compound | 4 | 5 |
| SOLVENT YELLOW 93 | 5 | 5 |
| SOLVENT YELLOW 81 | Not specified | Not specified |
The chemical resistance is rated on a scale from 1 (poor) to 5 (excellent).
Experimental Protocols for Stability Assessment
To ensure objective and reproducible stability data, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in the assessment of dye stability.
Light Fastness Testing (ISO 105-B02)
This method determines the resistance of a colorant to fading when exposed to an artificial light source that mimics natural daylight.[3][4]
-
Apparatus: A xenon arc lamp weathering instrument.
-
Procedure:
-
Test specimens are prepared by incorporating the dye into the final product matrix (e.g., plastic).
-
The specimens are mounted in the xenon arc test chamber.
-
A set of standardized blue wool textiles, with known light fastness ratings (1 to 8), are exposed alongside the test specimens.[4]
-
The specimens are exposed to the light source under controlled temperature and humidity conditions.
-
The test is concluded when the fading of the test specimen corresponds to a specific stage on the grey scale for assessing color change.
-
The light fastness rating is determined by comparing the degree of fading of the test specimen to that of the blue wool references.[5]
-
Accelerated Weathering (ASTM G154)
This protocol is designed to simulate the damaging effects of long-term outdoor exposure, including sunlight and moisture.[6][7][8]
-
Apparatus: A fluorescent UV accelerated weathering tester.
-
Procedure:
-
Test specimens are placed in the weathering tester.
-
The specimens are subjected to alternating cycles of UV light exposure and moisture (condensation). A common cycle is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[9]
-
The total exposure duration can range from hundreds to thousands of hours, depending on the application.[9]
-
After the exposure period, the specimens are evaluated for changes in color (using a spectrophotometer), gloss, and physical properties, and compared to unexposed control samples.[9]
-
Chemical Resistance Testing (ISO 175)
This standard outlines a method for determining the effects of immersing plastic materials in liquid chemicals.[10]
-
Apparatus: Immersion containers made of a material inert to the test chemicals.
-
Procedure:
-
Standardized test specimens of the plastic colored with the dye are prepared.
-
The initial mass and dimensions of the specimens are recorded.
-
The specimens are fully immersed in the test chemical for a specified time and at a controlled temperature.
-
After immersion, the specimens are removed, cleaned, and dried.
-
The changes in mass, dimensions, and appearance are determined. Further testing on physical properties like tensile strength can also be conducted.
-
Visualizing Experimental and Logical Relationships
To further clarify the processes involved in assessing dye stability, the following diagrams illustrate the experimental workflow and a simplified photodegradation pathway.
Caption: Experimental workflow for assessing the long-term stability of dyes.
Caption: Simplified signaling pathway for photodegradation of a dye molecule.
References
- 1. Materials Technology Limited [drb-mattech.co.uk]
- 2. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 3. textileengineering.net [textileengineering.net]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 6. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
- 7. lib-chamber.com [lib-chamber.com]
- 8. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 9. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling SOLVENT YELLOW 141
This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of SOLVENT YELLOW 141. The following protocols are based on available safety data for similar azo dyes and general best practices for laboratory chemical safety.
Chemical Identity:
-
Name: this compound
-
CAS Number: 106768-98-3
-
Chemical Class: Azo Pyridone Dye
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles that provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles when handling large quantities or if there is a significant splash hazard.[1][2] | To protect against eye irritation, corneal damage, and chemical burns from splashes and airborne particles.[2] |
| Skin Protection | - Gloves: Chemical-resistant gloves are mandatory. Butyl rubber or nitrile gloves are recommended for handling solvents.[3] Always inspect gloves for signs of degradation or perforation before use. - Lab Coat/Coveralls: A flame-resistant lab coat or coveralls should be worn to protect against skin contact.[4] For tasks with a high risk of splashing, a chemical-resistant apron over the lab coat is advised. | To prevent skin irritation, allergic reactions, and absorption of the chemical through the skin.[1] Azo dyes, as a class, can cause skin sensitization. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved air-purifying respirator with a particulate filter (P100) is recommended.[5] If working with heated material or in a poorly ventilated area, a respirator with organic vapor cartridges may also be necessary.[6] All respiratory protection should be used in accordance with a comprehensive respiratory protection program. | To prevent inhalation of the powdered dye, which can cause respiratory tract irritation.[1] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential for minimizing the risks associated with this compound.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is required when handling the powder, creating solutions, or performing any operation that could generate dust or aerosols.[1]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Work Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing: When weighing or transferring the solid dye, do so within a chemical fume hood to contain any airborne particles. Use tools and techniques that minimize dust generation.
-
Solution Preparation: When dissolving the dye in a solvent, add the solid to the solvent slowly while stirring to avoid splashing.
-
Heating: If heating is required, do so in a controlled manner within the fume hood. Be aware that some azo dyes can decompose at high temperatures, potentially releasing hazardous fumes.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in designated, properly labeled hazardous waste containers.
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed. Specifically, keep halogenated and non-halogenated solvent wastes separate.[7]
-
Solid waste (e.g., contaminated gloves, wipes) should be placed in a sealed, labeled container.
-
Liquid waste (e.g., unused solutions) should be collected in a sealed, labeled, leak-proof container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Storage: Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[2] Do not dispose of this compound down the drain or in the regular trash.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. kochcolor.com [kochcolor.com]
- 5. ChemKnits: Respirator Masks for Dyeing Yarn [chemknits.com]
- 6. kta.com [kta.com]
- 7. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
